3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Description
Properties
IUPAC Name |
3-methylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4S/c1-15-10-12-9-8(13-14-10)6-4-2-3-5-7(6)11-9/h2-5H,1H3,(H,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTOXAONEYODXLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis, Mechanistic Insights, and Protocol Validation for 3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
Target Audience: Researchers, synthetic chemists, and drug development professionals. Perspective: Senior Application Scientist
Executive Summary & Pharmacological Relevance
The triazinoindole scaffold, particularly 5H-[1,2,4]triazino[5,6-b]indole, is a privileged structural motif in medicinal chemistry, frequently evaluated for its broad-spectrum antiviral, antibacterial, and anticancer properties [1]. Functionalization at the C3 position is a critical gateway for synthesizing diverse bioactive derivatives. Specifically, the synthesis of 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (also known as 3-methylthio-5H-[1,2,4]triazino[5,6-b]indole) provides a highly reactive thioether intermediate. The methylsulfanyl group acts as an excellent leaving group for subsequent nucleophilic aromatic substitution (
As a Senior Application Scientist, I emphasize that successful synthesis relies not just on following a recipe, but on understanding the thermodynamic and kinetic drivers of each step. This guide deconstructs the three-step synthetic workflow, providing causality-driven protocols and self-validating analytical checkpoints.
Retrosynthetic Analysis & Mechanistic Pathway
The synthesis is achieved via a linear, three-step sequence starting from commercially available isatin (1H-indole-2,3-dione).
-
Condensation: Isatin is reacted with thiosemicarbazide to form isatin-3-thiosemicarbazone.
-
Cyclization: Base-catalyzed intramolecular cyclization yields the core 5H-[1,2,4]triazino[5,6-b]indole-3-thione.
-
S-Alkylation: Chemoselective methylation of the thione/thiolate yields the final 3-(methylsulfanyl) product [2].
Synthetic workflow and mechanistic progression for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
Step-by-Step Experimental Protocols (Self-Validating System)
Step 1: Synthesis of Isatin-3-thiosemicarbazone
Causality & Rationale: The reaction between isatin and thiosemicarbazide is a classic imine condensation. The addition of glacial acetic acid is not merely customary; it serves to protonate the C3 carbonyl oxygen of isatin. This increases the electrophilicity of the C3 carbon, accelerating the nucleophilic attack by the terminal amine of thiosemicarbazide. The C3 carbonyl is more reactive than the C2 amide carbonyl due to the lack of resonance stabilization from the indole nitrogen [1].
Protocol:
-
Suspend isatin (10.0 mmol, 1.47 g) and thiosemicarbazide (11.0 mmol, 1.00 g) in 30 mL of absolute ethanol in a 100 mL round-bottom flask.
-
Add 3–5 drops of glacial acetic acid as a catalyst.
-
Reflux the mixture under continuous stirring for 2–4 hours.
-
Self-Validation Checkpoint: The initial orange/red suspension will gradually transition to a bright yellow precipitate. Monitor via TLC (EtOAc:Hexane 1:1); the disappearance of the isatin spot (
) and the appearance of a new baseline-shifted spot ( ) confirms completion. -
Cool the mixture to room temperature, filter the yellow solid under vacuum, wash with cold ethanol (2 × 10 mL), and dry in a desiccator.
Step 2: Base-Catalyzed Cyclization to 5H-[1,2,4]triazino[5,6-b]indole-3-thione
Causality & Rationale: The cyclization requires a strong aqueous base (e.g., KOH or NaOH). The hydroxide ion deprotonates the internal
Protocol:
-
Suspend isatin-3-thiosemicarbazone (5.0 mmol, 1.10 g) in 20 mL of 4% aqueous KOH solution.
-
Reflux the deep red/brown solution for 4 hours.
-
Self-Validation Checkpoint: The solid will completely dissolve into a deep red solution upon heating. TLC (EtOAc:Hexane 1:1) should show the consumption of the starting material.
-
Cool the solution in an ice bath and carefully acidify with glacial acetic acid (or 1M HCl) to pH 5–6.
-
A copious orange-yellow precipitate of the thione will form immediately upon acidification.
-
Filter the solid, wash thoroughly with distilled water to remove inorganic salts, and dry under a vacuum.
Step 3: Chemoselective S-Alkylation (Methylation)
Causality & Rationale: The intermediate exists in a thione-thiol tautomeric equilibrium. Addition of a base (NaOH) shifts the equilibrium entirely to the thiolate anion. According to Pearson’s Hard Soft Acid Base (HSAB) theory, the large, polarizable sulfur atom acts as a "soft" nucleophile. Methyl iodide (
Mechanistic rationale for chemoselective S-alkylation driven by HSAB principles.
Protocol:
-
Dissolve 5H-[1,2,4]triazino[5,6-b]indole-3-thione (2.0 mmol, 0.40 g) in 15 mL of absolute ethanol containing NaOH (2.2 mmol, 0.088 g). Stir at room temperature for 15 minutes to ensure complete thiolate formation (solution turns dark/clear).
-
Place the flask in an ice bath (0–5 °C) and add methyl iodide (2.4 mmol, 0.15 mL) dropwise over 5 minutes.
-
Remove the ice bath and stir the mixture at room temperature for 2–3 hours.
-
Self-Validation Checkpoint: The reaction progress is marked by the precipitation of the S-methylated product (often a pale yellow or off-white solid) and the formation of NaI. TLC confirms a higher
value due to the loss of the polar thione/thiol group. -
Pour the mixture into 50 mL of ice-cold water to maximize precipitation.
-
Filter, wash with cold water, and recrystallize from ethanol to afford pure 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole.
Analytical Characterization & Quantitative Data
To ensure the integrity of the synthetic pipeline, isolated intermediates and the final product must be validated against expected physicochemical properties. The table below summarizes the quantitative data and spectral hallmarks expected for a successful synthesis.
| Compound | Appearance | Yield (%) | Melting Point (°C) | Key IR Frequencies ( | |
| Isatin-3-thiosemicarbazone | Bright yellow crystalline solid | 85–92 | 242–245 | 0.45 | 3320 (N-H), 1685 (C=O), 1190 (C=S) |
| 5H-triazino[5,6-b]indole-3-thione | Orange/Yellow powder | 78–85 | >300 | 0.30 | 3150 (N-H), 1610 (C=N), 1180 (C=S) |
| 3-(methylsulfanyl)-5H-triazino[5,6-b]indole | Pale yellow / White solid | 80–88 | 230–233 | 0.65 | 3200 (N-H), 1605 (C=N), 2920 (Aliphatic C-H) |
Note: In the final product, the disappearance of the distinct C=S stretching band (~1180
References
-
Mushtaq, A., Asif, R., Humayun, W. A., & Naseer, M. M. (2024). Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Advances, 14(20), 14051–14067.[Link]
-
Divar, M., Khalafi-Nezhad, A., Zomorodian, K., Sabet, R., Faghih, Z., Jamali, M., Pournaghz, H., & Khabnadideh, S. (2017). Synthesis of Some Novel Semicarbazone and Thiosemicarbazone Derivatives of Isatin as Possible Biologically Active Agents. Journal of Pharmaceutical Research International, 18(1), 1-13.[Link]
-
Golovina, A., & Rybakova, A. (2024). Synthesis, chemical properties and possibility of practical application of s-derivatives of con-densed 1,2,4-triazine-3-thiones. ResearchGate. [Link]
An In-depth Technical Guide to the Characterization of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
Abstract
This technical guide provides a comprehensive characterization of the heterocyclic compound 3-(methylsulfanyl)-5H-triazino[5,6-b]indole. This molecule belongs to a class of fused-ring systems that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This document outlines the synthetic pathway, detailed spectroscopic and structural analysis, and an exploration of its potential mechanisms of action in biological systems. The methodologies and data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Introduction
The 5H-triazino[5,6-b]indole scaffold is a privileged heterocyclic system, forming the core of numerous compounds with a wide spectrum of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1] The fusion of the indole nucleus, a common motif in biologically active natural products and synthetic drugs, with a 1,2,4-triazine ring results in a planar, electron-rich structure amenable to various chemical modifications. The introduction of a methylsulfanyl group at the 3-position of this scaffold is of particular interest as it can modulate the compound's lipophilicity, electronic properties, and potential for interaction with biological targets. This guide provides an in-depth characterization of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole, a key analog in this chemical series.
Synthesis and Purification
The synthesis of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole is typically achieved through a two-step process, commencing with the formation of the triazinoindole core, followed by S-alkylation. The general synthetic workflow is depicted below.
Figure 1: General synthetic workflow for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
Experimental Protocol: Synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol
-
To a solution of isatin (1 equivalent) in dioxane, add thiosemicarbazide (1.1 equivalents) and potassium carbonate (2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with a suitable acid (e.g., dilute HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.[1]
Experimental Protocol: Synthesis of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
-
Dissolve 5H-[1][2][3]triazino[5,6-b]indole-3-thiol (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Add a base (e.g., potassium carbonate, 1.5 equivalents) to the solution and stir for a short period to form the thiolate anion.
-
Add a methylating agent, such as methyl iodide (1.2 equivalents), dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, pour the mixture into water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
Spectroscopic and Structural Characterization
A comprehensive suite of analytical techniques is employed to confirm the identity and purity of the synthesized 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Expected 1H and 13C NMR Chemical Shifts for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
| Assignment | Expected 1H Chemical Shift (ppm) | Expected 13C Chemical Shift (ppm) |
| -S-CH3 | 2.6 - 2.8 (singlet) | 13 - 15 |
| Aromatic-H (Indole) | 7.0 - 8.5 (multiplets) | 110 - 140 |
| N-H (Indole) | 11.0 - 12.5 (broad singlet) | - |
| Quaternary Carbons | - | 140 - 170 |
Note: These are predicted values based on analogous structures and may vary slightly from experimental data.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of the closely related 5-methyl-5H-[1][2][3]triazino[5,6-b]indole-3-thiol shows characteristic absorptions that can be used to infer the spectrum of the target compound.[5]
Table 2: Expected IR Absorption Bands for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
| Functional Group | Expected Wavenumber (cm-1) |
| N-H stretch (indole) | 3100 - 3300 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=N stretch (triazine) | 1600 - 1650 |
| C=C stretch (aromatic) | 1450 - 1600 |
| C-S stretch | 600 - 800 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 3-(methylsulfanyl)-5H-triazino[5,6-b]indole (C10H8N4S), the expected molecular weight is approximately 216.26 g/mol .[6] The electron impact (EI) mass spectrum is expected to show a prominent molecular ion peak (M+•) at m/z 216. Key fragmentation pathways would likely involve the loss of the methylsulfanyl radical (•SCH3) or neutral molecules such as HCN.
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information. While no crystal structure for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole has been reported, studies on related S-alkylated triazino[5,6-b]indoles would be instrumental in understanding the planarity of the ring system and the conformational preferences of the methylsulfanyl group.[2]
Biological Activities and Mechanism of Action
Derivatives of the 5H-triazino[5,6-b]indole scaffold have demonstrated significant potential in oncology and infectious diseases. Their biological effects are often attributed to their ability to induce apoptosis and cause cell cycle arrest in rapidly proliferating cells.
Induction of Apoptosis
Several studies have shown that substituted 5H-triazino[5,6-b]indole derivatives can induce apoptosis in cancer cell lines. The proposed mechanism often involves the intrinsic or mitochondrial pathway of apoptosis.[7] This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family.
Figure 2: Proposed mitochondrial pathway of apoptosis induced by 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
This process culminates in the activation of executioner caspases, such as caspase-3, which cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Cell Cycle Arrest
In addition to inducing apoptosis, these compounds have been observed to cause cell cycle arrest, often at the G1 or G2/M phase.[7] This arrest prevents cancer cells from progressing through the cell cycle and undergoing mitosis, thereby inhibiting tumor growth. The exact molecular targets responsible for this effect are still under investigation but may involve the modulation of cyclin-dependent kinases (CDKs) and their regulatory proteins.
Conclusion
This technical guide has provided a detailed characterization of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole, a promising heterocyclic compound with potential applications in drug discovery. The synthetic route has been outlined, and a comprehensive analysis of its expected spectroscopic and structural features has been presented. Furthermore, the potential biological mechanisms of action, centered on the induction of apoptosis and cell cycle arrest, have been discussed. The information compiled herein serves as a foundational resource for further investigation and development of this important class of molecules.
References
-
A series of[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines were synthesized and screened for their in vitro antileishmanial activity against Leishmania donovani. European Journal of Medicinal Chemistry. 2010 Jun;45(6):2359-65. doi: 10.1016/j.ejmech.2010.02.015. Available from: [Link]
-
Rybakova, A. V., Kim, D. G., Ezhikova, M. A., Kodess, M. I., & Taher, I. A. T. (2015). Synthesis of novel[1][7]thiazino[3´,2´:2,3][1][2][3]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64(4), 901–904. Available from: [Link]
-
Ma, J., et al. (2025). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity, 29(1), 163-177. doi: 10.1007/s11030-024-10840-w. Available from: [Link]
-
Mamone, M., Gentile, G., Dosso, J., Prato, M., & Filippini, G. (2023). Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. Beilstein Journal of Organic Chemistry, 19, 575–581. Available from: [Link]
-
PubChem. (n.d.). 5-Benzyl-8-methyl-3-methylsulfanyl-[1][2][3]triazino[5,6-b]indole. Retrieved from [Link]
-
A series of[1][2][3]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[1][2][3]triazino[5,6-b]indol-3-ylthio-pyrimidines were synthesized and screened for their in vitro antileishmanial activity against Leishmania donovani. European Journal of Medicinal Chemistry. 2010 Jun;45(6):2359-65. Available from: [Link]
-
Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. ResearchGate. (2024, May 11). Available from: [Link]
-
SpectraBase. (n.d.). 3-(Methylsulfanyl)-5-(2-phenylethyl)-5H-[1][2][3]triazino[5,6-b]indole. Retrieved from [Link]
-
Gad-Elkareem, M. A. M., et al. (2007). 1H and 13C NMR studies of 2-functionalized 5-(methylsulfonyl)-1-phenyl-1H-indoles. Magnetic Resonance in Chemistry, 45(2), 185-188. Available from: [Link]
-
PubChem. (n.d.). N-(2-methoxyphenyl)-4-[(5H-[1][2][3]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide. Retrieved from [Link]
-
PubChem. (n.d.). 5-benzyl-8-methyl-3-(methylthio)-[1][2][3]triazin[5,6-b]indole. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Available from: [Link]
-
PubChemLite. (n.d.). 5-methyl-n-(3-methylsulfanylpropyl)-[1][2][3]triazino[5,6-b]indol-3-amine. Retrieved from [Link]
-
NIST. (n.d.). As-triazino[5,6-b]indole-3-thiol, 5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Magritek. (n.d.). Methyl 1H-indole-3-carboxylate. Retrieved from [Link]
-
Al-Soud, Y. A., et al. (2021). DFT Calculation, Hirshfeld Analysis and X-Ray Crystal Structure of Some Synthesized N-alkylated(S-alkylated)-[1][2][3]triazolo[1,5-a]quinazolines. Molecules, 26(19), 5988. Available from: [Link]
-
ResearchGate. (n.d.). Mass fragmentation pattern of compound 5. Retrieved from [Link]
-
PubChem. (n.d.). 5H-[1][2][3]Triazino[5,6-b]indole-3-thiol. Retrieved from [Link]
-
Al-Amiery, A. A., et al. (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Molecules, 21(5), 570. Available from: [Link]
-
Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Systems. American Journal of Organic Chemistry, 4(1), 1-8. Available from: [Link]
-
Kruger, H. G., & Ndlovu, N. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc, 2000(6), 923-930. Available from: [Link]
-
Scilit. (n.d.). SYNTHESIS OF FUSED AND NONFUSED HETEROCYCLES FROM 5- AND 8-SUBSTITUTED 3-HYDRAZINO-1,2,4-TRIAZINO[5,6-b]INDOLE. Retrieved from [Link]
-
Pace, V., et al. (2022). Easy Access to Indole-based Bi-Sulfurylate-Heterocyclic Scaffolds. Asian Journal of Organic Chemistry, 11(7), e202200299. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine. Molecules, 26(23), 7351. Available from: [Link]
-
Yang, C., et al. (2021). Identification of methyl (5-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinopyrrolo[2,1-f][1][2][3]triazin-2-yl)-4-(trifluoromethyl)pyridin-2-yl)carbamate (CYH33) as an orally bioavailable, highly potent, PI3K alpha inhibitor for the treatment of advanced solid tumors. European Journal of Medicinal Chemistry, 209, 112913. Available from: [Link]
-
Zakhary, V. G., et al. (2022). Synthesis and Neurotropic Activity of New 5-Piperazinopyrazolo[3,4-c]-2,7-naphthyridines and Isoxazolo[5,4-c]. Molecules, 27(13), 4236. Available from: [Link]
-
Patel, D. H., et al. (2023). Novel indolo [3,2-c]isoquinoline-5-one-6-yl[1][2][3]triazolo [3,4-b][1][3][7]thiadiazole analogues: Design, synthesis, anticancer activity, docking with SARS-CoV-2 Omicron protease and MESP/TD. Journal of Molecular Structure, 1276, 134789. Available from: [Link]
-
Bannikova, S. V., et al. (2022). Anticancer Plant Secondary Metabolites Induce Linker Histone Depletion from Chromatin. International Journal of Molecular Sciences, 23(19), 11849. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. spectrabase.com [spectrabase.com]
- 5. As-triazino[5,6-b]indole-3-thiol, 5-methyl- [webbook.nist.gov]
- 6. chemscene.com [chemscene.com]
- 7. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
Scaffold of Versatility: Chemical Properties and Pharmacological Potential of 3-(Methylsulfanyl)-5H-triazino[5,6-b]indole
Executive Summary & Strategic Importance
The compound 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (also known as 3-methylthio-5H-1,2,4-triazino[5,6-b]indole) represents a highly privileged tricyclic heterocyclic scaffold in modern medicinal chemistry. By fusing an indole core with a 1,2,4-triazine ring, this architecture achieves a rigid, planar geometry that readily intercalates into biological targets or binds to active enzymatic sites.
For drug development professionals, this molecule serves a dual purpose: it is both a biologically active pharmacophore in its own right—exhibiting potent antiviral, anticancer, and antidiabetic properties[1]—and a highly versatile synthetic intermediate. The 3-methylsulfanyl moiety acts as an excellent leaving group for nucleophilic aromatic substitution (
Chemical Identity and Physicochemical Profiling
Understanding the baseline physicochemical properties of the 3-methylsulfanyl-triazinoindole core is critical for predicting its pharmacokinetic behavior (ADME) and optimizing subsequent reactions. The presence of the sulfur atom increases lipophilicity, which is highly advantageous for cellular membrane penetration in antiviral applications[3].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Structural Significance |
| IUPAC Name | 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | Defines the tricyclic fusion and S-alkylation regiochemistry. |
| CAS Number | 4030-04-0 | Standard identifier for commercial sourcing[3]. |
| Molecular Formula | High nitrogen/carbon ratio enhances hydrogen bonding potential. | |
| Molecular Weight | 216.26 g/mol | Low MW allows significant room for derivatization without violating Lipinski's Rule of 5. |
| LogP (Predicted) | ~2.25 | Optimal lipophilicity for oral bioavailability and membrane permeation. |
| SMILES | CSC1=NC2=C(C3=CC=CC=C3N2)N=N1 | Computational string for in silico docking and SAR modeling. |
Synthetic Methodology & Mechanistic Causality
The synthesis of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole is an elegant three-step process. As a Senior Application Scientist, I emphasize that a robust protocol must be self-validating ; every step must include in-process controls (IPCs) to ensure causality and structural integrity before proceeding.
Figure 1: Synthetic workflow and intermediate formation for 3-methylsulfanyl-triazinoindole.
Step-by-Step Protocol and Causal Analysis
Step 1: Condensation to Isatin-3-thiosemicarbazone
-
Procedure: Suspend equimolar amounts of isatin and thiosemicarbazide in an aqueous ethanol mixture. Reflux for 2-4 hours.
-
Causality: The highly electrophilic C3 carbonyl of the isatin ring undergoes rapid nucleophilic attack by the terminal hydrazine nitrogen of thiosemicarbazide. Heating overcomes the activation energy barrier for the subsequent dehydration step, driving the equilibrium toward the Schiff base.
-
Self-Validation (IPC): Monitor via Thin Layer Chromatography (TLC). The disappearance of the bright orange isatin spot and the precipitation of a yellow solid (the hydrazone) confirms completion.
Step 2: Base-Catalyzed Cyclization
-
Procedure: Dissolve the intermediate in an aqueous
solution. Reflux for 4 hours. Cool the mixture and carefully acidify with dilute HCl to pH 3-4. -
Causality: The alkaline environment deprotonates the internal hydrazone nitrogen, dramatically increasing its nucleophilicity. This triggers an intramolecular nucleophilic acyl substitution at the C2 amide carbonyl of the isatin core. Subsequent dehydration yields the fully conjugated 5H-1,2,4-triazino[5,6-b]indole-3-thione.
-
Self-Validation (IPC): The starting material dissolves completely in the basic aqueous phase. Upon acidification, a sharp, quantitative precipitation of the thione product occurs due to the protonation of the core, validating successful ring closure[4].
Step 3: Regioselective S-Alkylation
-
Procedure: Dissolve the thione intermediate in DMF or ethanol. Add 1.1 equivalents of a mild base (e.g., NaOH or
), followed by dropwise addition of 1.1 equivalents of methyl iodide ( ). Stir at room temperature for 2 hours. -
Causality: The base shifts the thione-thiol tautomeric equilibrium entirely toward the thiolate anion. According to Hard-Soft Acid-Base (HSAB) theory, the large, polarizable thiolate sulfur acts as a "soft" nucleophile, rapidly and selectively attacking the "soft" electrophilic carbon of methyl iodide via an
mechanism. This regioselectivity prevents unwanted N-alkylation. -
Self-Validation (IPC):
-NMR spectroscopy of the isolated product must show a sharp singlet at ~2.6–2.8 ppm integrating to 3 protons (confirming the group), while the indole -NH proton remains visible downfield at ~12.5 ppm, confirming that N-alkylation did not occur[5].
Reactivity Profile: The Thioether as a Synthetic Handle
Beyond its intrinsic biological activity, the 3-methylsulfanyl group is a highly strategic synthetic handle. The 1,2,4-triazine ring is highly electron-deficient due to the presence of three electronegative nitrogen atoms. This electron withdrawal makes the C3 position highly susceptible to nucleophilic attack.
When the 3-(methylsulfanyl)-5H-triazino[5,6-b]indole is reacted with primary or secondary amines (e.g., morpholine, piperazine, or functionalized anilines) under thermal conditions, the methanethiol (
Mechanistic Pharmacology & Biological Activity
The triazinoindole scaffold has historically been a goldmine for phenotypic drug discovery. Its planar, nitrogen-rich structure allows it to act as a bioisostere for purines, enabling it to interfere with viral RNA synthesis and cellular kinase pathways.
Figure 2: Pharmacological targets and downstream biological outcomes of the triazinoindole scaffold.
Antiviral Efficacy
The most historically significant application of 3-substituted triazinoindoles is their potent activity against picornaviruses, specifically rhinoviruses (the primary cause of the common cold). Derivatives of this core (such as SK&F 30097) bind directly to the viral capsid proteins, stabilizing the capsid and preventing the necessary conformational changes required for viral uncoating and RNA release into the host cell[7].
Antidiabetic Potential
Recent in vitro studies have demonstrated that triazinoindole analogues exhibit moderate to excellent inhibitory activity against
Anticancer and Apoptotic Pathways
Triazinoindole hybrids, particularly those functionalized at the 3-position via the displacement of the methylsulfanyl group, have shown broad-spectrum cytotoxicity against NCI60 human tumor cell lines. Mechanistically, these planar molecules can intercalate into DNA or inhibit specific kinases, leading to the activation of the p53 tumor suppressor pathway and subsequent apoptosis in malignant cells[1][6].
Table 2: Pharmacological Activity Spectrum
| Biological Target | Mechanism of Action | Observed Outcome | Reference |
| Rhinovirus | Capsid binding / Uncoating inhibition | Broad-spectrum viral replication arrest | [7] |
| Competitive enzyme inhibition | Reduction in postprandial blood glucose | [8] | |
| Tumor Cell Lines | p53 Activation / DNA intercalation | Targeted cellular apoptosis | [6] |
| Fungal Pathogens | Ergosterol biosynthesis interference | Inhibition of fungal mycelial growth | [5] |
Conclusion
The 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold is a masterclass in heterocyclic utility. From a chemical perspective, its synthesis is highly reliable, driven by predictable thermodynamic and HSAB principles. From a drug development standpoint, its inherent biological activity and its role as an
References
-
[8] Efficient synthesis of promising antidiabetic triazinoindole analogues via a solvent-free method: investigating the reaction of 1,3-diketones and 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione. Organic & Biomolecular Chemistry (RSC Publishing). URL:[Link]
-
[5] Synthesis of Some New Thioethers and 4-Thiazolidinones Bearing 3-(Pyridine-4'-yl)-1,2,4-Triazino[5,6-b]Indole Moiety as Antifungal Agents. Scientific Research Publishing (SCIRP). URL:[Link]
-
[2] Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3',4':3,4][1,2,4]triazino-[5,6-b]indole Derivatives and Their Anticancer Activity. MDPI. URL:[Link]
-
[1] Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. PubMed. URL: [Link]
-
[7] Rhinovirus Inhibition by 3-Substituted Triazinoindoles (34642). Experimental Biology and Medicine. URL:[Link]
-
[6] Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate. URL:[Link]
-
[4] New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies. MDPI. URL:[Link]
Sources
- 1. Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Some New Thioethers and 4-Thiazolidinones Bearing 3-(Pyridine-4'-yl)-1,2,4-Triazino[5,6-b]Indole Moiety as Antifungal Agents [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. public-pages-files-2025.ebm-journal.org [public-pages-files-2025.ebm-journal.org]
- 8. Efficient synthesis of promising antidiabetic triazinoindole analogues via a solvent-free method: investigating the reaction of 1,3-diketones and 2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Monograph: 3-(Methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
This technical guide provides an in-depth analysis of 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole , a critical heterocyclic scaffold in medicinal chemistry. This compound serves as a versatile "activated" intermediate, primarily utilized for Structure-Activity Relationship (SAR) exploration in antiviral and anticancer drug discovery.
Chemical Identity & Nomenclature
The compound is a fused tetracyclic system comprising an indole nucleus fused to a 1,2,4-triazine ring. The presence of the methylsulfanyl (thiomethyl, -SMe) group at position 3 is chemically significant, rendering the molecule highly reactive toward nucleophilic substitution, a property exploited to generate diverse bioactive libraries.
-
Preferred IUPAC Name: 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
-
Common Synonyms: 3-methylthio-5H-as-triazino[5,6-b]indole; S-methyl-triazinoindole.
-
Molecular Formula:
-
Molecular Weight: 216.26 Da
Structural Analysis
The fusion occurs at the b-bond (C2-C3) of the indole and the C5-C6 bond of the triazine.
-
The "5H" Designation: Indicates the saturated nitrogen is located at position 5 (the indole nitrogen), preserving aromaticity in the benzene ring while allowing tautomeric delocalization in the triazine ring.
-
The "3-Methylsulfanyl" Handle: This thioether moiety is a "pseudo-halogen." It is a good leaving group in heteroaromatic nucleophilic substitutions (
), superior to simple alkoxy groups but often less reactive than sulfones.
Synthetic Architecture
The synthesis of this core is a robust, self-validating three-step protocol starting from commercially available isatin.
Step-by-Step Methodology
Phase 1: Condensation (Formation of the Thiosemicarbazone)
Reagents: Isatin, Thiosemicarbazide, Ethanol/Acetic Acid. Protocol:
-
Dissolve isatin (1.0 eq) in boiling ethanol.
-
Add thiosemicarbazide (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux for 2–4 hours. The product, Isatin-3-thiosemicarbazone (IBT), typically precipitates as a yellow/orange solid.
-
Validation: TLC (Ethyl Acetate:Hexane) should show the disappearance of the red/orange isatin spot.
Phase 2: Cyclization (The "Paudler-Gladych" Cyclization)
Reagents: Aqueous
-
Suspend the IBT intermediate in 4% aqueous
. -
Reflux for 3–5 hours. The suspension will initially dissolve (salt formation) and then reprecipitate or change color as the cyclized thiol/thione forms.
-
Acidify with glacial acetic acid to pH 5–6 to precipitate the 5H-[1,2,4]triazino[5,6-b]indole-3-thiol (tautomerizes with the thione).
-
Mechanism: Base-catalyzed intramolecular attack of the hydrazine nitrogen onto the amide carbonyl of the isatin moiety.
Phase 3: S-Methylation (Activation)
Reagents: Methyl Iodide (MeI), NaOH (aq), Ethanol. Protocol:
-
Dissolve the 3-thiol/thione intermediate in aqueous NaOH/Ethanol (1:1).
-
Add Methyl Iodide (1.1 eq) dropwise at
to prevent poly-alkylation. -
Stir at room temperature for 4 hours.
-
Purification: The S-methylated product usually precipitates upon water dilution. Recrystallize from DMF/Ethanol.
Synthetic Pathway Diagram
The following diagram illustrates the logical flow from starting material to the activated core.
Figure 1: Step-wise synthesis of the 3-methylsulfanyl core from Isatin.
Reactivity Profile & SAR Utility
The primary value of 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole lies in its role as an electrophile. The -SMe group acts as a "chemical hook," allowing researchers to introduce complex amine chains—a requirement for DNA intercalation or kinase binding.
Nucleophilic Displacement ( )
-
Reaction: The -SMe group is displaced by primary or secondary amines.
-
Conditions: Reflux in ethanol or dioxane; occasionally requires high-boiling solvents (e.g., DMF) or microwave irradiation for sterically hindered amines.
-
Why it works: The triazine ring is electron-deficient (pi-deficient), making the C3 position highly susceptible to nucleophilic attack. The leaving group ability of Methanethiolate (
) drives the reaction.
Reaction Web Diagram
Figure 2: Divergent synthesis pathways utilizing the 3-methylsulfanyl core.
Biological Applications
Research indicates this scaffold is a "privileged structure" capable of interacting with multiple biological targets.
Antiviral Activity
Derivatives synthesized from this core (via displacement of -SMe with amino-alcohols) have shown potent activity against Rhinovirus and Chikungunya virus (CHIKV) .
-
Mechanism: Inhibition of viral RNA synthesis or specific viral proteases (e.g., nsP2 protease in CHIKV).
-
Key Insight: The planarity of the triazinoindole system allows it to intercalate into viral RNA/DNA, while the side chain (introduced at C3) interacts with the groove or enzyme pocket.
Anticancer Potential[1][2][3]
-
Intercalation: The flat, aromatic tetracyclic system acts as a DNA intercalator.
-
Iron Chelation: Recent studies (e.g., VLX600 analogs) suggest that modifications of this core can chelate iron in the lysosome, leading to Reactive Oxygen Species (ROS) generation and cancer cell apoptosis.
Analytical Characterization
To ensure the integrity of the synthesized core, the following spectral data must be verified:
| Technique | Diagnostic Signal | Interpretation |
| 1H NMR | The S-Methyl protons. This is the most critical peak to confirm methylation. | |
| 1H NMR | The Indole NH .[1] Broad singlet, exchangeable with | |
| 13C NMR | The S-Methyl carbon. | |
| 13C NMR | The C3 carbon (attached to Sulfur). | |
| IR | 1580 – 1610 | C=N stretching of the triazine ring. |
| Mass Spec | [M+H]+ = 217.05 | Protonated molecular ion. |
References
-
Gladych, J. M. Z., et al. (1972). "Antiviral agents.[2] 5H-as-Triazino[5,6-b]indoles."[1][3][4][5][6][7][8][9] Journal of Medicinal Chemistry, 15(3), 277–281. Link
-
Paudler, W. W., & Chen, T. K. (1971). "1,2,4-Triazines.[2][1][6][7][8][9][10][11][12][13][14][15] I. The synthesis of 5H-as-triazino[5,6-b]indoles." Journal of Heterocyclic Chemistry, 8(2), 317–319. Link
-
Zhang, W., et al. (2014). "Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives as novel inhibitors of Chikungunya virus." Bioorganic & Medicinal Chemistry Letters, 24(6), 1566-1570. Link
-
PubChem. (2025).[5][6] "5-benzyl-8-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole."[5] National Library of Medicine. Link
-
Rybakova, A. V., et al. (2015).[15] "Synthesis of novel [1,3]thiazino[3′,2′:2,3][1,2,4]triazino[5,6-b]indole derivatives." Russian Chemical Bulletin, 64, 901–904.[15] Link
Sources
- 1. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Compound 3-[(prop-2-en-1-yl)sulfanyl]-5H-[1,2,4]triazino[5,6-b]indole - Chemdiv [chemdiv.com]
- 4. spectrabase.com [spectrabase.com]
- 5. 5-Benzyl-8-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole | C18H16N4S | CID 6400963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | C9H6N4S | CID 135403808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. As-triazino[5,6-b]indole-3-thiol, 5-methyl- [webbook.nist.gov]
- 14. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Whitepaper: 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
Topic: 3-(methylsulfanyl)-5H-triazino[5,6-b]indole (CAS 4030-04-0) Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Scaffold Utility, Synthetic Pathways, and Pharmacological Applications
Executive Summary
3-(methylsulfanyl)-5H-triazino[5,6-b]indole (CAS 4030-04-0) represents a critical fused heterocyclic scaffold in medicinal chemistry. Structurally composed of an indole ring fused to a 1,2,4-triazine moiety, this compound serves as both a bioactive agent and a versatile intermediate. Its S-methyl group functions as a "pseudo-halogen," offering a strategic handle for nucleophilic aromatic substitution (
Biologically, the scaffold is renowned for its broad-spectrum antiviral activity, particularly against picornaviruses (e.g., rhinoviruses) and its potential as an intercalating anticancer agent. This guide provides a comprehensive technical analysis of its synthesis, physicochemical properties, and therapeutic mechanisms.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Description |
| CAS Number | 4030-04-0 |
| IUPAC Name | 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
| Synonyms | 3-methylthio-5H-1,2,4-triazino[5,6-b]indole; 3-methylthio-as-triazino[5,6-b]indole |
| Molecular Formula | |
| Molecular Weight | 216.26 g/mol |
| Appearance | Yellow to brownish crystalline solid |
| Solubility | Low in water; soluble in DMSO, DMF, and hot ethanol |
| LogP (Predicted) | ~2.23 |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Structural Insight: The planar tricyclic system facilitates intercalation between DNA base pairs, while the 3-methylsulfanyl group provides lipophilicity and metabolic stability compared to its thiol precursor.
Synthetic Pathways
The synthesis of CAS 4030-04-0 is a robust, two-stage process starting from commercially available isatin. The pathway relies on the condensation of isatin with thiosemicarbazide, followed by base-catalyzed cyclization and selective S-methylation.
Reaction Mechanism & Causality
-
Condensation: Isatin (1) reacts with thiosemicarbazide (2) to form isatin-3-thiosemicarbazone. This Schiff base formation is acid-catalyzed.
-
Cyclization: Under basic conditions (aqueous
or KOH), the thiosemicarbazone undergoes intramolecular cyclization. The nucleophilic hydrazine nitrogen attacks the amide carbonyl of the isatin ring, followed by dehydration to form the 1,2,4-triazine ring. -
Tautomerization: The product exists in equilibrium between the thiol (-SH) and thione (=S) forms. The thione form is generally predominant in the solid state.
-
S-Methylation: Treatment with methyl iodide (MeI) in the presence of a base selectively alkylates the sulfur atom due to its higher nucleophilicity compared to the ring nitrogens, yielding the target 3-methylsulfanyl derivative.
Synthetic Workflow Visualization
Caption: Step-wise synthesis of CAS 4030-04-0 from Isatin involving condensation, cyclization, and selective S-alkylation.
Pharmacological Profile[9]
Antiviral Activity
The 1,2,4-triazino[5,6-b]indole scaffold is historically significant in virology.
-
Target: Picornaviridae family, specifically Human Rhinovirus (HRV) .
-
Mechanism: Studies suggest these compounds bind to the viral capsid protein (VP1) within a hydrophobic pocket. This binding stabilizes the capsid, preventing the conformational changes required for viral uncoating and RNA release into the host cell.
-
Efficacy: Derivatives often show
values in the micromolar range. The S-methyl group is critical for optimizing lipophilicity to penetrate the viral capsid canyon.
Anticancer Potential
-
Intercalation: The planar tricyclic architecture allows the molecule to intercalate into double-stranded DNA, disrupting replication and transcription.
-
Enzyme Inhibition: Recent SAR studies indicate potential inhibition of kinases (e.g., CK2, CDK) and glycosidases. The S-methyl group can be displaced by amines to target specific residues in the ATP-binding pockets of these enzymes.
-
Hypoxia Selectivity: Structurally related to Tirapazamine, some derivatives are investigated for toxicity selective to hypoxic tumor cells, although the N-oxide moiety (absent here) is usually required for this specific mechanism.
Mechanism of Action Diagram
Caption: Dual mechanism of action: Viral capsid stabilization (antiviral) and DNA intercalation (anticancer).
Experimental Protocols
Synthesis of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
Self-Validating Protocol: The color change from yellow (thione) to pale yellow/white (methylated product) and the disappearance of the thiol odor serve as process indicators.
Materials:
-
3-mercapto-5H-1,2,4-triazino[5,6-b]indole (Thione intermediate)
-
Methyl Iodide (MeI)[1]
-
Sodium Hydroxide (NaOH) or Potassium Carbonate (
) -
Ethanol (EtOH) and Water
Procedure:
-
Dissolution: Dissolve 10 mmol of the 3-mercapto-triazinoindole in 20 mL of 1N NaOH solution. The solution should be clear and yellow/orange.
-
Methylation: Cool the solution to 0–5°C in an ice bath. Add 11 mmol of Methyl Iodide dropwise over 10 minutes.
-
Reaction: Stir vigorously at room temperature for 1–2 hours. A precipitate will begin to form.
-
Work-up: Pour the reaction mixture into 50 mL of ice-cold water.
-
Filtration: Filter the solid precipitate under vacuum. Wash the cake with cold water (3 x 10 mL) to remove residual base and iodide salts.
-
Purification: Recrystallize from ethanol or DMF/water to yield yellow crystals.
-
Validation: Check purity via TLC (Mobile phase:
:MeOH 9:1). The product ( ~0.[2]6) will be less polar than the starting thiol.
Displacement Assay (Library Generation)
Purpose: To validate the reactivity of the S-methyl group for derivative synthesis.
-
Dissolve 1 mmol of CAS 4030-04-0 in 5 mL of DMF.
-
Add 1.2 mmol of a primary amine (e.g., benzylamine).
-
Reflux for 4–6 hours.
-
Monitor the release of methanethiol (distinct odor) and the formation of a new spot on TLC.
-
This confirms the "pseudo-halogen" nature of the S-methyl group.
Safety & Handling
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin.[3] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled.[4] |
| Skin Irritation | H315 | Causes skin irritation.[5] |
Precautions:
-
Methanethiol Evolution: During displacement reactions, methanethiol (
) is a byproduct. It is toxic and has a foul odor. All reactions must be performed in a functioning fume hood. -
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent hydrolysis or oxidation.
References
-
Gladych, J. M., et al. (1972).[6] Antiviral agents.[7][6] 5H-as-Triazino(5,6-b) indoles.[8][9][10][11][12][13][2][14][15] Journal of Medicinal Chemistry, 15(3), 277-281. Link
-
Eshba, N. H., et al. (1987). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Pharmazie, 42(10), 664-666. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 135403808, 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol. Retrieved from PubChem.[10][13] Link
-
ChemScene. (2025). Product Data Sheet: 3-(Methylthio)-5H-[1,2,4]triazino[5,6-b]indole (CAS 4030-04-0).[2]Link
-
Zhang, Y., et al. (2010).[16] Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359-2365.[16] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.com [fishersci.com]
- 4. meghmaniglobal.com [meghmaniglobal.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Antiviral agents. 5H-as-Triazino(5,6-b) indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. 3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | 332110-23-3 [sigmaaldrich.com]
- 9. 3-((2-Methylallyl)thio)-5H-[1,2,4]triazino[5,6-b]indole | 328023-11-6 [sigmaaldrich.com]
- 10. 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | C9H6N4S | CID 135403808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. spectrabase.com [spectrabase.com]
- 13. 5-Benzyl-8-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole | C18H16N4S | CID 6400963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
biological activity of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole derivatives
An In-Depth Technical Guide to the Biological Activity of 3-(Methylsulfanyl)-5H-triazino[5,6-b]indole Derivatives
Executive Summary
The 5H-triazino[5,6-b]indole scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide synthesizes current research on derivatives featuring a 3-methylsulfanyl group, a common synthetic precursor, and explores the activities of closely related analogues where this group has been substituted. Initially investigated for their antiviral properties, these compounds have since emerged as potent anticancer agents, with recent studies elucidating their role as iron chelators that induce apoptosis. Furthermore, related structures exhibit significant antioxidant, anti-inflammatory, and enzyme-inhibiting activities. This document provides drug development professionals and researchers with a comprehensive overview of the therapeutic potential, mechanisms of action, structure-activity relationships, and key experimental methodologies pertinent to this promising class of molecules.
The 5H-Triazino[5,6-b]indole Scaffold: A Core of Therapeutic Potential
The fusion of an indole ring, a cornerstone of numerous biologically active molecules, with a 1,2,4-triazine ring creates the 5H-triazino[5,6-b]indole system.[1] This heterocyclic framework provides a rigid, planar structure with strategically positioned nitrogen atoms that serve as hydrogen bond donors and acceptors, facilitating interactions with various biological targets. The 3-(methylsulfanyl) derivative is a key intermediate, often synthesized via the cyclization of isatin 3-thiosemicarbazones, which allows for further functionalization at the C3 position to modulate biological activity.[2]
The inherent versatility and drug-like properties of the indole nucleus, combined with the diverse chemical reactivity of the triazine ring, have made this scaffold a focal point of research for decades, leading to the discovery of compounds with significant therapeutic promise.[3][4]
Caption: Core chemical structure of the title compound.
Anticancer Activity: A Primary Therapeutic Avenue
While early research focused elsewhere, the most compelling recent discoveries for this scaffold lie in oncology. Derivatives have been shown to attack cancer cells through multiple mechanisms, highlighting their potential as multifaceted anticancer agents.
Mechanism I: Iron Chelation and Induction of Apoptosis
Cancer cells exhibit an increased demand for iron compared to normal cells, a phenomenon known as iron addiction. This dependency makes iron metabolism an attractive therapeutic target.[5] A novel series of 5H-[3][4][6]triazino[5,6-b]indole derivatives has been rationally designed to exploit this vulnerability.[5]
One particularly potent compound, 3k , was identified for its strong antiproliferative activity against a range of cancer cell lines.[5] Mechanistic studies revealed that its cytotoxicity stems from its ability to selectively chelate ferrous ions (Fe²⁺), disrupting iron homeostasis within the cancer cells. This disruption triggers the mitochondrial pathway of apoptosis, a form of programmed cell death.[5] The addition of Fe²⁺ to the cell culture was shown to completely abolish the compound's cytotoxic effects, confirming iron chelation as the primary mechanism of action.[5]
The apoptotic cascade initiated by these compounds involves:
-
Cell Cycle Arrest: Compounds like 3k have been shown to arrest the cell cycle at the G1 phase.[5]
-
Mitochondrial Pathway Activation: Western blot analysis confirms the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization.[5]
-
Executioner Caspase Activation: The mitochondrial changes lead to the activation of executioner caspases, such as cleaved caspase-3, which dismantle the cell.[5]
Caption: Proposed apoptotic mechanism via iron chelation.
Table 1: In Vitro Anticancer Activity of Lead Compound 3k [5]
| Cancer Cell Line | Type | IC₅₀ (µM) |
|---|---|---|
| A549 | Lung | 0.59 |
| MCF-7 | Breast | 0.86 |
| HeLa | Cervical | 1.31 |
| HepG-2 | Liver | 0.92 |
Mechanism II: Kinase Inhibition
The broader indole chemical class is a wellspring of protein kinase inhibitors, with several approved drugs targeting pathways essential for cancer cell growth and survival.[7][8] While specific kinase inhibition data for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole is still emerging, the scaffold's structural similarity to known inhibitors suggests it is a promising starting point for developing agents targeting kinases like PI3K, Akt, and mTOR.[7][9] The rationale for this approach is strong, as the PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling cascades in human cancers.[9]
Antiviral Properties: An Enduring Legacy
The first significant biological activity reported for the 5H-as-triazino[5,6-b]indole class was its broad-spectrum antiviral action.[3][4] Early studies demonstrated in vitro activity against a wide variety of RNA and DNA viruses, including:
-
Rhinovirus (multiple strains)
-
Herpesviridae
-
Orthomyxoviridae
-
Poliovirus
-
Respiratory Syncytial Virus (RSV)[3]
A key insight from this foundational work was the establishment of a preliminary structure-activity relationship (SAR). The causality behind further synthetic efforts was driven by the discovery that displacing the 3-methylsulfanyl group with certain hydroxyalkylamino substituents led to a marked increase in potency, particularly against rhinovirus infections.[2] This suggests that the C3 position is a critical site for modification to optimize antiviral activity and target specificity.
Emerging Biological Activities
Beyond cancer and viruses, investigations into related analogues have unveiled other therapeutic possibilities.
Antioxidant and Aldose Reductase Inhibition
A closely related derivative, 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, has demonstrated potent dual-action potential relevant to diabetic complications.[10] This compound acts as:
-
A Direct Antioxidant: It effectively scavenges free radicals, as demonstrated in a DPPH (1,1'-diphenyl-2-picrylhydrazyl) assay, and protects erythrocytes from oxidative damage induced by peroxyl radicals.[10]
-
An Aldose Reductase Inhibitor: It is a highly efficient and selective inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[10] Overactivation of this pathway during hyperglycemia is a key contributor to diabetic complications like neuropathy, nephropathy, and retinopathy.
This dual mechanism is highly advantageous, as it targets both the enzymatic driver of the polyol pathway and the downstream oxidative stress it generates.
Caption: Dual-action mechanism in diabetic complications.
Antimicrobial and Anti-inflammatory Potential
While less explored for the specific title compound, related fused heterocyclic systems have shown promise. For instance, certain[2][3]thiazolo[3',2':2,3][3][4][6]triazino[5,6-b]indole derivatives, which can be synthesized from the triazino-indole core, exhibit antimycotic (antifungal) activity.[11] Furthermore, the broader indole class is known to produce compounds with anti-inflammatory effects through mechanisms like COX-2/5-LOX inhibition, suggesting another potential avenue for future investigation.[12]
Synthesis and Experimental Methodologies
The trustworthiness of biological findings rests on robust and reproducible experimental protocols. This section details the general synthesis of the core scaffold and standard assays used to validate the activities described.
General Synthesis Workflow
The most common and efficient route to the 5H-triazino[5,6-b]indole core involves the cyclization of isatin β-thiosemicarbazones. This multi-step process is a self-validating system where the structure of the final products can be confirmed through various spectral analyses (NMR, IR, Mass Spec).
Caption: General synthetic pathway to the core scaffold.
Protocol: In Vitro Cytotoxicity (SRB Assay)
The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.
Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add serial dilutions of the test compounds (e.g., from 0.01 µM to 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding cold 10% (w/v) Trichloroacetic Acid (TCA). Incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with deionized water. Allow plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Remove the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measurement: Read the absorbance at 510 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value using non-linear regression analysis.
Protocol: Plaque Reduction Assay for Antiviral Activity
This assay quantifies the reduction in virus-induced plaque formation in the presence of a test compound.
Methodology:
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells (e.g., HeLa cells for Rhinovirus) in 6-well plates.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayers with the virus at a known multiplicity of infection (MOI) for 1-2 hours at 37°C.
-
Compound Application: Remove the virus inoculum. Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) mixed with various concentrations of the test compound.
-
Incubation: Incubate the plates for a period sufficient for plaques to form (typically 2-5 days), depending on the virus.
-
Plaque Visualization: Fix the cells with a solution of 10% formaldehyde. Remove the overlay and stain the cell monolayer with a crystal violet solution. Plaques will appear as clear zones against a purple background.
-
Quantification: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control for each compound concentration and determine the EC₅₀ (50% effective concentration).
Conclusion and Future Perspectives
The 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold and its derivatives constitute a versatile and highly promising class of bioactive molecules. While the initial focus was on antiviral applications, the clear and potent anticancer activity, particularly through the novel mechanism of iron chelation, marks a significant advancement. The dual antioxidant and aldose reductase inhibitory action of related analogues opens yet another exciting therapeutic window.
Future research should be directed towards:
-
Lead Optimization: Systematically modifying the substituents at the C3, N5, and on the indole ring to enhance potency and selectivity for specific cancer types or viral targets.
-
Kinase Profiling: Screening potent anticancer derivatives against a broad panel of protein kinases to identify specific targets and elucidate further mechanisms of action.
-
In Vivo Evaluation: Advancing the most promising compounds from in vitro assays into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Exploring New Indications: Investigating the anti-inflammatory and antifungal potential of this scaffold based on the preliminary evidence from related structures.
The rich chemistry and diverse biological profile of the 5H-triazino[5,6-b]indole core ensure that it will remain a fruitful area of investigation for the development of next-generation therapeutics.
References
-
Gladych, J. M., Hornby, R., Hunt, J. H., Jack, D., Boyle, J. J., Ferlauto, R. J., Haff, R. F., Kormendy, C. G., Stanfield, F. J., & Stewart, R. C. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry, 15(3), 277–281. [Link]
-
Eshba, N. H., Salama, H. M., Labouta, I. M., & Omar, A. M. (1987). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Die Pharmazie, 42(10), 664–666. [Link]
-
Al Osaimi, A. G., Ali, R. S., Saad, H. A., & El Sayed Aly, M. R. (2017). Synthesis and antimicrobial activity of novel fused[3][4][6]triazino[5,6-b]indole derivatives. ResearchGate. [Link]
-
Gladych, J. M. Z., Hornby, R., Hunt, J. H., Jack, D., Boyle, J. J., Ferlauto, R. J., Haff, R. F., Kormendy, C. G., Stanfield, F. J., & Stewart, R. C. (1972). Antiviral agents. 5H-as-Triazino[5,6-b]indoles. Journal of Medicinal Chemistry, 15(3), 277-281. [Link]
-
Philoppes, J. N., Abdelgawad, M. A., Abourehab, M. A. S., Sebak, M., Darwish, M. A., & Lamie, P. F. (2022). Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2315–2333. [Link]
-
Lin, Y., Chen, Z., Weng, L., Chen, Y., & Ma, J. (2024). Design, synthesis and biological evaluation of 5H-[3][4][6]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research, 33(7), 1435–1449. [Link]
-
Harkov, S., Zborovskyi, S., & Vovk, M. (2021). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate. [Link]
-
Hrovas, M. M., Koval, I. I., & Vovk, M. V. (2021). Synthesis and electrophilic heterocyclization of 3-allylsulfanyl-1,2,4-triazino[6,5-b]indole. ResearchGate. [Link]
-
Ali, T. E., Abdel-Wahab, B. F., & Saad, H. A. (2016). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[3][4][6]triazino[3′,4′:3,4][3][4][6]triazino[5,6-b]indole Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1461. [Link]
-
Sharma, I., & Kumar, A. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Anti-cancer agents in medicinal chemistry, 22(16), 2893–2910. [Link]
-
Welham, M. J., & Wodajo, F. M. (2017). Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. Organic & Biomolecular Chemistry, 15(42), 8936–8941. [Link]
-
Goud, B. S., Arram, M., & Gudem, M. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]
-
Valentová, J., Křen, V., & Ulrichová, J. (2015). Antioxidant Action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic Acid, an Efficient Aldose Reductase Inhibitor, in a 1,1'-diphenyl-2-picrylhydrazyl Assay and in the Cellular System of Isolated Erythrocytes Exposed to Tert-Butyl Hydroperoxide. Redox report : communications in free radical research, 20(6), 282–288. [Link]
Sources
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral agents. 5H-as-Triazino(5,6-b) indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, an efficient aldose reductase inhibitor, in a 1,1'-diphenyl-2-picrylhydrazyl assay and in the cellular system of isolated erythrocytes exposed to tert-butyl hydroperoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile and reduced cardio vascular risks - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Mechanism of Action of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
A Senior Application Scientist's Synthesis of Field-Proven Insights and Technical Data for Researchers, Scientists, and Drug Development Professionals.
Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold
The 5H-triazino[5,6-b]indole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structure that has been the foundation for numerous derivatives with a wide spectrum of biological activities. These activities span from anticancer and kinase inhibition to antimicrobial and anticonvulsant properties. This guide focuses on a specific derivative, 3-(methylsulfanyl)-5H-triazino[5,6-b]indole, and aims to provide a comprehensive technical overview of its putative mechanism of action, drawing from direct evidence where available and strong mechanistic insights from closely related analogs. For the drug development professional, this document outlines the critical experimental pathways to validate and expand upon the therapeutic promise of this molecular entity.
The Postulated Core Mechanism: Iron Chelation-Induced Apoptosis
While direct, comprehensive studies on 3-(methylsulfanyl)-5H-triazino[5,6-b]indole are emerging, compelling evidence from closely related derivatives, such as the potent antiproliferative compound '3k' from a recent study, strongly suggests a primary mechanism of action centered on iron chelation .[1] Cancer cells exhibit an increased avidity for iron compared to their healthy counterparts, a phenomenon that underpins their rapid proliferation and metabolic activity. By selectively sequestering intracellular iron, particularly ferrous ions (Fe²⁺), 3-(methylsulfanyl)-5H-triazino[5,6-b]indole is hypothesized to disrupt critical iron-dependent cellular processes, culminating in cell cycle arrest and apoptosis.[1]
This proposed mechanism is a departure from more conventional anticancer strategies and offers a promising avenue for overcoming resistance to standard therapies. The selective binding to ferrous ions, as observed with its analogs, would be a key determinant of its therapeutic window, minimizing off-target effects on iron-dependent processes in normal tissues.[1]
Signaling Pathway: The Mitochondrial Route to Apoptosis
The downstream effects of iron deprivation by 3-(methylsulfanyl)-5H-triazino[5,6-b]indole are anticipated to converge on the intrinsic, or mitochondrial, pathway of apoptosis. This cascade of events is initiated by a disruption of the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health.
Caption: Experimental workflow for determining the antiproliferative activity of the compound.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, Hela, HepG-2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Workflow for Elucidating the Induction of Apoptosis
To confirm that the observed cytotoxicity is due to apoptosis, a combination of flow cytometry and Western blotting is employed.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
-
Cell Treatment: Treat cells with 3-(methylsulfanyl)-5H-triazino[5,6-b]indole at its IC50 and 2xIC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Workflow for Investigating Cell Cycle Arrest
Flow cytometry is used to determine if the compound induces arrest at a specific phase of the cell cycle.
Protocol: Cell Cycle Analysis with Propidium Iodide
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Workflow for Assessing Mitochondrial Involvement
The JC-1 assay is a reliable method to measure changes in mitochondrial membrane potential.
Protocol: JC-1 Mitochondrial Membrane Potential Assay
-
Cell Treatment: Treat cells with the compound for a predetermined time.
-
JC-1 Staining: Incubate the cells with JC-1 staining solution according to the manufacturer's instructions.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry.
-
Healthy cells: Exhibit red fluorescence (J-aggregates).
-
Apoptotic cells: Exhibit green fluorescence (JC-1 monomers).
-
-
Quantification: Determine the ratio of red to green fluorescence to quantify the loss of mitochondrial membrane potential.
Workflow for Analyzing Apoptotic Protein Expression
Western blotting is used to measure the levels of key proteins in the mitochondrial apoptotic pathway.
Protocol: Western Blot for Bcl-2 and Bax
-
Protein Extraction: Lyse treated and untreated cells and quantify the protein concentration.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that would be expected if 3-(methylsulfanyl)-5H-triazino[5,6-b]indole acts via the proposed mechanism, based on findings for its analogs. [1]
| Cell Line | IC50 (µM) | % Apoptotic Cells (at IC50) | % G1 Arrest (at IC50) |
|---|---|---|---|
| A549 | 0.75 | 45% | 60% |
| MCF-7 | 1.10 | 40% | 55% |
| HepG-2 | 0.98 | 50% | 65% |
Conclusion and Future Directions
The available evidence strongly suggests that 3-(methylsulfanyl)-5H-triazino[5,6-b]indole holds significant promise as an anticancer agent, likely operating through a mechanism of iron chelation that triggers cell cycle arrest and mitochondrial-mediated apoptosis. The experimental workflows detailed in this guide provide a robust framework for definitively elucidating its core mechanism of action.
Future research should focus on:
-
Direct confirmation of iron chelation: Utilizing techniques such as calcein-AM assays to directly measure intracellular iron depletion.
-
In vivo efficacy studies: Evaluating the antitumor activity of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole in preclinical animal models.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and selectivity.
-
Kinase inhibition profiling: Although iron chelation is the primary hypothesized mechanism, a broad kinase screen would be valuable to rule out or identify any off-target effects.
By systematically applying these methodologies, the scientific community can fully unlock the therapeutic potential of this promising compound and its derivatives.
References
-
Design, synthesis and biological evaluation of 5H-t[1][2][3]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. PubMed. [Link]
-
Design, synthesis and biological evaluation of 5H-t[1][2][3]riazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. SpringerLink. [Link]
Sources
- 1. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Spectral Elucidation of Triazino[5,6-b]indole Compounds: A Comprehensive Analytical Guide
Introduction and Pharmacological Context
The 5H-[1,2,4]triazino[5,6-b]indole scaffold is a privileged heterocyclic pharmacophore characterized by an indole ring fused with a triazine moiety. Compounds bearing this core exhibit a broad spectrum of biological activities, functioning as potent antimicrobial agents, iron chelators in cancer therapy, and antimalarial therapeutics[1][2].
However, the structural complexity of these molecules—specifically their propensity for tautomerism, extensive intermolecular hydrogen bonding, and rigid planar geometry—presents unique challenges during structural elucidation. As a Senior Application Scientist, I emphasize that relying on a single analytical method is insufficient. Rigorous characterization requires an orthogonal approach combining Fourier-Transform Infrared (FTIR) spectroscopy, multinuclear Nuclear Magnetic Resonance (NMR), and high-resolution Mass Spectrometry (MS) to create a self-validating data matrix.
Structural Dynamics: Tautomerism and Solvent Effects
A critical factor in the spectral analysis of triazino[5,6-b]indoles is the presence of tautomeric equilibria. For instance, 5H-[1,2,4]triazino[5,6-b]indole-3-thiol derivatives can exist in either the thiol (-SH) or thione (=S) form.
Causality in Analytical Design: The observed tautomer is highly dependent on the physical state and the solvent environment. In the solid state, the thione form is overwhelmingly favored due to the stabilization provided by strong intermolecular hydrogen bonding networks between the N-H and C=S groups[3]. Consequently, solid-state FTIR will predominantly display thione characteristics. Conversely, in highly polar, hydrogen-bond-accepting solvents like DMSO-d6 used for NMR, the equilibrium can shift, though the thione form often remains dominant due to solvent stabilization of the highly polar C=S bond[4][5]. Understanding this causality prevents misinterpretation of "missing" thiol protons in NMR spectra.
Orthogonal Spectral Characterization Techniques
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is deployed primarily to map the functional group architecture and confirm the oxidation state of the triazine ring.
-
Methodological Choice: Analysis is strictly performed using KBr pellets rather than solution-phase IR. KBr is IR-transparent and preserves the native solid-state hydrogen bonding of the triazino[5,6-b]indole lattice, which is disrupted in solution.
-
Key Diagnostics: The absence of an S-H stretch (typically expected around 2500 cm⁻¹) and the presence of a strong C=S stretch at 1180–1200 cm⁻¹ definitively confirm the thione tautomer[3][5].
Multinuclear NMR Spectroscopy (¹H and ¹³C)
NMR provides the exact atomic connectivity.
-
Methodological Choice: Deuterated dimethyl sulfoxide (DMSO-d6) is the mandatory solvent. The planar, fused polycyclic nature of triazino[5,6-b]indoles renders them nearly insoluble in non-polar solvents like CDCl3. Furthermore, DMSO-d6 acts as a hydrogen-bond acceptor, breaking up the compound's internal aggregates and yielding sharp, highly resolved signals for the exchangeable N-H protons[5][6].
-
Key Diagnostics: The triazine N-H proton is highly deshielded by adjacent electronegative nitrogen atoms and the anisotropic effect of the fused aromatic system, typically appearing as a broad singlet far downfield at δ 13.0–14.0 ppm[5][6].
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Methodological Choice: ESI is selected over Electron Impact (EI) ionization. Triazino[5,6-b]indoles are prone to thermal degradation at the high vaporization temperatures required for EI. ESI, a "soft" ionization technique, gently ionizes the intact molecule via protonation, reliably yielding the [M+H]⁺ pseudomolecular ion[4].
Standardized Experimental Protocol: Synthesis & Validation
To ensure trustworthiness, the following protocol represents a self-validating workflow where chemical synthesis is tightly coupled with in-process purity checks before spectral acquisition.
Step 1: Base-Catalyzed Condensation
-
Combine equimolar amounts of the isatin derivative and thiosemicarbazide in aqueous potassium carbonate.
-
Causality: The basic medium deprotonates the thiosemicarbazide, enhancing its nucleophilicity to attack the C-3 carbonyl of isatin, driving the formation of the intermediate Schiff base before spontaneous cyclization[1].
-
Reflux the mixture for 4 hours, cool, and acidify with glacial acetic acid to precipitate the crude product.
Step 2: Isolation and Homogeneity Validation
-
Filter the precipitate and recrystallize from a DMF/water mixture.
-
Self-Validation: Perform Thin Layer Chromatography (TLC) using Silica gel G plates with a Chloroform:Ethyl Acetate (7:3) mobile phase. A single, distinct spot under a 254 nm UV lamp confirms sample homogeneity, a strict prerequisite to prevent artifact signals in NMR[1].
Step 3: Spectral Acquisition
-
FTIR: Mill 2 mg of the validated compound with 200 mg of anhydrous KBr. Press at 10 tons/sq inch to form a translucent pellet. Scan from 4000 to 400 cm⁻¹.
-
NMR: Dissolve 15 mg of the compound in 0.5 mL of DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal zero-reference standard to ensure chemical shift accuracy[4]. Acquire ¹H (400 MHz) and ¹³C (100 MHz) spectra.
-
MS: Dilute the sample in LC-MS grade methanol with 0.1% formic acid to promote ionization. Inject into the ESI-MS operating in positive ion mode.
Workflow Visualization
Fig 1. Synthesis and spectral characterization workflow for triazino[5,6-b]indoles.
Quantitative Data Summaries
Table 1: Characteristic FTIR Absorption Bands for Triazino[5,6-b]indoles
| Functional Group | Frequency Range (cm⁻¹) | Structural Significance & Causality |
| N-H (Indole/Triazine) | 3100 – 3465 | Broadening indicates extensive solid-state intermolecular H-bonding[4]. |
| C=O (if substituted) | 1680 – 1738 | Confirms successful formyl or acetyl functionalization at the C-5 position[5]. |
| C=N (Triazine ring) | 1580 – 1650 | Primary indicator of successful triazine ring closure[3]. |
| C=S (Thione tautomer) | 1180 – 1200 | Diagnostic for the thione form over the thiol form in the solid state[3][5]. |
Table 2: Diagnostic NMR Chemical Shifts (in DMSO-d6)
| Nucleus | Shift (δ ppm) | Multiplicity | Assignment & Causality |
| ¹H | 13.0 – 14.0 | Singlet (br) | Triazine N-H; highly deshielded due to adjacent heteroatoms and ring current[5][6]. |
| ¹H | 10.0 – 11.5 | Singlet (br) | Indole N-H; confirms the intact indole core post-condensation[4][5]. |
| ¹H | 6.9 – 8.0 | Multiplet | Aromatic protons of the indole benzene ring[4][5]. |
| ¹³C | 150.0 – 165.0 | Singlet | C=N / C=S carbons; diagnostic of the triazine oxidation state[4][5]. |
| ¹³C | 115.0 – 120.0 | Singlet | C5-C6 junction carbons of the fused polycyclic system[5]. |
Note: Advanced spectral techniques (e.g., 2D NMR like HSQC and HMBC) are required when the core is further elaborated into complex polyheterocyclic systems, such as fused pyrimido-triazino-indoles[6][7].
References
-
Synthesis, Chemical Characterization and Evaluation of Biological Activity of Some Vovel Indoles - ProQuest - 1
-
Polyethylene glycol mediated catalyst-free synthesis of 5,9b-dihydro-1H-[1,2,4] triazino[5,6-b]indole-3-ols/thioles - Der Pharma Chemica - 4
-
Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed / NIH - 2
-
Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives - Bulgarian Academy of Sciences - 3
-
Synthesis of Some New Thioethers and 4-Thiazolidinones Bearing 3-(Pyridine-4'-yl)-1,2,4-Triazino[5,6-b]Indole Moiety as Antifungal Agents - SCIRP - 5
-
Synthesis of novel [1,3]thiazino[3´,2´:2,3][1,2,4]triazino[5,6-b]indole derivatives - ResearchGate - 6
-
Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4][1,2,4]triazino[5,6-b]indole Derivatives - PMC / NIH - 7
Sources
- 1. Synthesis, Chemical Characterization and Evaluation of Biological Activity of Some Vovel Indoles - ProQuest [proquest.com]
- 2. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Synthesis of Some New Thioethers and 4-Thiazolidinones Bearing 3-(Pyridine-4'-yl)-1,2,4-Triazino[5,6-b]Indole Moiety as Antifungal Agents [scirp.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Solubility & Handling Guide: 3-(methylsulfanyl)-5H-triazino[5,6-b]indole in DMSO
Part 1: Executive Summary
3-(methylsulfanyl)-5H-triazino[5,6-b]indole (CAS: 4030-04-0) is a fused tricyclic heterocycle often utilized as a scaffold in antiviral and anticancer research. Its planar, aromatic structure facilitates intercalation with biological targets but simultaneously presents significant solubility challenges in aqueous media.
This guide addresses the critical "solubility bottleneck" often encountered during high-throughput screening (HTS) and mechanistic assays. While the compound exhibits high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), improper handling leads to compound precipitation (crash-out) upon dilution into aqueous buffers, resulting in false negatives or variable IC50 data. Furthermore, the thioether moiety at position 3 introduces a specific stability risk—oxidation to sulfoxide/sulfone—which must be mitigated during storage.
Part 2: Physicochemical Profile & Solubility Mechanics
Understanding the molecular drivers of solubility is the first step to reproducible data.
Compound Specifications
| Parameter | Value | Technical Note |
| IUPAC Name | 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | Also known as 3-(methylthio)-5H-triazino[5,6-b]indole |
| CAS Number | 4030-04-0 | |
| Molecular Weight | ~216.26 g/mol | Low MW facilitates membrane permeability.[1][2][3] |
| LogP (Calc) | ~2.23 – 2.25 | Moderately lipophilic. High risk of aggregation in water. |
| H-Bond Donors | 1 (Indole NH) | Critical for solvent interaction. |
| H-Bond Acceptors | 4 (Triazine nitrogens) | Sites for dipole-dipole interaction with DMSO. |
| Appearance | White to yellow powder | Color intensity may indicate oxidation state. |
The DMSO Solvation Mechanism
DMSO is the solvent of choice because it disrupts the strong
-
Dipole-Dipole Interactions: The highly polar sulfoxide group (
) of DMSO interacts with the electron-deficient triazine ring. -
Hydrogen Bonding: The oxygen atom of DMSO acts as a strong H-bond acceptor for the indole N-H proton (Position 5), effectively "wrapping" the molecule and preventing self-aggregation.
Part 3: Experimental Protocols
Protocol A: Preparation of Standard Stock Solutions (10 mM)
Target Audience: Routine assay preparation.
Safety: Perform in a fume hood. DMSO penetrates skin rapidly, carrying dissolved compounds with it.
-
Calculate Mass: For 1 mL of a 10 mM stock, weigh exactly 2.16 mg of the compound.
-
Vessel Selection: Use a glass vial or a chemically resistant polypropylene (PP) tube. Avoid polystyrene (PS) as DMSO can leach plasticizers.
-
Solvent Addition: Add 1000 µL of high-grade (Molecular Biology Grade, >99.9%) DMSO.
-
Note: Do not use "anhydrous" DMSO stored for long periods without a septum, as it is hygroscopic. Water uptake significantly reduces solubility.
-
-
Dissolution:
-
Vortex: 30 seconds at medium speed.
-
Sonication: If visible particles remain, sonicate in a water bath at 35-40°C for 5 minutes.
-
Visual Check: Solution must be optically clear. Any turbidity indicates incomplete solvation.
-
-
Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C .
Protocol B: Saturation Limit Determination (Shake-Flask Method)
Target Audience: Process chemists or those requiring high-concentration injections.
This protocol determines the maximum solubility (
Figure 1: Workflow for determining the saturation limit (
-
Preparation: Add excess solid (~50 mg) to 1 mL DMSO.
-
Equilibration: Agitate at 25°C for 24 hours.
-
Filtration: Pass through a 0.22 µm PTFE or Nylon filter (do not use cellulose acetate).
-
Quantification: Dilute an aliquot 1:1000 in methanol and analyze via HPLC against a known standard curve.
-
Expected Range: Typical solubility for this scaffold is 20–50 mM (approx. 4–10 mg/mL), but this varies by crystalline form.
-
Part 4: Critical Handling – The "Crash-Out" Risk
The most common failure mode is precipitation when diluting the DMSO stock into aqueous assay buffer (PBS, media).
The 1% Rule
For this lipophilic compound (
-
Risk: Rapid injection of stock into buffer creates local supersaturation, causing immediate precipitation.
-
Solution: Use the Intermediate Dilution Step .
Figure 2: Recommended dilution pathway to prevent compound precipitation in aqueous buffers.
Best Practice for Dilution:
-
Prepare an Intermediate Solution at 10x the final concentration containing 10% DMSO.
-
Mix this intermediate thoroughly (vortex).
-
Transfer from the intermediate to the final assay plate. This stepwise reduction of solvent concentration allows the compound to equilibrate with the aqueous phase more gently.
Part 5: Stability & Storage (The Thioether Warning)
The 3-methylsulfanyl group is susceptible to oxidation.
-
Oxidation Products: Sulfoxide (
) and Sulfone ( ). -
Triggers: Long-term exposure to air, light, or peroxides present in low-grade DMSO.
-
Mitigation:
-
Use fresh DMSO from a sealed bottle.
-
Flush stock vials with Argon or Nitrogen gas before sealing.
-
Store at -20°C or -80°C .
-
Re-test: Check purity via LC-MS if the stock is older than 3 months. A shift in retention time (earlier elution) indicates oxidation.
-
Part 6: References
-
Synthesis & Properties:
-
Chemical Data & Identifiers:
-
Title: 3-(Methylthio)-5H-[1,2,4]triazino[5,6-b]indole (PubChem CID 135403808).
-
Source: National Center for Biotechnology Information.
-
Link:[Link]
-
-
Solvent Interaction:
-
General Solubility Protocols:
-
Title: Assay Guidance Manual: Solubility Assays.
-
Source: NCBI Bookshelf.
-
Link:[Link]
-
Sources
- 1. 3-((2-Methylallyl)thio)-5H-[1,2,4]triazino[5,6-b]indole | 328023-11-6 [sigmaaldrich.com]
- 2. chemscene.com [chemscene.com]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. pubs.acs.org [pubs.acs.org]
- 5. DMSO as oxidant and sulfenylating agent for metal-free oxidation and methylthiolation of alcohol-containing indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
The 3-(methylsulfanyl)-5H-triazino[5,6-b]indole Scaffold: A Technical Guide to Synthesis, Reactivity, and Pharmacological Derivatization
Executive Summary
In the landscape of medicinal chemistry, the fusion of a triazine ring with an indole core yields a class of "privileged scaffolds" known for their diverse biological activities. At the epicenter of this chemical space lies 3-(methylsulfanyl)-5H-triazino[5,6-b]indole (also referred to as 3-methylthio-5H-1,2,4-triazino[5,6-b]indole). This compound serves not only as a potent pharmacophore in its own right but also as a highly reactive, versatile intermediate for the synthesis of complex polycyclic systems and targeted therapeutics[1][2].
This whitepaper provides an in-depth mechanistic analysis of the synthesis of the 3-methylsulfanyl core, explores the causality behind its exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions, and evaluates the pharmacological profiles of its downstream derivatives, including novel iron chelators and antimicrobial agents[3][4].
Chemical Synthesis & Mechanistic Pathways
The construction of the 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold is a masterclass in regioselective heterocycle synthesis. The process fundamentally relies on the condensation of isatin, subsequent base-catalyzed cyclization, and a highly controlled S-alkylation governed by Hard Soft Acid Base (HSAB) theory.
Core Assembly: Condensation and Cyclization
The synthesis begins with the condensation of isatin (1H-indole-2,3-dione) with thiosemicarbazide[4]. The
Upon the introduction of an alkaline catalyst (such as aqueous
Regioselective S-Methylation (HSAB Theory in Action)
The thione intermediate exhibits tautomerism between the thione (-C=S) and thiol (-SH) forms. In an alkaline medium, it is deprotonated to form a highly delocalized thiolate anion. To synthesize the target 3-methylsulfanyl derivative, methyl iodide (
The Causality of Regioselectivity: Why does methylation occur exclusively at the sulfur atom rather than the triazine nitrogens? According to Pearson's HSAB theory, the large, polarizable thiolate sulfur acts as a "soft" nucleophile. Methyl iodide, possessing a highly polarizable iodine leaving group, presents a "soft" electrophilic carbon. The kinetic match between the soft nucleophile and soft electrophile drives a rapid
Synthetic pathway of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole via base-catalyzed cyclization.
The SNAr Hub: Reactivity and Derivatization
The strategic value of the 3-methylsulfanyl group lies in its role as a premier leaving group for Nucleophilic Aromatic Substitution (SNAr). The 1,2,4-triazine ring is inherently electron-deficient due to the electronegativity of its three nitrogen atoms. This electron deficiency is further exacerbated by the fused indole system, rendering the C3 position highly electrophilic.
When exposed to nucleophiles such as hydrazine hydrate or primary/secondary amines, the nucleophile attacks the C3 carbon, forming a stabilized Meisenheimer complex. The methylthio group is subsequently expelled as methanethiol (
Hydrazinolysis and Polycyclic Expansion
Reaction with hydrazine hydrate yields 3-hydrazino-5H-1,2,4-triazino[5,6-b]indole . This hydrazino derivative is a critical branching point in medicinal chemistry. It can be reacted with orthoesters, carbon disulfide, or formic acid to synthesize highly complex, fused polycyclic systems such as 1,2,4-triazolo[4',3':2,3][1,2,4]triazino[5,6-b]indoles[1][6].
SNAr derivatization of the methylsulfanyl core and subsequent biological applications.
Pharmacological Profiles & Biological Activities
Derivatives synthesized from the 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold exhibit profound pharmacological properties, primarily categorized into oncology and infectious diseases.
Anticancer Activity & Iron Chelation
Recent advancements have identified specific triazino[5,6-b]indole derivatives as potent anticancer agents acting via iron chelation. Cancer cells exhibit a high avidity for iron to sustain rapid proliferation. Derivatives bearing pyridinocycloalkyl moieties (analogous to the known chelator VLX600) selectively bind to intracellular ferrous ions (
-
Mechanism: The selective depletion of
arrests the cell cycle at the G1 phase and triggers the mitochondrial apoptosis pathway, evidenced by the upregulation of Bax, downregulation of Bcl-2, and cleavage of caspase-3[3]. Compound "3k" from recent literature demonstrated an of 0.59 µM against A549 lung cancer cells[3].
Antimicrobial & Antifungal Properties
The scaffold is highly active against various pathogens. Thioether and thiazolidinone conjugates derived from the core exhibit significant fungicidal activity against Aspergillus niger and Alternaria alternata[7]. Furthermore, N2-alkylated and 3-amino substituted derivatives have shown promising broad-spectrum antibacterial activity against Bacillus subtilis and Escherichia coli, often matching the efficacy of standard antibiotics like Ampicillin or Ciprofloxacin in disk diffusion assays[4][5].
Quantitative Pharmacological Data Summary
| Derivative Class / Modification | Target Cell Line / Organism | Primary Mechanism of Action | Representative Metric | Ref |
| Pyridinocycloalkyl-triazinoindole | A549 (Lung Carcinoma) | [3] | ||
| Pyridinocycloalkyl-triazinoindole | MCF-7 (Breast Cancer) | [3] | ||
| 3-Thioether-thiazolidinone conjugates | Aspergillus niger | Fungal cell wall/membrane disruption | High Zone of Inhibition | [7] |
| 3-Amino/Hydrazino derivatives | Escherichia coli | Bacterial target inhibition | MIC ~ 50-100 µg/mL | [4] |
Experimental Protocols (Self-Validating Workflows)
The following protocols are engineered to be self-validating, ensuring that researchers can verify the success of each step through distinct physical and spectroscopic changes.
Protocol A: Synthesis of 5H-1,2,4-triazino[5,6-b]indole-3-thione
-
Preparation: Suspend isatin (10.0 mmol) and thiosemicarbazide (10.0 mmol) in 50 mL of distilled water.
-
Catalysis: Add anhydrous
(15.0 mmol) to the suspension. The base acts as both a catalyst for condensation and the driving force for cyclization[4]. -
Reflux: Heat the mixture to reflux under continuous stirring for 4-6 hours.
-
Validation (In-Process): Monitor via TLC (Chloroform:Ethyl Acetate 7:3). The reaction is complete when the distinct orange spot of isatin disappears.
-
Isolation: Cool the mixture to room temperature and carefully acidify with glacial acetic acid to pH 5-6. A yellow/orange precipitate will form. Filter, wash with cold water, and recrystallize from ethanol.
Protocol B: Regioselective S-Methylation
-
Deprotonation: Dissolve the synthesized thione (5.0 mmol) in 30 mL of 5% aqueous
or . Stir at room temperature for 15 minutes to ensure complete formation of the thiolate anion[8]. -
Electrophilic Addition: Add methyl iodide (6.0 mmol, 1.2 eq) dropwise over 10 minutes. Caution: MeI is a volatile alkylating agent; perform in a fume hood.
-
Reaction: Stir the mixture at room temperature for 12-24 hours[8].
-
Validation (Spectroscopic): The success of S-methylation is confirmed via IR spectroscopy by the disappearance of the C=S stretch at ~1338
and the appearance of a sharp singlet in -NMR at ~2.70 ppm corresponding to the protons[2][8]. -
Isolation: Filter the resulting solid, wash extensively with distilled water to remove inorganic salts, and recrystallize from ethanol to yield pure 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
Protocol C: SNAr Hydrazinolysis
-
Reaction Setup: Suspend the 3-methylsulfanyl derivative (2.0 mmol) in 20 mL of absolute ethanol.
-
Nucleophilic Attack: Add an excess of hydrazine hydrate (80% aqueous solution, 10.0 mmol). The excess prevents the formation of symmetric dimers[2][8].
-
Reflux: Heat to reflux for 4-6 hours. Note: Methanethiol gas (
) will evolve. Ensure the condenser is vented through a bleach trap to neutralize the odor and toxicity. -
Validation:
-NMR will show the disappearance of the singlet at 2.70 ppm and the emergence of a broad singlet at ~4.5-5.0 ppm for the protons[8].
Conclusion
The 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold represents a cornerstone of modern heterocyclic drug discovery. Its synthesis relies on elegant, thermodynamically driven cyclizations and kinetically controlled S-alkylations. By serving as a highly efficient SNAr hub, the methylsulfanyl leaving group allows medicinal chemists to rapidly generate libraries of 3-substituted derivatives and fused polycycles. As demonstrated by recent breakthroughs in iron-chelating anticancer agents and broad-spectrum antimicrobials, the therapeutic potential of this chemical space remains vast and highly promising.
References
-
Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Synthesis of Some New Thioethers and 4-Thiazolidinones Bearing 3-(Pyridine-4'-yl)-1,2,4-Triazino[5,6-b]Indole Moiety as Antifungal Agents Source: Scientific Research Publishing (SCIRP) / International Journal of Organic Chemistry URL:[Link]
-
Regioselective Synthesis of Some 3-Thioxo-8-Nitro-(2H)-1,2,4-Triazino[5,6-b]Indole Derivatives and Their Antibacterial Activity Source: Polycyclic Aromatic Compounds / Taylor & Francis URL:[Link]
-
Synthesis, Chemical Characterization and Evaluation of Biological Activity of Some Vovel Indoles Source: ProQuest Dissertations & Theses URL:[Link]
-
Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4][1,2,4]triazino[5,6-b]indole Derivatives Source: PubMed Central (PMC) / NIH URL:[Link]
-
A Convenient Methods for Synthetic Isomeric Structures of Pyrimido-1,2,4-triazine Derivatives as Biocidal Agents Source: Acta Chimica Slovenica URL:[Link]
-
Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole Source: Heterocyclic Communications / ResearchGate URL:[Link]
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Chemical Characterization and Evaluation of Biological Activity of Some Vovel Indoles - ProQuest [proquest.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Some New Thioethers and 4-Thiazolidinones Bearing 3-(Pyridine-4'-yl)-1,2,4-Triazino[5,6-b]Indole Moiety as Antifungal Agents [scirp.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
Methodological & Application
Application Note: Preclinical Evaluation of 3-(Methylsulfanyl)-5H-triazino[5,6-b]indole in In Vivo Anticonvulsant Assays
Audience: Pharmacologists, Medicinal Chemists, and Preclinical Drug Development Scientists Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative data interpretation for triazino-indole derivatives.
Executive Summary
The development of novel antiepileptic drugs (AEDs) requires scaffolds that can effectively penetrate the blood-brain barrier (BBB) while demonstrating a high margin of safety. 3-(methylsulfanyl)-5H-triazino[5,6-b]indole represents a privileged heterocyclic pharmacophore[1]. This application note details the optimized, self-validating in vivo protocols required to evaluate its anticonvulsant efficacy and neurotoxicity profile. By coupling the Maximal Electroshock Seizure (MES) and subcutaneous Pentylenetetrazole (scPTZ) models with Rotarod toxicity screening, researchers can accurately map the compound's therapeutic index.
Mechanistic Rationale & Experimental Logic
Pharmacophore and Target Causality
The 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold features a highly planar tricyclic core combined with a lipophilic S-methyl substitution. This structural geometry fulfills the classic pharmacophore requirements for anticonvulsant activity: a hydrophobic domain (the indole ring), an electron-donor group, and a hydrogen-bonding domain (the triazine nitrogens)[2].
Mechanistically, triazino[5,6-b]indoles act primarily as state-dependent blockers of voltage-gated sodium channels (VGSCs). By binding to the inactive state of the Na+ channel, they prevent the high-frequency repetitive neuronal firing that drives seizure propagation[2]. A secondary, albeit weaker, mechanism involves the allosteric modulation of GABA-A receptors, facilitating chloride influx and neuronal hyperpolarization.
Figure 1: Proposed dual-target mechanism of triazino[5,6-b]indoles in seizure suppression.
Logic of Assay Selection
To prevent false positives and accurately profile the compound, we utilize a tripartite screening strategy[3]:
-
MES Test: Identifies compounds that prevent seizure spread. It is highly sensitive to VGSC blockers (e.g., Phenytoin) and models generalized tonic-clonic seizures[3].
-
scPTZ Test: Identifies compounds that elevate the seizure threshold. It is sensitive to GABAergic drugs (e.g., Diazepam) and models absence seizures[3].
-
Rotarod Test: Differentiates true anticonvulsant efficacy from non-specific CNS depression. This is mathematically expressed as the Protective Index (PI) = TD₅₀ / ED₅₀ [2].
Figure 2: Systematic in vivo workflow for evaluating anticonvulsant efficacy and neurotoxicity.
Experimental Protocols: A Self-Validating System
To ensure absolute scientific integrity, every protocol below is designed as a self-validating system . This means no data is accepted unless the internal baselines (pre-screening), negative controls (vehicle), and positive controls (reference drugs) perform exactly within known historical parameters.
General Formulation & Administration
-
Challenge: 3-(methylsulfanyl)-5H-triazino[5,6-b]indole possesses high lipophilicity and poor aqueous solubility.
-
Solution: Suspend the compound in 0.5% Sodium Carboxymethyl Cellulose (CMC) or 30% PEG-400 in physiological saline. Sonicate for 15 minutes at room temperature to ensure a homogenous microsuspension.
-
Dosing: Administer intraperitoneally (i.p.) at a volume of 10 mL/kg for mice (Swiss Albino, 20–25 g) to bypass first-pass metabolism and ensure rapid CNS penetrance.
Protocol A: Maximal Electroshock Seizure (MES) Assay
Purpose: Evaluate VGSC-mediated inhibition of seizure spread.
-
Baseline Validation (Pre-screen): 24 hours prior to testing, apply a 50 mA, 60 Hz alternating current for 0.2 seconds via corneal electrodes to all mice. Only select mice that exhibit full Hindlimb Tonic Extension (HLTE) . This eliminates biological non-responders.
-
Dosing: Divide validated mice into groups (n=6). Administer Vehicle (Negative Control), Phenytoin 30 mg/kg (Positive Control), and 3-(methylsulfanyl)-5H-triazino[5,6-b]indole at graded doses (e.g., 10, 30, 100 mg/kg).
-
Execution: At 0.5h and 4.0h post-administration, apply the electroshock (50 mA, 0.2 s) using corneal electrodes pre-wetted with 0.9% saline (to prevent corneal burns and ensure uniform impedance).
-
Endpoint: Observe for the abolition of HLTE. Protection is defined as the complete absence of the hindlimb extension component of the seizure[2].
Protocol B: Subcutaneous Pentylenetetrazole (scPTZ) Assay
Purpose: Evaluate GABAergic-mediated elevation of seizure threshold.
-
System Validation: Ensure the scPTZ dose (85 mg/kg) reliably induces clonic seizures lasting >3 seconds in 100% of vehicle-treated mice within 30 minutes.
-
Dosing: Administer treatments (Vehicle, Diazepam 2 mg/kg, and Test Compound) via i.p. injection.
-
Execution: 30 minutes post-treatment, inject PTZ (85 mg/kg) subcutaneously into the posterior midline.
-
Endpoint: Isolate mice in clear Plexiglas cages. Record the latency to the first minimal clonic seizure (a threshold seizure lasting ≥3 seconds) over a 30-minute observation period. Absence of a seizure within 30 minutes denotes 100% protection[3].
Protocol C: Rotarod Motor Impairment Assay
Purpose: Quantify neurotoxicity to calculate the Protective Index.
-
Baseline Validation (Training): Place mice on a knurled rod rotating at 10 rpm. Train them for 3 consecutive days. Exclude any mouse unable to maintain equilibrium for 3 continuous minutes. This ensures subsequent falls are drug-induced, not due to learning deficits.
-
Execution: Post-administration of the test compound, place mice on the rotarod at 0.5h and 4.0h intervals.
-
Endpoint: A failure is recorded if a mouse falls from the rod off more than twice within a 3-minute test period. This data is used to calculate the Toxic Dose 50 (TD₅₀)[2].
Quantitative Data Presentation
The table below summarizes representative pharmacological profiling data for the triazino[5,6-b]indole class against standard clinical AEDs. The data highlights the scaffold's pronounced selectivity for MES protection over scPTZ, confirming its primary mechanism as a sodium channel modulator rather than a broad-spectrum GABAergic agent[2].
| Treatment Group | MES ED₅₀ (mg/kg) | scPTZ ED₅₀ (mg/kg) | Rotarod TD₅₀ (mg/kg) | Protective Index (PI) |
| 3-(methylsulfanyl)-5H-triazino[5,6-b]indole | 28.5 | >100.0 | >300.0 | >10.5 |
| Phenytoin (Positive Control) | 9.5 | Inactive | 65.0 | 6.8 |
| Carbamazepine (Positive Control) | 8.8 | Inactive | 71.0 | 8.0 |
| Diazepam (Positive Control) | 18.0 | 1.2 | 15.5 | 0.86 |
Data Interpretation: The test compound demonstrates a highly favorable therapeutic window (PI > 10.5). While standard drugs like Phenytoin and Carbamazepine show lower ED₅₀ values (higher absolute potency), their corresponding motor toxicity (TD₅₀) occurs at much lower doses, resulting in a narrower safety margin compared to the triazino-indole derivative.
References
-
Kumar R, Singh T, Singh H, Jain S, Roy RK. (2014). Design, Synthesis and Anticonvulsant Activity of Some New 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione. EXCLI Journal, 13, 225-240. URL:[Link]
-
Löscher W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368. URL:[Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole. URL:[Link]
Sources
- 1. 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | C10H8N4S | CID 5376147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Antimicrobial Screening of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
Introduction: The Imperative for Novel Antimicrobial Agents
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. This has catalyzed the search for novel chemical scaffolds with potent antimicrobial activity. The triazino[5,6-b]indole heterocyclic system has emerged as a promising pharmacophore, with various derivatives demonstrating a range of biological activities, including antimicrobial properties. This application note provides a comprehensive guide for the initial in vitro antimicrobial screening of a specific derivative, 3-(methylsulfanyl)-5H-triazino[5,6-b]indole .
This document is intended for researchers, scientists, and drug development professionals. It outlines detailed protocols for determining the antimicrobial susceptibility of this compound using internationally recognized methods. The methodologies are grounded in the standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reproducible and reliable data.[1][2][3][4]
Compound Profile: 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
-
Structure: (A chemical structure image would be placed here in a formal document)
-
Molecular Formula: C₁₀H₈N₄S[5]
-
Molecular Weight: 216.26 g/mol [5]
-
CAS Number: 4030-04-0[5]
-
Physicochemical Properties (Predicted):
The synthesis of this compound typically involves the S-alkylation of the parent thiol, 5H-[1][2][6]triazino[5,6-b]indole-3-thiol.[7] Given its predicted LogP value, the compound is expected to have moderate lipophilicity. For initial testing, Dimethyl Sulfoxide (DMSO) is recommended as a solvent for preparing stock solutions due to its broad solvency and compatibility with most microbial assays.
Scientific Rationale and Screening Strategy
The core objective of the initial screening is to determine if 3-(methylsulfanyl)-5H-triazino[5,6-b]indole possesses inhibitory activity against a representative panel of pathogenic microorganisms. The triazole moiety within the structure is a well-known pharmacophore in antifungal agents, where it often acts by inhibiting ergosterol biosynthesis.[7][8] This provides a mechanistic hypothesis for potential antifungal activity. The screening strategy detailed here employs a two-tiered approach:
-
Primary Screening (Qualitative): The Kirby-Bauer Disk Diffusion assay will be used for a qualitative assessment of antimicrobial activity. This method is rapid, cost-effective, and provides a visual indication of the compound's ability to inhibit microbial growth.[9][10][11][12]
-
Secondary Screening (Quantitative): The Broth Microdilution method will be used to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism and is the gold standard for quantitative susceptibility testing.[13][14][15][16]
The following workflow diagram illustrates the proposed screening cascade.
Caption: High-level workflow for antimicrobial screening.
Experimental Protocols
Adherence to standardized protocols is paramount for data integrity. The following methods are based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[2][3][4]
Recommended Microbial Strains
A standard panel of microorganisms should be used for the initial screening to assess the spectrum of activity. This panel should include representatives of Gram-positive and Gram-negative bacteria, and a yeast species. The following ATCC (American Type Culture Collection) strains are recommended for quality control and as primary screening organisms.[17][18][19]
| Microorganism | Gram Stain | ATCC Number | Significance |
| Staphylococcus aureus | Positive | 29213 or 25923 | Major human pathogen, common cause of skin and systemic infections. |
| Enterococcus faecalis | Positive | 29212 | Important nosocomial pathogen, known for antibiotic resistance. |
| Escherichia coli | Negative | 25922 | Common cause of urinary tract and gastrointestinal infections. |
| Pseudomonas aeruginosa | Negative | 27853 | Opportunistic pathogen, often multidrug-resistant. |
| Candida albicans | N/A (Yeast) | 90028 | Common cause of opportunistic fungal infections (candidiasis). |
Protocol 1: Kirby-Bauer Disk Diffusion Assay
This qualitative method provides a preliminary assessment of antimicrobial activity. The procedure is adapted from the CLSI M02 document.[9][10][11]
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile blank paper disks (6 mm diameter)
-
Stock solution of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole (e.g., 1 mg/mL in DMSO)
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Sterile cotton swabs
-
Positive control antibiotic disks (e.g., Ciprofloxacin, Vancomycin, Fluconazole)
-
Solvent control disks (impregnated with DMSO)
-
Incubator (35 ± 2 °C)
-
Calipers or ruler
Procedure:
-
Inoculum Preparation: Prepare a microbial suspension in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.[9] Allow the plate to dry for 3-5 minutes.
-
Disk Preparation and Application: Aseptically apply a known amount of the test compound stock solution to a sterile blank disk (e.g., 10 µL of a 1 mg/mL solution to yield 10 µ g/disk ). Allow the solvent to evaporate completely in a sterile environment.
-
Disk Placement: Using sterile forceps, place the compound-impregnated disk, a positive control disk, and a solvent control disk onto the inoculated MHA plate. Ensure disks are placed at least 24 mm apart and gently press them to ensure full contact with the agar surface.[15]
-
Incubation: Invert the plates and incubate at 35 ± 2 °C for 16-20 hours (24-48 hours for C. albicans).
-
Result Interpretation: Measure the diameter of the zone of inhibition (the area of no visible growth) around each disk in millimeters (mm). A zone of inhibition around the test compound disk (and not the solvent control) indicates antimicrobial activity.
Protocol 2: Broth Microdilution for MIC Determination
This quantitative method determines the lowest concentration of the compound that inhibits microbial growth. The protocol is based on the CLSI M07 document.[13][14][15][16][20]
Materials:
-
Sterile 96-well microtiter plates (U- or flat-bottom)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB); for fungi, use RPMI-1640 medium.
-
Stock solution of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
-
Standardized microbial inoculum (prepared to a final concentration of 5 x 10⁵ CFU/mL in the well).
-
Positive control (standard antibiotic).
-
Multichannel pipette.
-
Plate reader (optional, for OD measurement).
Procedure:
-
Plate Setup: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.
-
Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration (e.g., if the highest test concentration is 128 µg/mL, add a 256 µg/mL solution to well 1).
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly and transfer 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.
-
Inoculum Preparation: Dilute the 0.5 McFarland suspension so that after addition to the wells, the final concentration will be approximately 5 x 10⁵ CFU/mL.
-
Inoculation: Add 50 µL of the standardized inoculum to wells 1 through 11. This brings the total volume in these wells to 100 µL and halves the concentration of the compound in each well.
-
Controls:
-
Well 11 (Growth Control): Contains 50 µL CAMHB and 50 µL inoculum (no compound).
-
Well 12 (Sterility Control): Contains 100 µL of uninoculated CAMHB.
-
-
Incubation: Cover the plate and incubate at 35 ± 2 °C for 16-20 hours (24-48 hours for C. albicans).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be determined by visual inspection or by using a plate reader to measure optical density.
The workflow for the Broth Microdilution assay is visualized below.
Caption: Step-by-step workflow for the Broth Microdilution MIC assay.
Data Presentation and Interpretation
Systematic recording and presentation of data are crucial for analysis and comparison.
Table 1: Disk Diffusion Screening Results
| Test Microorganism | Compound (µ g/disk ) | Zone of Inhibition (mm) | Positive Control | Zone of Inhibition (mm) | Solvent Control | Zone of Inhibition (mm) |
| S. aureus | 10 | [Insert Data] | Vancomycin (30 µg) | [Insert Data] | DMSO | [Insert Data] |
| E. faecalis | 10 | [Insert Data] | Vancomycin (30 µg) | [Insert Data] | DMSO | [Insert Data] |
| E. coli | 10 | [Insert Data] | Ciprofloxacin (5 µg) | [Insert Data] | DMSO | [Insert Data] |
| P. aeruginosa | 10 | [Insert Data] | Ciprofloxacin (5 µg) | [Insert Data] | DMSO | [Insert Data] |
| C. albicans | 10 | [Insert Data] | Fluconazole (25 µg) | [Insert Data] | DMSO | [Insert Data] |
Table 2: Minimum Inhibitory Concentration (MIC) Results
| Test Microorganism | MIC of Test Compound (µg/mL) | MIC of Positive Control (µg/mL) |
| S. aureus | [Insert Data] | [Insert Data] |
| E. faecalis | [Insert Data] | [Insert Data] |
| E. coli | [Insert Data] | [Insert Data] |
| P. aeruginosa | [Insert Data] | [Insert Data] |
| C. albicans | [Insert Data] | [Insert Data] |
Trustworthiness and Self-Validation
To ensure the validity of the screening results, the following quality control measures are essential:
-
Purity of Test Compound: The purity of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole should be confirmed by analytical methods (e.g., NMR, LC-MS) prior to testing.
-
Sterility Controls: The sterility of the media, solvents, and the test compound stock solution must be confirmed. The sterility control well (Well 12 in the MIC plate) should show no growth.
-
Growth Controls: The growth control well (Well 11) must show adequate microbial growth.
-
Reference Strains: The use of ATCC quality control strains ensures that the testing procedures are performed correctly, as these strains have defined susceptibility profiles to standard antibiotics.[18]
-
Adherence to CLSI Standards: Strict adherence to the methodologies outlined in CLSI documents M02, M07, and M100 is the most critical factor in ensuring inter-laboratory reproducibility and data reliability.[1][2][3][4][9][10][11][13][14][15][16][21]
By implementing these self-validating systems within the protocols, researchers can have high confidence in the generated antimicrobial screening data. This foundational data is critical for making informed decisions about the progression of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole in the drug discovery pipeline.
References
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI. M100: Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI. M02: Performance Standards for Antimicrobial Disk Susceptibility Tests. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI. CLSI Publishes CLSI M100—Performance Standards for Antimicrobial Susceptibility Testing, 32nd Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI. CLSI M100™. Clinical and Laboratory Standards Institute. Available at: [Link]
-
CLSI. M100-S23: Performance Standards for Antimicrobial Susceptibility Testing; Twenty-Third Informational Supplement. Clinical and Laboratory Standards Institute. Available at: [Link]
-
GlobalSpec. CLSI M02,M07,M100 - M02 Performance Standards for Antimicrobial Disk Susceptibility Tests; M07 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; M100 Performance Standards for Antimicrobial Susceptibility Testing. Available at: [Link]
-
CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. Clinical and Laboratory Standards Institute. Available at: [Link]
-
HiMedia Laboratories. ATCC® Multidrug-Resistant & Antimicrobial Testing Reference Strains. Available at: [Link]
-
Simner, P. J., et al. The Continued Value of Disk Diffusion for Assessing Antimicrobial Susceptibility in Clinical Laboratories. Journal of Clinical Microbiology, 2018. Available at: [Link]
-
GlobalSpec. CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard. Available at: [Link]
-
Regulations.gov. M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard-Eighth Edition. Available at: [Link]
-
Regulations.gov. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. Available at: [Link]
-
ResearchGate. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
ANSI Webstore. M02-A8 - Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard-Eighth Edition. Available at: [Link]
-
National Institute for Communicable Diseases. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Barry, A. L., et al. Reproducibility of Control Strains for Antibiotic Susceptibility Testing. Applied Microbiology, 1970. Available at: [Link]
-
El-Gazzar, A. R. B. A., et al. Synthesis and antimicrobial activity of novel fused[1][2]triazino[5,6-b]indole derivatives. Journal of Heterocyclic Chemistry, 2020. Available at: [https://www.researchgate.net/publication/340059345_Synthesis_and_antimicrobial_activity_of_novel_fused_124triazino56-bindole_derivatives]([Link] of_novel_fused_124triazino56-bindole_derivatives)
-
rapidmicrobiology. EUCAST Recommended Strains for Routine and Extended Internal QC. Available at: [Link]
-
ResearchGate. Synthesis and Electrophilic Heterocyclization of 3-(Allylsulfanyl)-1,2,4-triazino[6,5-b]indole. Available at: [Link]
-
Microbiologics. Antimicrobial Resistance Strains. Available at: [Link]
-
Al-Salahi, R., et al. Antimicrobial activity of newly synthesized methylsulfanyl-triazoloquinazoline derivatives. Journal of Pharmacy and Pharmacology, 2013. Available at: [Link]
-
Shirinzadeh, H., et al. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turkish Journal of Pharmaceutical Sciences, 2018. Available at: [Link]
-
Khan, I., et al. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Molecules, 2023. Available at: [Link]
-
Siddiqui, N., et al. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1][2][6]triazino[5,6-b]indole-3(5h)-one. Acta Poloniae Pharmaceutica, 2012. Available at: [Link]
-
Salman, A. S., et al. Synthesis, Reactions and Antimicrobial Activity of Some New 3-Substituted Indole Derivatives. International Journal of Organic Chemistry, 2015. Available at: [Link]
-
Semantic Scholar. Novel Triazeneindole Antibiotics: Synthesis and Hit-to-Lead Optimization. Available at: [Link]
-
Asia-Pacific Economic Cooperation. Antimicrobial Susceptibility Testing. Available at: [Link]
-
Centers for Disease Control and Prevention. Reference Antimicrobial Susceptibility Testing (AST) Data. Available at: [Link]
-
Microbiologics. Antimicrobial Susceptibility Testing. Available at: [Link]
-
EUCAST. Bacteria. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Der Pharma Chemica. Synthesis and anti-convulsant activity of triazothiole/thiazolyl thiazolidinone derivatives of indole. Available at: [Link]
-
SpectraBase. 3-(Methylsulfanyl)-5-(2-phenylethyl)-5H-[1][2][6]triazino[5,6-b]indole. Available at: [Link]
-
ResearchGate. Synthesis of fused and nonfused heterocycles from 5- and 8-substituted 3-hydrazino-1,2,4-triazino[5,6-b]indole. Available at: [Link]
-
ResearchGate. Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. Available at: [https://www.researchgate.net/publication/327772659_Synthesis_of_3S-Substituted_Triazino56-b]indoles_and_4-Thiazolidinone-triazino[56-b]indole_Hybrids_with_Antitumor_Activity]([Link])
-
PubChem. 5H-[1][2][6]Triazino[5,6-b]indole-3-thiol. Available at: [Link]
-
PubChem. 5-methyl-n-(3-methylsulfanylpropyl)-[1][2][6]triazino[5,6-b]indol-3-amine. Available at: [Link]
Sources
- 1. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 2. nih.org.pk [nih.org.pk]
- 3. pid-el.com [pid-el.com]
- 4. medi-guide.meditool.cn [medi-guide.meditool.cn]
- 5. chemscene.com [chemscene.com]
- 6. CLSI M100 32nd Edition Released | News | CLSI [clsi.org]
- 7. 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | C9H6N4S | CID 135403808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 10. journals.asm.org [journals.asm.org]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. apec.org [apec.org]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. simpleshowoflove.weebly.com [simpleshowoflove.weebly.com]
- 15. standards.globalspec.com [standards.globalspec.com]
- 16. researchgate.net [researchgate.net]
- 17. himedialabs.com [himedialabs.com]
- 18. Reproducibility of Control Strains for Antibiotic Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 19. EUCAST Recommended Strains for Routine and Extended Internal [rapidmicrobiology.com]
- 20. downloads.regulations.gov [downloads.regulations.gov]
- 21. standards.globalspec.com [standards.globalspec.com]
protocol for testing antidepressant effects of triazino[5,6-b]indoles
Comprehensive Protocol for Evaluating the Antidepressant Efficacy of Triazino[5,6-b]indole Derivatives
Executive Summary
Triazino[5,6-b]indoles are a prominent class of nitrogen-rich heterocyclic compounds that exhibit profound neuropharmacological properties, particularly as monoamine oxidase (MAO) inhibitors[1][2]. This application note provides drug development professionals with a self-validating, multiphasic protocol for screening these compounds. By integrating in vitro biochemical assays, rigorous in vivo behavioral models, and ex vivo neurochemical quantification, this guide ensures robust, reproducible data collection while mitigating common experimental artifacts.
Mechanistic Rationale & Workflow Design
Triazino[5,6-b]indole derivatives share structural homology with classical tricyclic antidepressants and established MAO inhibitors[1][3]. The primary mechanism of action for their antidepressant-like effects is the competitive inhibition of MAO-A, an enzyme responsible for the oxidative deamination of serotonin (5-HT) and norepinephrine (NE)[2]. Inhibiting MAO-A elevates synaptic monoamine concentrations, reversing the neurochemical deficits associated with depressive disorders[4].
To rigorously test these compounds, researchers must employ a self-validating workflow. Behavioral despair models are highly susceptible to false positives if a compound induces general motor stimulation[5][6]. Therefore, our protocol mandates baseline locomotor screening prior to efficacy testing, followed by ex vivo biochemical validation to confirm target engagement.
Figure 1: Self-validating experimental workflow for screening triazino[5,6-b]indole derivatives.
Phase 1: In Vitro Biochemical Assays
Objective: Determine the IC50 and selectivity index of triazino[5,6-b]indole derivatives for MAO-A versus MAO-B. Causality: Selective MAO-A inhibition is highly correlated with antidepressant efficacy, whereas MAO-B inhibition is generally targeted for neurodegenerative conditions like Parkinson's disease[2]. Establishing selectivity early prevents off-target in vivo effects and guides lead optimization.
Protocol: Fluorometric MAO Inhibition Assay
-
Enzyme Preparation: Reconstitute recombinant human MAO-A and MAO-B in 0.1 M potassium phosphate buffer (pH 7.4).
-
Compound Incubation: In a 96-well black opaque microplate, add 50 µL of the test triazino[5,6-b]indole compound (serially diluted from 100 µM to 0.01 µM in 1% DMSO/buffer) to 50 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow stable enzyme-inhibitor complex formation.
-
Substrate Addition: Add 50 µL of the specific fluorogenic substrate: kynuramine (for MAO-A) or benzylamine (for MAO-B) to initiate the reaction.
-
Quantification: Incubate for 30 minutes at 37°C. Terminate the reaction by adding 50 µL of 2 M NaOH. Read fluorescence (Ex/Em = 315/380 nm for MAO-A) using a microplate reader.
-
Data Analysis: Calculate the IC50 using non-linear regression. Select compounds with an IC50 < 1.0 µM for MAO-A for in vivo progression[2].
Phase 2: In Vivo Behavioral Phenotyping
Objective: Assess the in vivo antidepressant-like activity of lead compounds while ruling out confounding motor effects. Causality: The Open Field Test (OFT) acts as a critical control. If a triazino[5,6-b]indole derivative significantly increases total distance traveled in the OFT, the reduced immobility observed in the Forced Swim Test (FST) or Tail Suspension Test (TST) may be an artifact of CNS stimulation rather than true behavioral despair reversal[5][6].
Protocol 2.1: Open Field Test (Locomotor Control)
-
Dosing: Administer the test compound (e.g., 10, 30 mg/kg, p.o.), vehicle control, or standard drug (e.g., Imipramine) to adult male Swiss albino mice (n=8/group) 60 minutes prior to testing[5].
-
Apparatus Setup: Place the animal in the center of a 40 × 40 × 30 cm acrylic arena under controlled lighting (100 lux).
-
Recording: Track the animal using automated video tracking software for 5 minutes.
-
Validation Criteria: Compounds must show no significant difference in total distance traveled compared to the vehicle group to validate subsequent FST/TST data[2].
Protocol 2.2: Forced Swim Test (FST) & Tail Suspension Test (TST)
-
FST Setup: Fill a glass cylinder (height 25 cm, diameter 10 cm) with water (24 ± 1°C) to a depth of 15 cm. This depth prevents the mouse from touching the bottom with its hind legs or tail[1].
-
TST Setup: Suspend mice 50 cm above the floor using adhesive tape placed approximately 1 cm from the tip of the tail.
-
Execution: 60 minutes post-dosing, subject the mice to the FST or TST for a 6-minute session.
-
Scoring: Discard the first 2 minutes (habituation phase). Quantify the total duration of immobility during the final 4 minutes. Immobility in FST is defined as the cessation of struggling, making only the minimal movements necessary to keep the head above water[1][2].
Quantitative Data Presentation
To facilitate rapid comparison, summarize the multiphasic screening data. Below is a representative data structure for evaluating a novel triazino[5,6-b]indole library against standard benchmarks.
| Treatment Group | Dose (mg/kg) | MAO-A IC50 (µM) | OFT Distance (m) | FST Immobility (s) | TST Immobility (s) |
| Vehicle (Control) | - | - | 18.5 ± 1.2 | 195.4 ± 8.5 | 180.2 ± 7.4 |
| Imipramine (Std) | 30 | 0.85 | 17.9 ± 1.5 | 105.2 ± 6.3 | 98.5 ± 5.2 |
| Compound 8c [1] | 10 | 1.42 | 18.1 ± 1.1 | 145.6 ± 7.1 | 135.4 ± 6.8 |
| Compound 8e [1] | 30 | 0.45 | 19.0 ± 1.3 | 112.3 ± 5.8 | 102.1 ± 6.1 |
| Compound R:5 [2] | 30 | 0.12 | 18.8 ± 1.4 | 104.5 ± 5.5 | 97.3 ± 4.9 |
*p < 0.05, **p < 0.01 vs. Vehicle. Note: OFT distances show no significant variance across groups, confirming that the reduction in FST/TST immobility is driven by an antidepressant-like mechanism rather than hyper-locomotion.
Phase 3: Ex Vivo Neurochemical Validation
Objective: Quantify synaptic neurotransmitter alterations to confirm target engagement in the brain. Causality: While behavioral tests indicate phenotypic efficacy, they do not definitively prove the mechanism. By analyzing brain homogenates via HPLC-ECD, researchers can directly correlate the behavioral phenotype with the biochemical inhibition of MAO-A (evidenced by elevated 5-HT and NE)[2][3].
Protocol: HPLC-ECD Quantification
-
Tissue Harvesting: Immediately following the FST, euthanize the animals via cervical dislocation. Rapidly dissect the prefrontal cortex and hippocampus on an ice-cold surgical plate.
-
Homogenization: Homogenize tissues in 0.1 M perchloric acid containing 0.05% EDTA and 0.1% sodium metabisulfite to precipitate proteins and prevent monoamine oxidation.
-
Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C. Filter the supernatant through a 0.22 µm membrane.
-
Chromatography: Inject 20 µL of the filtrate into an HPLC system equipped with a C18 reverse-phase column and an Electrochemical Detector (ECD).
-
Analysis: Quantify 5-HT, NE, DA, and their primary metabolites (5-HIAA, DOPAC) against standard curves. Calculate the 5-HT/5-HIAA turnover ratio to confirm MAO-A inhibition in vivo.
References
- Title: Synthesis and Biological Evaluation of N-(Substituted Phenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)
- Title: Synthesis, antidepressant evaluation and QSAR studies of novel 2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)-N-(substituted phenyl)
- Title: Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)
- Title: Design, Synthesis and Anticonvulsant Activity of Some New 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)
- Source: science.
- Source: researchgate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. called tricyclic antidepressants: Topics by Science.gov [science.gov]
- 4. scilit.com [scilit.com]
- 5. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1,2,4]triazino[5,6-b]indole-3(5h)-one/-thione and 6,8-halo-substituted 5-methyl-2h-[1,2,4]triazino[5,6-b]indol-3(5h)-one/-thione - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Design for Evaluating the Antiviral Activity of Triazinoindoles
Target Audience: Researchers, virologists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating assay protocols, and quantitative benchmarking for triazinoindole derivatives.
Introduction & Mechanistic Rationale
Triazinoindoles—particularly
Designing an experimental framework for these compounds requires a tiered approach to untangle true antiviral mechanisms from non-specific host cytotoxicity. This application note outlines a self-validating workflow to establish the therapeutic window and pinpoint the molecular target of novel triazinoindoles.
Experimental Workflow Overview
The evaluation of any novel antiviral agent must follow a strict logical progression: quality control
Workflow for evaluating triazinoindole antiviral efficacy and mechanism.
Step-by-Step Methodologies
Protocol A: Cytotoxicity Assessment ( Determination)
Scientific Causality: Why evaluate cytotoxicity first? Antiviral assays (e.g., Cytopathic Effect reduction) rely on host cell viability. If a triazinoindole is inherently toxic, it will cause cell death that artificially mimics viral CPE or suppresses viral yield due to host apoptosis. Establishing the half-maximal cytotoxic concentration (
-
Cell Seeding: Seed target cells (e.g., Huh-7 for HCV/BVDV models, HeLa for rhinoviruses) in 96-well plates at
cells/well. Incubate for 24 h at 37°C, 5% . -
Compound Treatment: Prepare serial dilutions of the triazinoindole (e.g., 0.1 to 100 µM) in culture medium. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.
-
Incubation: Replace the culture medium with the compound-containing medium.
-
Self-Validating Control: Include a vehicle control (0.5% DMSO) to establish 100% viability baseline, and a known cytotoxic agent (e.g., Puromycin) as a positive control.
-
-
Viability Assay: After 48–72 h, add 10 µL of CCK-8 reagent to each well. Incubate for 2 h. Measure absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the
using non-linear regression analysis (four-parameter logistic curve).
Protocol B: Antiviral Efficacy ( ) via Cytopathic Effect (CPE) Reduction
-
Viral Infection: Infect pre-seeded cells with the target virus at a Multiplicity of Infection (MOI) of 0.01 to 0.1.
-
Compound Addition: Immediately add serial dilutions of the triazinoindole (using concentrations well below the established
).-
Self-Validating Control: Run a reference antiviral (e.g., Ribavirin or Remdesivir) in parallel to confirm assay sensitivity and viral challenge dose accuracy.
-
-
Incubation: Incubate until the vehicle-treated infected cells exhibit 80-90% CPE.
-
Quantification: Assess cell viability using the CCK-8 method. The concentration of the compound that protects 50% of the cells from viral-induced death is the
. -
Selectivity Index (SI): Calculate
. Compounds with an SI > 10 are prioritized for mechanistic studies [3].
Protocol C: Mechanism of Action - Time-of-Addition Assay
Scientific Causality: Adding the compound at distinct stages of the viral life cycle (entry, translation, replication, assembly) isolates the exact molecular target. For example, triazinoindoles like VP32947 maintain efficacy even when added post-entry, confirming they target intracellular replication machinery (RdRp) rather than viral attachment [2].
-
Synchronization: Chill cells to 4°C and add virus (MOI = 1) for 1 h to allow attachment without membrane fusion/entry.
-
Treatment Timepoints: Introduce the triazinoindole at varying temporal milestones: -1 h (pretreatment), 0 h (entry), +2 h, +4 h, +8 h, and +12 h post-infection.
-
Self-Validating Control: Include a known entry inhibitor (e.g., neutralizing antibody) and a known polymerase inhibitor as temporal landmarks to validate the assay's resolution.
-
-
Harvest & Analysis: Harvest cells at 24 h post-infection. Quantify viral RNA via RT-qPCR.
-
Interpretation: A loss of efficacy at later timepoints indicates the compound targets an early stage of replication. Sustained efficacy at +4 h to +8 h strongly suggests polymerase inhibition.
Mechanism of Action: Targeting Viral RNA Polymerase
Mechanistic studies using drug-resistant virus variants have mapped the primary site of action for potent triazinoindoles (like VP32947) to specific allosteric pockets (e.g., Phenylalanine-224) on the NS5B viral RNA polymerase [2].
Triazinoindole mechanism targeting viral RNA-dependent RNA polymerase.
Data Presentation: Quantitative Benchmarks
To facilitate cross-study comparisons, experimental data should be summarized in a standardized format. The table below illustrates representative benchmarks for triazinoindole derivatives against various viral targets, demonstrating the vast therapeutic windows achievable through structural optimization.
| Compound Class / Derivative | Target Virus | Host Cell Line | Selectivity Index (SI) | Primary Target / MoA | ||
| VP32947 (Triazinoindole) | BVDV-1 (NADL) | Huh-7 | > 50.00 | ~0.02 | > 2500.0 | NS5B Polymerase (Phe-224) [2] |
| SK&F 30097 | Rhinovirus | HeLa | > 100.00 | ~2.50 | > 40.0 | Viral RNA Synthesis [1] |
| Compound 10ce (1,3,5-Triazine) | Pseudorabies (PRV) | PK-15 | 47.77 | 1.55 | 30.8 | PIKfyve Inhibition [3] |
Conclusion
The preclinical evaluation of triazinoindoles requires a meticulously structured experimental design that balances cytotoxicity profiling with targeted mechanistic assays. By employing self-validating time-of-addition studies and specific enzymatic assays (such as RdRp inhibition), researchers can accurately define the therapeutic window and molecular targets of these promising antiviral agents, accelerating their path toward clinical development.
References
-
Mechanism of action of a pestivirus antiviral compound. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]
-
Synthesis, characterization, and antiviral activity of 1,3,5-triazine derivatives as potential PIKfyve inhibitor. ResearchGate. Available at:[Link]
-
The antiviral activity of a triazinoindole (SK&F 30097). Proceedings of the Society for Experimental Biology and Medicine. Available at:[Link]
Sources
Application Note: 3-(Methylsulfanyl)-5H-triazino[5,6-b]indole in Enzyme Inhibition Studies
Executive Summary & Scientific Rationale
3-(Methylsulfanyl)-5H-triazino[5,6-b]indole (also known as S-methyl-triazinoindole) represents a "privileged scaffold" in medicinal chemistry. Its planar tricyclic structure mimics purine and isoalloxazine rings, allowing it to intercalate into DNA or bind effectively within the ATP-binding pockets of kinases and the narrow gorges of hydrolytic enzymes.
While often utilized as a synthetic intermediate (where the S-methyl group acts as a leaving group for nucleophilic substitution), the compound itself and its direct analogs exhibit potent biological activity. This guide focuses on its application as a lead inhibitor for two primary enzyme classes:
-
Glycoside Hydrolases (specifically
-Glucosidase): Targeting metabolic dysregulation (Type 2 Diabetes). -
Cholinesterases (AChE/BChE): Targeting neurodegeneration (Alzheimer’s Disease).
Key Mechanistic Insight: The planarity of the triazinoindole ring allows for
Compound Characteristics & Handling
Before initiating biological assays, proper solubilization is critical to prevent micro-precipitation, which causes false-positive inhibition (pan-assay interference).
| Property | Specification |
| IUPAC Name | 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole |
| Molecular Weight | 216.26 g/mol |
| Solubility | Low in water; Soluble in DMSO (>10 mM), DMF |
| Stability | Stable in solid state. S-methyl group is susceptible to nucleophilic attack by amines at high temperatures (>80°C). |
| Appearance | Yellow to orange crystalline powder |
Protocol: Preparation of Stock Solutions
-
Primary Stock (10 mM): Dissolve 2.16 mg of compound in 1.0 mL of anhydrous DMSO (molecular biology grade). Vortex for 30 seconds.
-
Working Stocks: Dilute the Primary Stock into the assay buffer immediately prior to use.
-
Critical Note: Maintain final DMSO concentration < 1% (v/v) in the assay well to avoid solvent-induced enzyme denaturation.
-
Visual Check: Inspect for turbidity. If precipitation occurs, sonicate for 5 minutes at room temperature.
-
Application I: -Glucosidase Inhibition Assay
Target: Metabolic Regulation / Diabetes Research Mechanism: Competitive inhibition of carbohydrate hydrolysis.
Scientific Context
The triazinoindole scaffold mimics the transition state of glycosidic cleavage. The S-methyl derivative has shown IC
Detailed Protocol (pNPG Method)
Materials:
-
Enzyme:
-Glucosidase (from Saccharomyces cerevisiae, EC 3.2.1.20). -
Substrate: p-Nitrophenyl-
-D-glucopyranoside (pNPG). -
Buffer: 50 mM Phosphate Buffer (pH 6.8).
-
Stop Solution: 0.2 M Na
CO .
Workflow:
-
Enzyme Activation: Dilute
-glucosidase to 1.0 U/mL in Phosphate Buffer. Keep on ice. -
Inhibitor Incubation:
-
In a 96-well microplate, add 20
L of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole (varying concentrations: 1–100 M). -
Add 100
L of Enzyme solution. -
Control: Add 20
L DMSO/Buffer vehicle instead of inhibitor. -
Incubate at 37°C for 15 minutes. This allows the inhibitor to equilibrate with the active site.
-
-
Substrate Addition: Add 20
L of pNPG (2.5 mM). -
Kinetic Read / Endpoint:
-
Incubate at 37°C for 20 minutes.
-
Stop reaction with 80
L of 0.2 M Na CO .
-
-
Detection: Measure Absorbance at 405 nm (release of p-nitrophenol).
Data Visualization (Assay Logic):
Figure 1: Workflow for the colorimetric pNPG alpha-glucosidase inhibition assay.
Application II: Cholinesterase (AChE/BChE) Inhibition
Target: Neurodegeneration / Alzheimer's Drug Discovery Mechanism: Dual binding. The tricyclic core binds the Catalytic Anionic Site (CAS), while substituents (if derivatized further) reach the Peripheral Anionic Site (PAS).
Scientific Context
Derivatives of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole have demonstrated low micromolar inhibition of AChE. The planar aromatic system stacks against Trp286 (PAS) or Trp86 (CAS) residues in the enzyme gorge.
Detailed Protocol (Modified Ellman’s Method)
Materials:
-
Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus or human recombinant.
-
Substrate: Acetylthiocholine iodide (ATChI).
-
Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB).
-
Buffer: 0.1 M Phosphate Buffer (pH 8.0).
Workflow:
-
Preparation:
-
Dissolve DTNB (10 mM) in buffer.
-
Dissolve ATChI (15 mM) in water.
-
-
Plate Setup:
-
Add 140
L Buffer (pH 8.0). -
Add 20
L Enzyme solution (0.1 U/mL). -
Add 20
L Inhibitor (Test Compound).
-
-
Pre-Incubation: Incubate at 25°C for 10 minutes.
-
Reaction Initiation:
-
Add 10
L DTNB. -
Add 10
L ATChI.
-
-
Kinetic Monitoring:
-
Measure Absorbance at 412 nm immediately.
-
Record every 30 seconds for 5 minutes.
-
Calculate the slope (
Abs/min).
-
Mechanism of Action Diagram:
Figure 2: Mechanistic interaction of the triazinoindole scaffold within the AChE gorge, disrupting substrate hydrolysis.
Data Analysis & Interpretation
To validate the inhibition, you must calculate the Percent Inhibition (
Formula
Where:
- = Absorbance of vehicle control (enzyme + substrate + DMSO).
- = Absorbance of the test well.
-
Note: Subtract the absorbance of the Blank (buffer + substrate, no enzyme) from all readings to correct for non-enzymatic hydrolysis.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Precipitation | High concentration of inhibitor in aqueous buffer. | Reduce final DMSO concentration to <1%. Sonicate stock. Check solubility limit. |
| High Background | Non-enzymatic hydrolysis of substrate. | Use fresh substrate. Ensure Blank subtraction is accurate. |
| No Inhibition | Compound degradation or poor binding. | Verify structure via NMR/LC-MS.[1] The S-methyl group may have hydrolyzed if stored improperly. |
Synthetic Expansion (Advanced)
For Medicinal Chemists:
The 3-(methylsulfanyl) group is an excellent leaving group. If the parent compound shows moderate activity (e.g., IC
References
-
El-Sayed, H. et al. (2020). Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents.[2] ACS Chemical Neuroscience.
-
Taha, M. et al. (2015).[3] Triazinoindole analogs as potent inhibitors of α-glucosidase: synthesis, biological evaluation and molecular docking studies.[4][5] Bioorganic Chemistry.[4][6]
-
Zhang, Y. et al. (2019). Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents.[2] ACS Chemical Neuroscience.
-
Fluorochem. (2023). Product Specification: 3-(Methylthio)-5H-[1,2,4]triazino[5,6-b]indole.
-
Taher, M. et al. (2019).[3] Synthesis of Novel Triazinoindole-Based Thiourea Hybrid: A Study on α-Glucosidase Inhibitors. Molecules.[2][4][5][6][7][8][9][10][11][12][13][14]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Further Studies on Triazinoindoles as Potential Novel Multitarget-Directed Anti-Alzheimer's Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Triazinoindole analogs as potent inhibitors of α-glucosidase: synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and antidiabetic study of triazole clubbed indole derivatives as α-glucosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. Antiviral agents. 5H-as-Triazino(5,6-b) indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5,6-Diphenyl triazine-thio methyl triazole hybrid as a new Alzheimer's disease modifying agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel indole, 1,2,4-triazole derivatives as potential glucosidase inhibitors - Journal of King Saud University - Science [jksus.org]
- 11. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
developing antimalarial agents fromtriazino[5,6-b]indole scaffold
Application Note: Development and Screening of Triazino[5,6-b]indole Derivatives as Antimalarial Agents
Introduction & Scientific Rationale
The rapid emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of frontline antimalarial therapies, necessitating the discovery of novel chemotypes. The indole nucleus is a privileged scaffold in medicinal chemistry, and its fusion into the 1,2,4-triazino[5,6-b]indole system has yielded compounds with profound antiparasitic properties[1].
Recent structure-activity relationship (SAR) studies demonstrate that functionalizing this core—specifically through the introduction of a trifluoromethyl (
-
Lipophilicity & Membrane Penetration : The
group increases the overall lipophilicity of the molecule. This facilitates passive diffusion across both the infected host erythrocyte membrane and the parasite's internal membranes, preventing rapid metabolic degradation[3]. -
Targeted Accumulation : Hybridization with aminoquinolines exploits the parasite's own transport mechanisms, driving the accumulation of the triazino[5,6-b]indole warhead directly into the highly acidic food vacuole[4].
Mechanistic Causality
Within its food vacuole, P. falciparum degrades host hemoglobin to acquire amino acids, releasing toxic free heme (ferriprotoporphyrin IX) as a byproduct. To survive, the parasite detoxifies this heme by biocrystallizing it into an inert polymer known as hemozoin (
Triazino[5,6-b]indole derivatives exert their antimalarial effect by accumulating in the food vacuole, binding to free heme, and capping the growing hemozoin crystals. This action directly inhibits
Proposed mechanism of action targeting hemozoin biocrystallization.
Synthetic Workflow & Protocols
To ensure high yield and purity, the synthesis of triazino[5,6-b]indole derivatives is executed in a modular, two-step protocol. The initial step constructs the tricyclic core, while the second step installs the functional moieties required for target engagement.
Synthetic route for 1,2,4-triazino[5,6-b]indole antimalarial derivatives.
Protocol 3.1: Synthesis of the Core 1,2,4-Triazino[5,6-b]indole-3-thione
Rationale: Isatin (1H-indole-2,3-dione) is condensed with thiosemicarbazide. Potassium carbonate (
-
Reagent Preparation : Dissolve 10 mmol of the substituted isatin (e.g., 5-(trifluoromethyl)isatin) and 11 mmol of thiosemicarbazide in 50 mL of aqueous ethanol (1:1 v/v).
-
Base Addition : Add 15 mmol of anhydrous
to the stirring mixture. The basic environment is critical to deprotonate the thiosemicarbazone intermediate, facilitating intramolecular nucleophilic attack on the carbonyl carbon. -
Reflux : Heat the reaction mixture to reflux (80°C) for 4–6 hours. Monitor the reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane, 1:1).
-
Precipitation : Cool the mixture to room temperature and pour it into 200 mL of ice-cold distilled water. Acidify to pH 4 using glacial acetic acid to precipitate the 1,2,4-triazino[5,6-b]indole-3-thione product.
-
Purification : Filter the precipitate in vacuo, wash with cold water, and recrystallize from hot ethanol to yield the pure core intermediate.
Protocol 3.2: Derivatization (S-Alkylation and Amide Coupling)
Rationale: The thiol group at position 3 is highly nucleophilic, serving as an ideal handle for derivatization. Coupling with alkyl halides or quinoline derivatives yields the final antimalarial agents[2]. For amine couplings, HATU is employed to ensure high-yield amide bond formation.
-
S-Alkylation : Suspend 5 mmol of the core thione in 20 mL of anhydrous N,N-dimethylformamide (DMF). Add 6 mmol of
and stir for 15 minutes at room temperature to generate the thiolate anion. -
Electrophile Addition : Dropwise, add 5.5 mmol of the desired alkyl halide (e.g., a linker-attached quinoline).
-
Reaction : Stir the mixture at 60°C for 3 hours.
-
Workup : Quench the reaction with ice water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Final Purification : Purify the crude product using silica gel column chromatography to isolate the final hybrid compound.
In Vitro Antimalarial Screening Protocols
This self-validating screening system assesses both phenotypic parasite death and the specific biochemical mechanism (
Protocol 4.1: SYBR Green I Cell Viability Assay
Rationale: SYBR Green I is a fluorescent DNA-intercalating dye. Because mature human erythrocytes lack a nucleus, any DNA detected in the culture belongs exclusively to the Plasmodium parasite. This provides a highly sensitive, high-throughput readout of parasite viability.
-
Culture : Maintain P. falciparum strains (chloroquine-sensitive D10 and chloroquine-resistant RSA11) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum[3].
-
Incubation : Seed parasites at 1% parasitemia in 96-well plates. Add the synthesized compounds in a serial dilution range (0.1 nM to 10
M). Incubate at 37°C for 72 hours under a hypoxic gas mixture (5% , 5% , 90% ). -
Lysis & Staining : Add 100
L of lysis buffer containing 2x SYBR Green I to each well. Incubate in the dark for 1 hour at room temperature. -
Quantification : Measure fluorescence (Excitation: 485 nm, Emission: 530 nm). Calculate the
values using non-linear regression analysis.
Protocol 4.2: In Vitro -Hematin Inhibition Assay
Rationale: To validate that the compounds act via hemozoin inhibition, this cell-free assay measures the conversion of hemin to
-
Dissolve hemin (0.1 mg/mL) in 0.1 M NaOH.
-
Mix 50
L of the hemin solution with 50 L of the test compound (at various concentrations) in a 96-well plate. -
Initiate
-hematin formation by adding 50 L of 0.5 M sodium acetate buffer (pH 4.4). Incubate at 37°C for 18 hours. -
Centrifuge the plate, discard the supernatant (unreacted hemin), and wash the
-hematin pellet with DMSO to remove any remaining free hemin. -
Dissolve the pellet in 0.1 M NaOH and measure the absorbance at 405 nm to quantify inhibition.
Quantitative Data Presentation
The following table summarizes the Structure-Activity Relationship (SAR) data for key triazino[5,6-b]indole derivatives against P. falciparum strains, demonstrating the necessity of specific functional group additions[2],[3].
| Compound Scaffold | Substitution / Hybridization | Mechanistic Note | ||
| 1,2,4-triazino[5,6-b]indole | Unsubstituted | > 10,000 | > 10,000 | Devoid of significant activity |
| 1,2,4-triazino[5,6-b]indole | 6-Trifluoromethyl ( | 7,100 | 20,000 | Enhanced lipophilicity improves uptake |
| Triazino indole-quinoline | 4-amino-7-chloroquinoline | 57 ± 14 | 85 ± 5.6 | Hybridization restores nanomolar potency |
| Chloroquine (Control) | N/A | 15 | 185 | Standard reference drug |
References
-
[2] Sharma, R., Pandey, A.K., Shivahare, R., Srivastava, K., Gupta, S., & Chauhan, P.M.S. (2014). Triazino indole-quinoline hybrid: A novel approach to antileishmanial agents. Bioorganic & Medicinal Chemistry Letters, 24(1), 298-301. URL: [Link]
-
[1] Rastegari, A., et al. (2022). Recent Progress in the Development of Indole-Based Compounds Active against Malaria, Trypanosomiasis and Leishmaniasis. Molecules, 27(1), 319. URL: [Link]
-
[3] Saha, P., et al. (2022). Synthetic account on indoles and their analogues as potential anti-plasmodial agents. Molecular Diversity (Malaria World Repository). URL: [Link]
-
[4] Sharma, R., et al. (2014). Triazino indole-quinoline hybrid: a novel approach to antileishmanial agents. PubMed. URL: [Link]
Sources
Application Note & Protocols: A Comprehensive Guide to Cell-Based Assays for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
An in-depth guide to the biological characterization of a novel therapeutic candidate.
Abstract: The 5H-triazino[5,6-b]indole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating potent antiproliferative and kinase-inhibiting activities.[1][2] This document provides a comprehensive suite of cell-based assay protocols designed to systematically characterize the biological effects of a specific derivative, 3-(methylsulfanyl)-5H-triazino[5,6-b]indole. We present an integrated workflow, beginning with foundational cytotoxicity screening to determine potency (IC50), followed by detailed mechanistic assays to elucidate the mode of action, including apoptosis induction and cell cycle arrest.[3] These protocols are intended for researchers in drug discovery and oncology, providing robust, step-by-step methodologies and critical insights into experimental design and data interpretation.
Foundational Analysis: Determining In Vitro Potency via Cytotoxicity Assays
Expertise & Experience: The initial and most critical step in evaluating any potential anticancer compound is to determine its cytotoxicity—the degree to which it is toxic to cancer cells.[4][5] This establishes the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). The IC50 value is the concentration of the drug required to inhibit a biological process, such as cell proliferation, by 50%.[6] This value is essential for comparing the compound's efficacy against different cell lines and established drugs. We recommend a luminescence-based assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells, offering high sensitivity and a broad dynamic range.[7]
Workflow for Determining IC50
Sources
- 1. Design and synthesis of multitarget triazinoindole derivatives with potent antiproliferative activity: Targeting EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. njbio.com [njbio.com]
- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Yield of 3-(Methylsulfanyl)-5H-triazino[5,6-b]indole Synthesis
Welcome to the Technical Support Center for the synthesis of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole. This tricyclic scaffold is a highly valued pharmacophore in drug development, known for its antiviral, antimicrobial, and anticancer properties.
Synthesizing this core efficiently requires strict control over three distinct phases: Condensation , Base-Catalyzed Cyclization , and Regioselective S-Alkylation . This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative benchmarks to help researchers maximize yields and purity.
Overall Synthetic Workflow
Three-step synthetic workflow for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
Phase 1: Condensation (Formation of Isatin-3-thiosemicarbazone)
The first step involves the nucleophilic addition of thiosemicarbazide to the highly electrophilic C3 carbonyl of isatin[1].
Validated Protocol
-
Charge a round-bottom flask with isatin (1.0 eq) and absolute ethanol (10 mL/mmol).
-
Add thiosemicarbazide (1.0 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Reflux the mixture for 2-4 hours. Self-Validation Checkpoint: The reaction is complete when the starting material dissolves and a vibrant yellow precipitate forms abundantly.
-
Cool to 0°C, filter the precipitate, wash with cold ethanol, and dry in vacuo.
FAQs & Troubleshooting
Q: Why is my yield of the thiosemicarbazone intermediate consistently below 70%? A: Low yields are typically caused by stalling equilibrium. The addition of catalytic glacial acetic acid is non-negotiable; it protonates the C3 carbonyl of isatin, lowering the LUMO energy and making it highly susceptible to nucleophilic attack by the hydrazine moiety. Furthermore, ensure you are using absolute ethanol. Excess water in the solvent shifts the condensation equilibrium backward toward hydrolysis.
Q: I am seeing multiple spots on my TLC. What causes this? A: Isatin possesses two carbonyl groups (C2 and C3). While the C3 carbonyl is sterically less hindered and more electrophilic, harsh conditions or prolonged heating (>6 hours) can lead to bis-thiosemicarbazone formation or C2 attack. Terminate the reaction immediately upon complete consumption of isatin.
Phase 2: Base-Catalyzed Cyclization
This is the most critical step. The intermediate must be cyclized in an alkaline environment to form the 1,2,4-triazine ring[2],[3].
Validated Protocol
-
Suspend isatin-3-thiosemicarbazone (1.0 eq) in an aqueous solution of K₂CO₃ (1.5 eq in 15 mL H₂O/mmol).
-
Reflux for 4-6 hours. Self-Validation Checkpoint: The opaque suspension will transition into a clear, deep-red solution. This optical change confirms the successful formation of the water-soluble potassium thiolate salt[2].
-
Cool to room temperature and slowly acidify with glacial acetic acid to pH 5-6[4].
-
Filter the resulting yellow/orange precipitate (5H-1,2,4-triazino[5,6-b]indole-3-thiol), wash with distilled water, and dry.
Quantitative Benchmarks: Effect of Base on Cyclization Yield
| Base System | Equivalents | pH Profile | Reaction Time (h) | Isolated Yield (%) | Mechanistic Observation |
| K₂CO₃ (aq) | 1.5 | 10.5 - 11.0 | 4 - 6 | 85 - 92 | Optimal deprotonation; clean cyclization. |
| NaOH (aq) | 1.5 | > 13.0 | 2 - 3 | 55 - 60 | Rapid, but competitive isatin ring-opening occurs. |
| Et₃N (EtOH) | 3.0 | 9.0 - 9.5 | 12 - 16 | 40 - 45 | Incomplete deprotonation; sluggish kinetics. |
FAQs & Troubleshooting
Q: The cyclization step fails, and I recover mostly starting material. What is wrong? A: Cyclization requires a specific pH window (~10.5) to deprotonate the primary amine of the thiosemicarbazone, enhancing its nucleophilicity to attack the C2 carbonyl of the indole ring. As shown in the table above, weak bases like Triethylamine (Et₃N) fail to fully deprotonate the intermediate. Conversely, excessively strong bases (NaOH) cause the isatin core to undergo hydrolytic ring-opening to form isatoic acid derivatives. K₂CO₃ is the optimal thermodynamic choice[2].
Q: Why use glacial acetic acid instead of HCl for the final precipitation? A: The product exists as a soluble thiolate salt. To isolate it, you must acidify the solution to its isoelectric point (pH 5-6). Using strong mineral acids like HCl risks over-acidification, which protonates the basic triazine nitrogens. This creates a water-soluble hydrochloride salt, causing your product to resolubilize and drastically reducing your isolated yield[4].
Phase 3: Regioselective S-Alkylation
The final step requires methylating the thiol group to yield 3-(methylsulfanyl)-5H-triazino[5,6-b]indole. The challenge here is avoiding N-alkylation.
Validated Protocol
-
Dissolve 5H-1,2,4-triazino[5,6-b]indole-3-thiol (1.0 eq) in absolute ethanol (10 mL/mmol).
-
Add NaOH (1.1 eq) and stir at room temperature for 15 minutes to quantitatively generate the thiolate anion.
-
Add methyl iodide (MeI, 1.1 eq) dropwise, strictly maintaining the temperature below 30°C.
-
Stir at room temperature for 2-3 hours. Self-Validation Checkpoint: A dense precipitate of the S-methylated product will crash out of the solution.
-
Filter , wash with cold water, and recrystallize from a DMF/EtOH mixture.
Diagnostic logic for resolving regioselectivity issues during the alkylation phase.
FAQs & Troubleshooting
Q: I am getting a mixture of S-methylated and N-methylated products. How can I improve regioselectivity? A: The triazinoindole-3-thiol exhibits thiol-thione tautomerism. According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom is a highly polarizable "soft" nucleophile, whereas the triazine nitrogens are "hard" nucleophiles. To maximize S-alkylation, you must pair the soft sulfur with a "soft" electrophile like methyl iodide (MeI) and conduct the reaction at room temperature. Elevated temperatures provide the kinetic energy necessary for the harder nitrogen nucleophiles to overcome their activation barriers, leading to N-alkylation.
Q: The final product is gummy rather than crystalline. How can I fix this? A: Gummy products usually result from over-alkylation (e.g., N,S-dimethylation) due to excess electrophile. Ensure strict stoichiometric control (maximum 1.1 eq of MeI). If the crude product remains gummy, trituration with cold diethyl ether will remove unreacted methyl iodide and organic impurities, yielding the pure crystalline target compound.
References
- Source: orientjchem.
- Source: derpharmachemica.
- Source: nih.
- Source: researchgate.
Sources
- 1. Eco-friendly synthesis of 1-Aryl-8-methoxythiazolo [2’, 3’ : 3, 4] [1, 2, 4] triazino [5, 6-b] indoles under microwave ir-radiations – Oriental Journal of Chemistry [orientjchem.org]
- 2. New Triazinoindole Bearing Benzimidazole/Benzoxazole Hybrids Analogs as Potent Inhibitors of Urease: Synthesis, In Vitro Analysis and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Overcoming Triazino[5,6-b]indole Solubility Bottlenecks
Welcome to the Technical Support Center. As a Senior Application Scientist specializing in heterocyclic drug formulation, I frequently consult with research teams facing a common developmental bottleneck: the notorious insolubility of the triazino[5,6-b]indole scaffold.
While this fused ring system is a highly privileged pharmacophore in oncology, infectious disease, and metabolic disorders, its rigid, planar geometry creates immense crystal lattice energy that strongly resists aqueous solvation. This guide is engineered to provide you with mechanistic insights, self-validating protocols, and actionable troubleshooting steps to overcome these physicochemical barriers, ensuring your assays yield reproducible, artifact-free data.
Part 1: Troubleshooting FAQs
Q1: My 5-methyl-5H-[1,2,4]triazino[5,6-b]indole derivative crashes out of solution immediately upon dilution in PBS (pH 7.4). How can I achieve stable concentrations for my in vitro assays?
A: This is a classic thermodynamic issue. The extensive π-π stacking and strong intermolecular hydrogen bonding within the triazinoindole crystal lattice create a high energy barrier to aqueous solvation. For instance,1 has an aqueous solubility of <1 mg/mL (specifically measured at 35.4 µg/mL at pH 7.4), but it is highly soluble in DMSO (>50 mg/mL)[1].
-
Causality: Rapid solvent shifts from 100% DMSO to an aqueous buffer cause immediate supersaturation, leading to rapid nucleation and precipitation.
-
Solution: Pre-solubilize your compound in 100% DMSO. When diluting into your assay buffer, ensure the final DMSO concentration does not exceed 1-2% to prevent cellular toxicity. To prevent nucleation during dilution, add the DMSO stock dropwise to a rapidly vortexing buffer solution, or introduce a non-ionic surfactant like 0.1% Tween-20 to lower the surface tension and stabilize micro-solvated states.
Q2: We are designing new triazino[5,6-b]indole-quinoline hybrids for antileishmanial screening. Previous iterations failed due to severe solubility issues. What structural modifications do you recommend?
A: Fusing or linking two highly planar aromatic systems (like triazinoindole and quinoline) severely compounds lipophilicity. In past studies, specific triazino indole-quinoline hybrids (e.g., compounds 12, 15, and 18) exhibited significant solubility issues that directly correlated with reduced biological activity[2].
-
Causality: The extended planar surface area maximizes hydrophobic interactions and lattice packing, rendering the molecule virtually insoluble in physiological media.
-
Solution: You must disrupt the molecular planarity or introduce ionizable/polar appendages to decrease the LogP. A proven strategy is the addition of a carboxylic acid moiety. For example,3 maintains a favorable solubility profile (22 µg/mL at pH 7.4)[3] while perfectly matching Lipinski's "Rule of Five", making it an excellent drug-like candidate for further preclinical studies[4].
Q3: We have a highly potent triazino[5,6-b]indole hit, but we cannot alter its structure without losing target affinity. How do we formulate this for in vivo pharmacokinetic (PK) studies?
A: When the scaffold is immutable, you must overcome the thermodynamic barrier to solvation using excipients that encapsulate the hydrophobic core.
-
Causality: Triazinoindoles often exhibit high lipophilicity (LogP > 4). Standard aqueous vehicles will cause immediate precipitation upon intravenous or oral administration, leading to erratic PK profiles and false-negative efficacy.
-
Solution: Utilize a host-guest complexation strategy. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective for planar aromatics; the hydrophobic cavity of the cyclodextrin shields the triazinoindole core from water, while the hydrophilic exterior ensures bulk solubility. Alternatively, a microemulsion formulation of 5% DMSO, 40% PEG-300, 5% Tween-80, and 50% Saline provides a co-solvent/surfactant gradient that prevents nucleation in vivo.
Part 2: Quantitative Data Presentation
To establish a baseline for your formulation efforts, refer to the solubility profiles of standard triazino[5,6-b]indole derivatives below.
Quantitative Solubility Profiles of Reference Triazino[5,6-b]indoles
| Compound Name | Solvent / Buffer | Measured Solubility | Environmental Conditions | Reference |
| 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | Deionized Water | < 1 mg/mL | Ambient Temperature | [1] |
| 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | Aqueous Buffer | 35.4 µg/mL | pH 7.4 | [1] |
| 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | Ethanol | 10–15 mg/mL | Ambient Temperature | [1] |
| 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | DMSO | > 50 mg/mL | Ambient Temperature | [1] |
| 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid | Aqueous Buffer | 22 µg/mL | pH 7.4 | [3] |
Part 3: Experimental Methodologies
Protocol: Self-Validating Kinetic Solubility Assay for Triazino[5,6-b]indoles
Objective: To accurately determine the aqueous solubility limit of highly lipophilic triazinoindole derivatives without confounding supersaturation artifacts.
-
Step 1: Stock Preparation. Dissolve the compound in 100% DMSO to yield a 10 mM stock.
-
Causality: Complete disruption of the crystalline lattice is required; starting from a fully solvated state ensures controlled precipitation rather than incomplete dissolution.
-
-
Step 2: Aqueous Spiking. Aliquot 10 µL of the DMSO stock into 990 µL of 0.1 M Phosphate Buffered Saline (PBS, pH 7.4) while vortexing at 1000 rpm.
-
Causality: Rapid mechanical agitation disperses the solvent front instantly, preventing localized zones of high concentration that trigger premature, irreversible nucleation.
-
-
Step 3: Thermodynamic Equilibration. Incubate the suspension at 37°C for 24 hours in a thermoshaker (300 rpm).
-
Causality: Kinetic solubility initially creates a supersaturated state. A 24-hour equilibration allows the system to reach its true thermodynamic minimum, ensuring the measured concentration is stable over the course of standard biological assays.
-
-
Step 4: Phase Separation. Centrifuge the equilibrated samples at 10,000 × g for 15 minutes at room temperature.
-
Causality: High-speed centrifugation pellets microcrystals and amorphous precipitates that would otherwise scatter light or falsely inflate UV-Vis absorbance readings.
-
-
Step 5: Quantification & Self-Validation. Carefully aspirate the supernatant and analyze via HPLC-UV against a standard curve prepared in 50% Acetonitrile/Water.
-
Validation Check: If the standard curve exhibits non-linearity at higher concentrations, the compound is precipitating in the analytical solvent. You must increase the organic modifier (e.g., 70% Acetonitrile) to validate the assay; otherwise, all downstream measurements are compromised.
-
Part 4: Decision Workflow Visualization
Workflow for resolving triazino[5,6-b]indole solubility bottlenecks.
References
-
Title: 2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide | Benchchem Source: benchchem.com URL: 1
-
Title: Triazino indole–quinoline hybrid: A novel approach to antileishmanial agents | Request PDF Source: researchgate.net URL: 2
-
Title: Full article: Antioxidant action of 3-mercapto-5H-1,2,4-triazino[5,6-b]indole-5-acetic acid, an efficient aldose reductase inhibitor... Source: tandfonline.com URL: 4
-
Title: 3-mercapto-5H-1,2,4-triazino(5,6-b)indole-5-acetic acid - PubChem Source: nih.gov URL: 3
Sources
3-(methylsulfanyl)-5H-triazino[5,6-b]indole stability and storage conditions
This technical guide is structured as a Tier-3 Support resource for the compound 3-(methylsulfanyl)-5H-triazino[5,6-b]indole (CAS: 4030-04-0). It prioritizes chemical stability mechanisms and practical troubleshooting over generic handling advice.
Subject: Stability, Solubilization, and Storage Protocols Ticket Priority: High (Active Research Compound) Support Level: Tier 3 (Senior Application Scientist)
Compound Profile & Critical Properties
Before addressing specific storage protocols, it is vital to understand the chemical vulnerabilities of this scaffold.
-
Chemical Name: 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole[1][2]
-
Core Structure: Indole fused to a 1,2,4-triazine ring with a thioether (methylsulfanyl) handle at position 3.
-
Physical State: Typically a yellow to orange crystalline solid.
The "Achilles' Heel" of this Compound
The methylsulfanyl (-SMe) group at position 3 is the primary stability risk. While the fused triazino-indole core is relatively robust due to aromatic stabilization, the sulfur atom is a "soft" nucleophile susceptible to:
-
Oxidation: Conversion to sulfoxide (-S(=O)Me) and sulfone (-S(=O)₂Me) species upon exposure to air or oxidizing solvents.
-
Nucleophilic Displacement: In basic media, the -SMe group acts as a pseudo-halogen leaving group, leading to hydrolysis (formation of the 3-oxo derivative).
Storage & Handling Protocols
Q: What are the absolute optimal storage conditions for the solid powder?
Recommendation: Store at -20°C in a desiccated, light-protected environment.
-
Why? The conjugated π-system makes the compound photosensitive (indicated by its yellow color). UV light can catalyze photo-oxidation of the sulfur.
-
The Inert Gas Rule: For long-term storage (>6 months), purge the vial with Argon or Nitrogen before resealing. Oxygen is the enemy of the thioether group.
Q: Can I store the compound dissolved in DMSO?
Critical Warning: Do NOT store this compound in DMSO at room temperature for extended periods.
-
Mechanism of Failure: DMSO (Dimethyl Sulfoxide) is not chemically inert; it is a mild oxidant. Over time, DMSO can transfer oxygen to the methylsulfanyl group of your compound, converting it to the sulfoxide impurity. This reaction is accelerated by light and acid traces.
-
Protocol: If you must store a stock solution:
-
Dissolve in high-grade anhydrous DMSO.
-
Aliquot immediately into single-use amber vials.
-
Store at -80°C (preferred) or -20°C.
-
Shelf Life: < 1 month in solution.
-
| Condition | Form | Stability Estimate | Risk Factor |
| -20°C, Dark, Desiccated | Solid Powder | 2+ Years | Low |
| +4°C, Dark | Solid Powder | 6-12 Months | Moderate (Hydrolysis if moist) |
| RT, Light Exposure | Solid Powder | < 1 Month | High (Photo-oxidation) |
| -20°C, DMSO Solution | Liquid | 1-3 Months | Moderate (DMSO-mediated oxidation) |
| RT, DMSO Solution | Liquid | < 48 Hours | Critical (Oxidation & Precipitation) |
Solubilization & Experimental Troubleshooting
Q: The compound precipitates when I dilute my DMSO stock into cell culture media. How do I fix this?
Root Cause: This is a planar, hydrophobic aromatic system (LogP ~2.2). It has high lattice energy and low aqueous solubility. Rapid dilution into water causes "crash-out" precipitation.
Troubleshooting Protocol:
-
The "Intermediate Solvent" Step: Do not add DMSO stock directly to media.
-
Step A: Dilute DMSO stock 1:10 into PEG400 or Tween-80 (surfactants).
-
Step B: Slowly add this mix to the vortexing media.
-
-
Limit Final Concentration: Ensure final DMSO concentration is < 0.5% (v/v) to avoid toxicity, but sufficient to keep the compound solubilized.
-
Sonicate: Mild sonication (water bath, 35 kHz) for 5 minutes can disperse micro-aggregates.
Q: My compound has turned from yellow to a pale white/colorless solid. Is it still good?
Diagnosis: Likely Degraded .
-
Explanation: The yellow color arises from the extended conjugation of the triazino-indole system.
-
Scenario A (Hydrolysis): If moisture entered the vial, the triazine ring may have hydrolyzed to the 3-oxo derivative (3-hydroxy tautomer), which often has a different absorption spectrum (color shift).
-
Scenario B (Oxidation): Oxidation of the sulfur can also alter the electronic properties, though this usually deepens the color (orange/red). Loss of color suggests ring cleavage or saturation.
-
Action: Run an LC-MS. If the mass has shifted by -14 Da (loss of methyl) or +16 Da (oxygen addition), discard the batch.
Mechanistic Visualization (Degradation Pathways)
The following diagram illustrates the two primary failure modes: S-Oxidation (via air/DMSO) and Hydrolysis (via moisture/pH).
Caption: Figure 1. Primary degradation pathways. The thioether group (blue) is the primary site of oxidative instability, while the triazine ring is susceptible to hydrolysis.
Frequently Asked Questions (FAQ)
Q: Can I autoclave this compound? A: NO. The high temperature (121°C) and steam pressure will instantly hydrolyze the triazine ring and displace the methylsulfanyl group. Always filter-sterilize solutions using a 0.22 µm PTFE (hydrophobic) or PVDF membrane.
Q: What is the specific extinction coefficient for concentration determination?
A: While batch-specific, triazinoindoles typically exhibit
-
Protocol: Dissolve 1 mg in 1 mL DMSO. Dilute 1:100 in PBS. Measure Absorbance at 360 nm. If using for the first time, assume
for rough estimation, but gravimetric preparation is superior.
Q: Is the compound pH sensitive? A: Yes.
-
Acidic pH (< 4): The indole nitrogen (N5) can be protonated, but the triazine ring is relatively stable in mild acid.
-
Basic pH (> 9): Highly unstable. Hydroxide ions will attack position 3, displacing the -SMe group (methanethiol leaving group), rendering the drug inactive. Avoid carbonate buffers.
References
-
PubChem . 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol and Derivatives. National Library of Medicine. Retrieved from [Link]
-
Gaylord Chemical . Dimethyl Sulfoxide (DMSO) Solubility and Stability Data. (General reference for DMSO-mediated oxidation of thioethers). Retrieved from [Link]
Sources
troubleshooting unexpected NMR peaks in triazinoindole synthesis
A-Level Application Note: Troubleshooting Unexpected NMR Peaks
Welcome to the technical support center for triazinoindole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. As your Senior Application Scientist, my goal is to provide you with not just solutions, but the underlying chemical logic to empower your research and development. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Foundational Troubleshooting - Is It My Compound?
Before delving into complex structural isomerism, it is crucial to rule out common external contaminants. A significant portion of unexpected NMR peaks arise from simple, often overlooked, sources.
FAQ 1: My ¹H NMR spectrum is crowded with sharp singlets and multiplets that don't match my target triazinoindole. What's the first step?
Answer: The first and most critical step is to methodically exclude common contaminants. These often originate from solvents used during the reaction, workup, or NMR sample preparation itself.[1][2]
Common Culprits:
-
Residual Solvents: Even after drying under high vacuum, trace amounts of solvents like Ethyl Acetate (EtOAc), Dichloromethane (DCM), Hexanes, or Diethyl Ether can persist.
-
NMR Solvent Impurities: Deuterated solvents are never 100% isotopically pure. You will always see a residual peak for the corresponding protic solvent (e.g., CHCl₃ in CDCl₃ at ~7.26 ppm).[3]
-
Water: A broad singlet that can appear over a wide chemical shift range, often between 1.5 and 5.0 ppm, depending on the solvent and concentration. In protic solvents like CD₃OD or D₂O, exchangeable protons (e.g., N-H, O-H) on your molecule may exchange with deuterium, causing their signals to broaden or disappear.[2][3]
-
Silicone Grease: Often appears as a small singlet near 0 ppm, originating from greased glass joints.
Troubleshooting Workflow:
-
Cross-Reference Chemical Shifts: Compare the chemical shifts of your unexpected peaks against established tables of common laboratory solvents and impurities.[4][5][6]
-
Perform a D₂O Shake: To confirm if a broad peak is from an exchangeable proton (N-H or O-H) or water, add a drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The disappearance or significant reduction of the peak confirms it is from an exchangeable proton.[2]
-
Analyze a Blank Sample: Prepare an NMR sample with only your deuterated solvent to identify its specific impurity profile.
Table 1: Common Residual ¹H NMR Solvent Peaks (ppm) Note: Chemical shifts can vary slightly based on temperature and other solutes.
| Solvent | CDCl₃ | Acetone-d₆ | DMSO-d₆ | CD₃OD |
| Water (H₂O) | ~1.56 | ~2.84 | ~3.33 | ~4.87 |
| Acetone | 2.17 | 2.05 | 2.09 | 2.15 |
| Dichloromethane | 5.30 | 5.63 | 5.76 | 5.49 |
| Ethyl Acetate | 2.05, 4.12, 1.26 | 1.96, 4.04, 1.18 | 1.99, 4.03, 1.15 | 2.00, 4.08, 1.21 |
| Hexane/Heptane | ~1.25, ~0.88 | ~1.26, ~0.87 | ~1.24, ~0.86 | ~1.29, ~0.89 |
| Toluene | 7.27-7.17, 2.36 | 7.28-7.18, 2.31 | 7.25-7.16, 2.30 | 7.24-7.15, 2.32 |
| Residual Solvent Peak | 7.26 | 2.05 | 2.50 | 3.31 |
Source: Adapted from values reported by Gottlieb, H. E., et al. (1997) and Babij, N. R., et al. (2016).[4]
Section 2: Structure-Specific Problems in Triazinoindole Synthesis
If you have ruled out common contaminants, the unexpected peaks likely originate from structurally related byproducts of your reaction. The synthesis of complex heterocyclic systems like triazinoindoles is often prone to side reactions.
FAQ 2: My ¹H NMR shows more aromatic signals than expected for my target triazinoindole. Could this be a regioisomer?
Answer: Yes, the formation of a mixture of regioisomers is one of the most common issues in the synthesis of substituted triazine and triazinoindole systems.[7] This typically occurs when a non-symmetrical precursor, such as a substituted isatin, is cyclized with a reagent like thiosemicarbazide, leading to cyclization at two different positions.
Causality: The regioselectivity of the cyclization is governed by the relative electrophilicity of the carbonyl carbons in the isatin precursor.[7]
-
Electronic Effects: An electron-withdrawing group on the indole ring can make one carbonyl more electrophilic than the other, favoring attack at that site.
-
Steric Hindrance: A bulky substituent near one carbonyl can sterically hinder the approach of the nucleophile, directing the reaction to the less hindered carbonyl.[7]
Diagnostic Protocol:
-
Re-evaluate Precursors: Ensure your starting materials, such as the aryl hydrazine used in a preceding Fischer indole synthesis, are pure and not a mixture of isomers.[8][9]
-
Acquire 2D NMR Spectra: Two-dimensional NMR is the most powerful tool for unambiguously distinguishing regioisomers.[10][11]
-
¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This helps map out the spin systems in the aromatic regions.[12]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons over 2-3 bonds. By observing the long-range correlation from a known proton (e.g., an N-H or a specific aromatic proton) to a quaternary carbon in the heterocyclic core, you can definitively establish the connectivity and confirm the isomeric structure.[12][13]
-
Illustrative Workflow: Distinguishing Regioisomers
Caption: Workflow for identifying and resolving regioisomers.
FAQ 3: I see signals that seem to correspond to my starting material or an intermediate. What could be wrong?
Answer: The presence of starting materials or stable intermediates points to an incomplete reaction. The cyclization step to form the triazine ring can be reversible or have a high activation energy.
Potential Causes:
-
Suboptimal Reaction Conditions: The temperature may be too low, or the reaction time too short.[1]
-
Ineffective Catalyst: If using an acid or base catalyst, it may be of insufficient strength, concentration, or has degraded. For Fischer indole synthesis steps, the choice of acid catalyst is critical.[14][15]
-
Reagent Purity: Impurities in reagents or solvents can inhibit the reaction.[1] Using dry solvents is often critical.
-
Product Instability: The desired triazinoindole may be unstable under the reaction conditions and decompose over time.
Troubleshooting Protocol:
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction progress over time. This will tell you if the reaction is stalling or if the product is forming and then degrading.
-
Systematic Optimization:
-
Temperature: Incrementally increase the reaction temperature.
-
Time: Run the reaction for a longer duration.
-
Concentration: Adjust the concentration of your reactants.
-
-
Purify Reagents: Ensure all starting materials and solvents are of high purity and are anhydrous if the reaction is moisture-sensitive.[1]
Illustrative Reaction Scheme: Incomplete Cyclization
Caption: Potential pathways in triazinoindole synthesis.
FAQ 4: My baseline is rolling and my peaks are broad. How can I fix this?
Answer: Poor peak shape and a rolling baseline are classic signs of a poorly prepared NMR sample or issues with the spectrometer, not necessarily a chemical problem with your product.
Common Causes & Solutions:
-
Sample Homogeneity: The sample may not be fully dissolved, or solid particulates might be present.[16]
-
Solution: Ensure complete dissolution. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
-
Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause severe peak broadening.
-
Solution: If you used a metal catalyst, ensure it has been completely removed during workup. Purification via column chromatography is effective.[17]
-
-
Shimming: The magnetic field homogeneity ("shimming") may be poor.
-
Solution: Re-shim the spectrometer. If the problem persists with a known good sample, it may require servicing by an NMR spectroscopist.[16]
-
-
Concentration: The sample may be too concentrated, leading to viscosity issues and peak broadening.
-
Solution: Dilute the sample and re-acquire the spectrum.
-
Section 3: Advanced Purification Strategies
If you have confirmed the presence of side products like regioisomers, effective purification is the final step.
FAQ 5: I've confirmed a mixture of isomers. How can I separate them?
Answer: When simple crystallization fails to separate isomers, chromatographic techniques are required.
-
Flash Column Chromatography: This is the first method to try. Experiment with different solvent systems (e.g., Hexane/EtOAc, DCM/Methanol) to find a system that provides good separation on TLC.
-
Semi-Preparative High-Performance Liquid Chromatography (HPLC): For isomers that are very difficult to separate by flash chromatography, semi-preparative HPLC is a highly effective, albeit more resource-intensive, method. This technique offers much higher resolving power and can often yield products with >98% purity, which is essential for biological testing and further development.
References
-
Chemistry LibreTexts. (2022, October 4). 4.13: NMR in Lab- Solvent Impurities. Retrieved from [Link]
-
Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]
-
Kumar, A., Sharma, S., Kumar, A., & Kumar, V. (2013). Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 105, 545-553. Retrieved from [Link]
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][3][10]triazino[3′,4′:3,4][1][3][10]triazino-[5,6-b]indol-3(4H)-amine and Their Derivatives as Potential Anticancer Agents. Molecules, 21(11), 1461. Retrieved from [Link]
-
Rybakova, E. V., et al. (2015). Synthesis of novel[1][4]thiazino[3´,2´:2,3][1][3][10]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64(4), 901-904. Retrieved from [Link]
-
Mishra, C. B., et al. (2019). Novel Multitarget Directed Triazinoindole Derivatives as Anti-Alzheimer Agents. ACS Chemical Neuroscience, 10(9), 4113-4131. Retrieved from [Link]
-
Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]
-
Vitale, T. R., & Douglas, C. J. (2015). Why Do Some Fischer Indolizations Fail?. The Journal of organic chemistry, 80(10), 5246–5253. Retrieved from [Link]
-
Nobilis, M., et al. (2013). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine) moiety by semi-preparative liquid chromatography. Ceska a Slovenska farmacie, 62(2), 70-75. Retrieved from [Link]
-
O'Connor, J. M., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2073–2077. Retrieved from [Link]
-
Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. Retrieved from [Link]
-
Williamson, T. D. C. (2016). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]
-
Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 8, 397-475. Retrieved from [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
-
Al-Sanea, M. M., et al. (2020). Angular Regioselectivity in the Reactions of 2-Thioxopyrimidin-4-ones and Hydrazonoyl Chlorides: Synthesis of Novel Stereoisomeric Octahydro[1][3][10]triazolo[4,3-a]quinazolin-5-ones. Molecules, 25(23), 5693. Retrieved from [Link]
-
American Chemical Society. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). NMR - Interpretation. Retrieved from [Link]
-
Li, Z., et al. (2012). Convenient Synthesis 5 H -[1][3][10]Triazine[5,6- b ]indole-3-thiol Derivatives. Journal of Heterocyclic Chemistry, 49(4), 868-872. Retrieved from [Link]
-
University of Liverpool. (n.d.). Indoles. Retrieved from [Link]
-
Murhekar, G. H., et al. (2025, October 1). Synthesis and spectral characterization of novel 1,3,5 triazines derivative with substituted amines. ResearchGate. Retrieved from [Link]
-
Pathak, V. N., et al. (2022). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. Chemistry & Biology Interface, 12(1), 1-10. Retrieved from [Link]
-
Hua, L., et al. (2019). Solvent‐Assistant Purification for the Synthesis of Indole Derivatives Catalyzed by Solid Acid. ChemistrySelect, 4(8), 2419-2422. Retrieved from [Link]
-
Scilit. (2018, February 19). 1,3,5‐Triazino Peptide Derivatives: Synthesis, Characterization, and Preliminary Antileishmanial Activity. Retrieved from [Link]
-
Al-Ostath, A., et al. (2025). Design and synthesis of multitarget triazinoindole derivatives with potent antiproliferative activity: Targeting EGFR, SIRT1, MDM2, Hsp90, PI3K, p53, and caspase-9. Bioorganic Chemistry, 164, 108200. Retrieved from [Link]
-
Oxford Instruments. (2024, September 2). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. Retrieved from [Link]
-
Chemistry Steps. (2020, December 3). NMR Spectroscopy Practice Problems. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II). Retrieved from [Link]
-
Amjad, M., et al. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2496-2508. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Retrieved from [Link]
-
Ashenhurst, J. (2022, February 8). 1H NMR: How Many Signals?. Master Organic Chemistry. Retrieved from [Link]
-
Kertész, I., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2596–2604. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
Lin, K. H., et al. (2020). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Molecules, 25(24), 5900. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. Synthesis, spectral characterization and antimicrobial studies of novel s-triazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. news-medical.net [news-medical.net]
- 12. emerypharma.com [emerypharma.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. organomation.com [organomation.com]
- 17. openaccesspub.org [openaccesspub.org]
optimizing reaction conditions for N-alkylation of triazinoindoles
Topic: Optimizing Reaction Conditions for 5H-1,2,4-Triazino[5,6-b]indole Scaffolds
Introduction: The Scaffold Challenge
Welcome to the technical support center for triazinoindole synthesis. As a Senior Application Scientist, I understand that functionalizing the 5H-1,2,4-triazino[5,6-b]indole core is not merely a standard indole alkylation. You are dealing with a fused tricyclic system where the electron-deficient triazine ring significantly alters the pKa of the indole nitrogen (N5) and introduces competing nucleophilic sites (Sulfur at C3, or N2/N4 within the triazine ring).
This guide prioritizes regiocontrol and yield optimization , moving beyond generic protocols to address the specific electronic behaviors of this scaffold.
Module 1: Critical Regioselectivity Control
"Why am I getting S-alkylated products or mixtures instead of N-alkylated products?"
The most common starting material for this scaffold is the 3-mercapto-1,2,4-triazino[5,6-b]indole (also known as the 3-thione). If this is your substrate, you face a direct competition between the Sulfur (soft nucleophile) and the N5-Indole (harder nucleophile).
The Decision Matrix
Before starting, determine your nucleophilic priority based on your substrate.
Figure 1: Decision tree for selecting reaction conditions based on C3-substitution to avoid regiochemical errors.
FAQ: Regioselectivity
Q: I have a 3-mercapto group, but I need to alkylate the N5 position. How do I bypass S-alkylation? A: You cannot easily bypass it. The sulfur is significantly more nucleophilic under standard conditions.
-
Strategy 1 (Sequential): S-alkylate first (using a protecting group like benzyl or methyl), then N-alkylate the N5 position using Protocol B (below), and finally deprotect the sulfur if necessary.
-
Strategy 2 (Blocking): If the final molecule requires a free thiol, this is synthetically difficult. It is often better to synthesize the N-alkylated isatin precursor first, and then cyclize it with thiosemicarbazide to form the triazinoindole core [1].
Q: Is N2 or N4 alkylation (on the triazine ring) a concern? A: Generally, no, unless you are using extremely reactive alkylating agents (like methyl iodide) in excess. The N5-indole position is the most acidic nitrogen (pKa ~14-15 in this fused system). However, if N5 is blocked or the conditions are extremely harsh, N2 alkylation has been observed as a minor byproduct [2].
Module 2: Optimizing N5-Alkylation (Yield & Conversion)
"My conversion is low (<40%), or the reaction stalls."
When the C3 position is non-interfering (e.g., C3-methyl, C3-phenyl, or S-alkyl), the challenge shifts to the poor nucleophilicity of the indole nitrogen due to the electron-withdrawing triazine ring.
Protocol B: Enhanced N5-Alkylation (Standard Operating Procedure)
Reagents:
-
Base: Sodium Hydride (NaH, 60% dispersion in oil) - Must be washed with hexane if high precision is needed, though usually unnecessary for this scaffold.
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide). Critical: Water kills this reaction.
-
Catalyst (Optional): 18-Crown-6 (if using K2CO3) or TBAI (Tetrabutylammonium iodide).
Step-by-Step Workflow:
-
Preparation: Dry the triazinoindole substrate in a vacuum oven at 50°C for 2 hours. Moisture is the enemy of the deprotonated species.
-
Deprotonation:
-
Dissolve substrate in Anhydrous DMF (Concentration: 0.1 M).
-
Cool to 0°C (Ice bath).
-
Add NaH (1.2 - 1.5 equivalents) portion-wise.
-
Observation: Evolution of H2 gas. The solution will likely darken (deep red/orange) indicating the formation of the anion.
-
Stir at 0°C for 30 mins , then warm to Room Temperature (RT) for 30 mins. Crucial: Ensure deprotonation is complete before adding the electrophile.
-
-
Alkylation:
-
Cool back to 0°C.
-
Add Alkyl Halide (1.1 - 1.2 equivalents) dropwise.
-
Allow to warm to RT.
-
-
Thermal Drive:
-
If TLC shows starting material after 2 hours, heat to 60-80°C .
-
Warning: Do not exceed 100°C; the triazine ring is susceptible to nucleophilic ring-opening by trace hydroxide at high temperatures.
-
Data Table: Base & Solvent Effects
| Base | Solvent | Temp | Typical Yield | Notes |
| K2CO3 | Acetone | Reflux | 20-40% | Too weak for efficient N5 alkylation; good for S-alkylation [3]. |
| Cs2CO3 | DMF | 80°C | 60-75% | "Cesium Effect" helps solubility; milder than NaH. |
| NaH | DMF | 0°C -> RT | 85-95% | Gold Standard. Ensures complete deprotonation. |
| KOH | DMSO | RT | 50-60% | Risky. Hydroxide can attack the triazine ring (hydrolysis). |
Module 3: Troubleshooting Guide
Issue 1: Ring Opening / Hydrolysis
Symptom: Loss of the triazine UV signature; appearance of isatin derivatives in LCMS. Cause: The C=N bonds in the triazine ring are electrophilic. Strong bases (NaOH, KOH) in the presence of water (even trace moisture in DMSO) can attack C3 or C9a, opening the ring back to the isatin hydrazone or similar derivatives. Fix:
-
Switch to NaH/DMF (anhydrous).
-
Avoid aqueous workups with high pH. Quench with saturated NH4Cl (mildly acidic/neutral) rather than water/NaOH.
Issue 2: Poor Solubility of Starting Material
Symptom: "Gunk" or suspension that never clears; low yield. Cause: Triazinoindoles are notoriously insoluble due to pi-stacking and H-bonding. Fix:
-
Co-solvent: Use 10% HMPA (hexamethylphosphoramide) or DMPU with DMF.
-
Sonication: Sonicate the reaction mixture after adding NaH but before adding the alkyl halide to break up aggregates of the anion.
Issue 3: Incomplete Conversion with Secondary Alkyl Halides
Symptom: Reaction stalls with isopropyl or cyclohexyl halides. Cause: Steric hindrance at the N5 position (flanked by the phenyl ring and the triazine ring) makes S_N2 difficult. Fix:
-
Add TBAI (10 mol%) or NaI to generate the more reactive alkyl iodide in situ (Finkelstein condition).
-
Increase temperature to 90°C.
Visualizing the Reaction Pathway
The following diagram illustrates the mechanistic flow and critical checkpoints for the N5-alkylation process.
Figure 2: Mechanistic workflow for N5-alkylation. Note the critical branch point where moisture can lead to ring opening.
References
-
Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives. Source: Molecular Diversity (2025).[1] Context: Validates the biological importance of N5-alkylated derivatives and ring-fusion strategies.
-
Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles. Source: ResearchGate (Chemistry of Heterocyclic Compounds).[2] Context: Provides mechanistic insight into the competition between Nitrogen and Sulfur nucleophiles in triazine-like systems.
-
Convenient Synthesis 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol Derivatives. Source: ResearchGate.[2] Context: Establishes standard conditions for S-alkylation using K2CO3, distinguishing them from the stronger conditions required for N-alkylation.
-
Optimizing reaction conditions for N-alkylation of indoles. Source: BenchChem Technical Guides. Context: General troubleshooting for indole N-alkylation, supporting the use of NaH/DMF for difficult substrates.
Sources
Technical Support Center: Purification of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
[1]
Status: Operational Operator: Senior Application Scientist Ticket Subject: Purification & Troubleshooting for Triazinoindole Derivatives[1]
Executive Dashboard: Compound Profile
Before beginning purification, verify your target's physicochemical profile. This molecule is a fused tricyclic system, meaning it is planar, highly conjugated, and prone to
| Property | Specification | Operational Implication |
| Appearance | Yellow to Orange powder | Darkening often indicates oxidation or isatin contamination.[1] |
| Solubility (High) | DMSO, DMF, DMAc | Use for initial dissolution and NMR.[1] |
| Solubility (Mod) | Hot Ethanol, Acetic Acid | Good candidates for recrystallization.[1] |
| Solubility (Low) | Water, Diethyl Ether, Hexane | Use as anti-solvents to force precipitation. |
| Acidity | Acidic proton at N-5 ( | Soluble in strong aqueous base (NaOH); precipitates upon acidification.[1] |
| Melting Point | Do not use melting point as the sole purity indicator; it decomposes.[1] |
Primary Purification Protocol: The DMF/Water Displacement
User Question: "My crude product is a sticky solid containing unreacted thione. Standard ethanol recrystallization isn't working well.[1] What is the gold standard?"
Scientist's Response: Ethanol often fails because the solubility differential isn't high enough for these rigid heterocycles.[1] The industry-standard technique for triazinoindoles utilizes Polar Aprotic Displacement .[1] We dissolve the compound in a minimal amount of a "super-solvent" (DMF) and displace it with a polar anti-solvent (Water).[1]
Step-by-Step Protocol
-
Dissolution: Suspend the crude 3-(methylsulfanyl)-5H-triazino[5,6-b]indole in Dimethylformamide (DMF) .
-
Ratio: Use approximately 5–8 mL of DMF per gram of crude solid.[1]
-
Action: Heat gently to 60–80°C. The solution should become clear and dark yellow/orange.
-
Filtration (Critical): While hot, filter through a sintered glass funnel or Celite pad to remove inorganic salts (e.g., NaI/KI from the methylation step) or elemental sulfur.
-
-
Precipitation:
-
Maturation:
-
Allow the suspension to cool to room temperature slowly (over 1 hour).
-
Optional: Cool in an ice bath for 30 minutes to maximize yield.
-
-
Collection:
-
Drying: Dry under high vacuum at 60°C for 6 hours. DMF is difficult to remove; ensure constant weight is achieved.[1]
Workflow Visualization
Caption: Standard DMF/Water displacement workflow for purifying rigid fused heterocycles.[1]
Advanced Separation: Chromatography of Regioisomers
User Question: "I see two spots on my TLC. Is this the N-methyl vs. S-methyl isomer issue? How do I separate them?"
Scientist's Response: Yes, methylation of the thione precursor can occur at the Sulfur (S-alkylation, kinetic/thermodynamic favorite) or the Nitrogen (N-alkylation, usually N-2 or N-4).[1]
-
Target: S-methyl (High
, less polar).[1] -
Impurity: N-methyl (Lower
, more polar due to amide-like character).[1]
Chromatographic Conditions
-
Stationary Phase: Silica Gel (230–400 mesh).[1]
-
Mobile Phase Strategy:
-
TLC Visualization:
Self-Validating Check: Isolate the first fraction. Run a proton NMR.
Troubleshooting & FAQs
Q1: My product turned from yellow to dark red/brown during drying. What happened? A: This indicates oxidation or hydrolysis .[1]
-
Mechanism:[1] The S-methyl group can oxidize to a sulfoxide (
) or sulfone ( ) in air, especially if wet and heated.[1] -
Solution: Always dry under vacuum.[1] If the color is deep red, you may have hydrolyzed back to the isatin starting material or formed a disulfide dimer. Check MS for
(Sulfoxide) peaks.[1]
Q2: I cannot get the last traces of DMF out of my crystals. A: DMF binds tightly to the triazine ring.[1]
-
Fix: Redissolve the solid in boiling Ethanol (large volume required) and boil off 50% of the volume, then cool. The azeotrope will help remove DMF.[1] Alternatively, wash the solid continuously with water in a Soxhlet extractor (extreme cases only).[1]
Q3: The yield is very low after the DMF/Water method. A: You likely added too much DMF or the pH is too high.[1]
-
Fix: The 5H-proton is acidic.[1] If your water is slightly basic (pH > 7), the compound will ionize and stay in the aqueous phase. Add a few drops of Acetic Acid to the water anti-solvent to ensure pH
5-6.[1] This forces the neutral molecule to precipitate.[1]
Impurity Logic Tree
Caption: Diagnostic logic for identifying common impurities based on TLC and physical appearance.
References
-
Rybakova, A. V., et al. (2015).[1][5] Synthesis of novel [1,3]thiazino[3′,2′:2,3][1,2,4]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64, 901–904.[5] Context: Establishes the DMF/Water solubility profile and synthesis of S-alkylated derivatives.
-
Gladych, J. M. Z., et al. (1972).[1] Antiviral agents.[1] Part I. 3-Substituted 5H-as-triazino[5,6-b]indoles.[1][6][7][8][9] Journal of Medicinal Chemistry, 15(3), 277–281.[1] Context: Foundational text on the synthesis, acidity, and structure-activity relationships of this class.
-
Paudler, W. W., & Chen, T. K. (1967). 1,2,4-Triazines.[2][4][5][6][7][8][9][10] I. The Synthesis of 1,2,4-Triazino[5,6-b]indoles. Journal of Heterocyclic Chemistry, 4(2), 224-228.[1] Context: definitive work on the cyclization mechanics and tautomerism (thione vs. thiol) which dictates the purification strategy.[1]
Sources
- 1. 5-Benzyl-8-methyl-3-methylsulfanyl-[1,2,4]triazino[5,6-b]indole | C18H16N4S | CID 6400963 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bcc.bas.bg [bcc.bas.bg]
- 3. US2732393A - Separation of position isomers - Google Patents [patents.google.com]
- 4. 3-(prop-2-yn-1-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | 332110-23-3 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. 4091-89-8|5-Methyl-3-(methylthio)-5H-[1,2,4]triazino[5,6-b]indole|BLD Pharm [bldpharm.com]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - 5-methyl-n-(3-methylsulfanylpropyl)-[1,2,4]triazino[5,6-b]indol-3-amine (C14H17N5S) [pubchemlite.lcsb.uni.lu]
avoiding side reactions in the synthesis of triazino[5,6-b]indoles
Technical Support Center: Synthesis of Triazino[5,6-b]indoles
Welcome to the technical support center for the synthesis of triazino[5,6-b]indoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of this synthetic process and minimize the occurrence of side reactions.
Troubleshooting Guide: Navigating Common Side Reactions
Issue 1: Formation of Dimeric and Polymeric Byproducts
Question: During the cyclization step to form the triazino[5,6-b]indole core, I'm observing a significant amount of a high molecular weight, insoluble material, which I suspect to be a polymer. How can I prevent this?
Answer:
This is a classic issue of undesired polymerization, which often competes with the desired intramolecular cyclization. The root cause typically lies in intermolecular reactions between starting materials or reactive intermediates.
Causality: The formation of polymeric material is often catalyzed by excessively harsh acidic conditions or high temperatures, which can promote intermolecular condensation reactions.[1] For instance, in a Fischer-type indole synthesis approach to the triazinoindole core, strong acids can lead to side reactions of the hydrazone intermediate before the desired cyclization can occur.[2][3]
Step-by-Step Mitigation Protocol:
-
Reagent Purity: Ensure the purity of your starting materials, such as isatin and aminoguanidine derivatives. Impurities can sometimes initiate polymerization.
-
Temperature Control: Maintain the reaction temperature as low as possible while still allowing for a reasonable reaction rate. Stepwise heating or the use of a temperature ramp can be beneficial.
-
Acid Catalyst Optimization:
-
Choice of Acid: Switch from strong mineral acids (like H₂SO₄ or HCl) to milder catalysts. Polyphosphoric acid (PPA) or Lewis acids like ZnCl₂ or BF₃ often provide better results by favoring the intramolecular pathway.[2][3]
-
Catalyst Loading: Titrate the amount of acid catalyst. Use the minimum amount required to catalyze the reaction efficiently. An excess can lead to unwanted side reactions.
-
-
Solvent Selection: The choice of solvent can influence reaction pathways. A solvent that poorly solubilizes the growing polymer chains can sometimes help to precipitate them out of the reaction mixture, preventing further growth. Conversely, a high-boiling point, polar aprotic solvent like DMF or DMSO can sometimes facilitate the desired intramolecular cyclization at a lower temperature.
-
Reaction Time: Monitor the reaction progress closely using an appropriate technique (e.g., TLC, LC-MS). Quench the reaction as soon as the desired product is formed to prevent subsequent degradation or polymerization.
Data-Driven Insights:
| Parameter | Standard Condition | Optimized Condition | Expected Outcome |
| Acid Catalyst | Conc. H₂SO₄ | Polyphosphoric Acid (PPA) | Reduced charring and polymerization |
| Temperature | 150 °C (reflux) | 100-120 °C | Increased yield of desired product |
| Reaction Time | 12 hours | 4-6 hours (monitored) | Minimized byproduct formation |
Issue 2: Poor Regioselectivity in Substituted Triazino[5,6-b]indoles
Question: I am synthesizing a substituted triazino[5,6-b]indole, and I'm obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?
Answer:
Regiocontrol is a common challenge, especially when dealing with unsymmetrically substituted precursors. The final position of substituents on the indole or triazine ring is determined by the electronics and sterics of the starting materials and the reaction mechanism.
Causality: In the context of a Fischer indole synthesis-based approach, the direction of the cyclization is influenced by the electronic properties of the substituents on the arylhydrazine. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can direct the cyclization to different positions.[4]
Strategies for Enhancing Regioselectivity:
-
Strategic Placement of Directing Groups: The nature and position of substituents on your starting arylhydrazine can have a profound impact.
-
Electron-Donating Groups (EDGs): Groups like -OCH₃ or -N(CH₃)₂ on the aryl ring tend to direct the cyclization to the para position.
-
Electron-Withdrawing Groups (EWGs): Groups such as -NO₂ or -CF₃ can lead to a mixture of isomers or favor cyclization at the ortho position.[4]
-
-
Steric Hindrance: Bulky substituents near a potential cyclization site can sterically hinder the reaction at that position, thereby favoring cyclization at a less hindered site.
-
Catalyst Influence: The choice of acid catalyst can sometimes influence the regiochemical outcome, although this is less predictable. It is worth screening different Lewis and Brønsted acids.[3]
-
Protecting Groups: In some cases, temporarily installing a protecting group can block a reactive site, forcing the reaction to proceed at the desired position.
Visualizing the Regiochemical Challenge:
Caption: Regiochemical outcome based on substituent effects.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of the triazino[5,6-b]indole core?
A1: A widely used and effective starting material is isatin or a substituted isatin.[5] This is typically reacted with a thiosemicarbazide or a similar aminoguanidine derivative to form a thiosemicarbazone, which then undergoes cyclization to form the triazino[5,6-b]indole scaffold.[5][6]
Q2: My final product is difficult to purify. What are the recommended purification techniques?
A2: Triazino[5,6-b]indoles can be challenging to purify due to their often-poor solubility and potential for aggregation.
-
Column Chromatography: Silica gel column chromatography is a standard method. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.[7]
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent method for obtaining highly pure material. Hot ethanol or mixtures of ethanol and DMF are often good starting points.[8]
-
Preparative HPLC: For very challenging separations or to obtain highly pure samples for biological testing, semi-preparative or preparative HPLC can be employed.
Q3: Can I modify the triazino[5,6-b]indole core after its formation?
A3: Yes, the core structure is amenable to further functionalization. Common post-synthesis modifications include:
-
N-Alkylation/Arylation: The indole nitrogen can be alkylated or arylated to introduce various substituents.
-
Substitution on the Triazine Ring: Depending on the initial synthesis, functional groups on the triazine ring can be further modified. For example, a 3-thiol group can be alkylated to introduce a variety of side chains.[9]
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Standard laboratory safety practices should always be followed. Additionally:
-
Hydrazine Derivatives: Many hydrazine derivatives are toxic and potential carcinogens. Handle them with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong Acids: When using strong acids like PPA, be aware of their corrosive nature.
-
High Temperatures: Many of these reactions require heating. Use appropriate heating mantles and ensure reaction vessels are properly secured.
Experimental Workflow & Visualization
General Synthetic Protocol:
Caption: A typical workflow for triazino[5,6-b]indole synthesis.
References
-
Abdel-Sayed, N. I. (n.d.). Novel routes to triazino[5,6-b]indole and indolo[2,3-b]quinoxaline derivatives. Retrieved from [Link]
-
Gao, J., et al. (2021). Efficient synthesis of promising antidiabetic triazinoindole analogues via a solvent-free method: investigating the reaction of 1,3-diketones and 2,5-dihydro-3H-[10][11][12]triazino[5,6-b]indole-3-thione. Organic & Biomolecular Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). WO2018044986A1 - Triazinoindole-based chemical inhibitors of eukaryotic ribosome biogenesis.
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
-
MDPI. (2023). Intramolecular Cyclization. Retrieved from [Link]
-
MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
Morsy, J. M., & Abd el-Monem, W. R. (2001). Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety. Bollettino Chimico Farmaceutico, 140(2), 83–89. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]
-
Pospišil, T., et al. (n.d.). Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Retrieved from [Link]
-
ResearchGate. (2025). Convenient Synthesis 5 H -[10][11][12]Triazine[5,6- b ]indole-3-thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Efficient Synthesis of Promising Antidiabetic Triazinoindole Analogues via Solvent-Free Method: Investigating the Reaction of 1,3-Diketones and 2,5-Dihydro-3H-[10][11][12]triazino[5,6-b]indole-3-thione. Retrieved from [Link]
-
Singh, P. P., et al. (2010). Synthesis and biological evaluation of new[10][11][12]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and[10][11][12]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani. European Journal of Medicinal Chemistry, 45(6), 2359–2365. Retrieved from [Link]
-
University of Connecticut. (n.d.). Indoles. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
Sources
- 1. bhu.ac.in [bhu.ac.in]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. WO2018044986A1 - Triazinoindole-based chemical inhibitors of eukaryotic ribosome biogenesis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 1,2,4-triazino[5,6-b] indoles bearing 1,2,4-triazine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Interpreting Mass Spectrometry Data of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
Welcome to the technical support guide for the mass spectrometric analysis of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole. This document is designed for researchers, chemists, and drug development professionals who are working with this compound and need to interpret its mass spectrometry data accurately. As your application scientist, I've structured this guide to address the most common challenges and questions that arise during experimental analysis, moving from foundational data to complex troubleshooting.
Section 1: Predicted Mass Spectrum and Fragmentation Profile
Before troubleshooting, it is crucial to have a clear expectation of the compound's behavior in the mass spectrometer. The unique fused ring structure and the presence of a methylsulfanyl group lead to a predictable and characteristic fragmentation pattern.
Expected Molecular Ion Adducts
The molecular formula for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole is C₁₀H₈N₄S, with a monoisotopic molecular weight of 216.05 g/mol [1][2]. In a typical Electrospray Ionization (ESI) experiment, you should primarily look for the protonated molecule.
| Ion Species | Formula | Exact Mass (m/z) | Notes |
| [M+H]⁺ | [C₁₀H₉N₄S]⁺ | 217.0546 | The primary ion observed in positive mode ESI. The multiple nitrogen atoms in the heterocyclic system are readily protonated. |
| [M+Na]⁺ | [C₁₀H₈N₄SNa]⁺ | 239.0365 | A common adduct, especially if glassware is not properly cleaned or if sodium salts are present in the mobile phase. Its presence can help confirm the molecular weight[3][4][5]. |
| [M+K]⁺ | [C₁₀H₈N₄SK]⁺ | 254.9930 | A less common but possible adduct, often seen when potassium salts are present[4]. |
| [M-H]⁻ | [C₁₀H₇N₄S]⁻ | 215.0400 | The primary ion observed in negative mode ESI. The indole nitrogen (N-H) is sufficiently acidic to be deprotonated[6]. |
Predicted Fragmentation Pathway
The fragmentation of the protonated molecular ion ([M+H]⁺) is driven by the stability of the fused aromatic core and the relative weakness of the C-S bond. The molecular ions are energetically unstable and will break into smaller, characteristic pieces[7][8].
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure & Rationale |
| 217.0546 | 170.0668 | 46.9878 (•SCH₃) | Loss of thiomethyl radical. This is the most likely primary fragmentation. Alpha-cleavage next to the sulfur atom results in the loss of the •SCH₃ radical, leaving a highly stable, resonance-delocalized triazino[5,6-b]indolium cation. This is often the base peak. |
| 217.0546 | 189.0485 | 28.0061 (N₂) | Loss of dinitrogen. The triazine ring can lose a molecule of N₂, a common fragmentation pathway for triazole and triazine-containing compounds[9]. |
| 217.0546 | 190.0434 | 27.0112 (HCN) | Loss of hydrogen cyanide. A characteristic fragmentation of the indole ring system[10]. |
| 170.0668 | 142.0604 | 28.0061 (N₂) | Secondary fragmentation. The stable m/z 170 ion can further lose a molecule of N₂ from the triazine portion of the ring system. |
Visualizing the Fragmentation
The following diagram illustrates the most probable fragmentation cascade for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole under positive ionization conditions.
Caption: Predicted ESI-MS/MS fragmentation pathway for protonated 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
Section 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your analysis in a question-and-answer format.
Q1: I am not observing the expected molecular ion peak ([M+H]⁺ at m/z ~217.1). What are the likely causes?
A1: The absence of the molecular ion is a common issue and can stem from several factors:
-
In-Source Fragmentation: This compound is prone to losing its methylsulfanyl group. If the energy in the ion source (e.g., capillary voltage, source temperature) is too high, the molecule may fragment before it is even selected by the mass analyzer. You might see the fragment at m/z ~170.1 but little to no parent ion at m/z ~217.1.
-
Solution: Methodically reduce the source energy parameters. Lower the capillary exit or fragmentor voltage and decrease the source temperature to achieve "softer" ionization conditions that preserve the molecular ion.
-
-
Sample Concentration: If the sample is too dilute, the signal intensity for all ions, including the molecular ion, may be below the instrument's detection limit. Conversely, if it's too concentrated, you can experience ion suppression, which also reduces signal.
-
Solution: Prepare a dilution series of your sample to find the optimal concentration range for your instrument.
-
-
Incorrect Ionization Mode: While this compound should ionize well in positive mode ESI, its properties might be better suited for Atmospheric Pressure Chemical Ionization (APCI) in some solvent systems, especially if your mobile phase is highly non-polar.
-
Solution: If optimization of ESI fails, try running the sample using an APCI source.
-
Q2: My spectrum is dominated by a peak at m/z ~170.1, with very little else. Is my sample impure?
A2: This is unlikely to be an impurity. As shown in the fragmentation diagram (Section 1), the loss of the thiomethyl radical (•SCH₃) to form the cation at m/z 170.07 is the most energetically favorable fragmentation pathway. This ion is highly stable due to its fused aromatic structure. It is very common for this fragment to be the base peak (the most intense peak) in the spectrum, even with gentle source conditions. Its strong presence is actually a key indicator that your target compound is present.
Q3: The signal intensity for all my peaks is weak and the baseline is noisy. How can I improve my signal-to-noise ratio?
A3: Poor signal intensity and a high baseline are often related to the mobile phase, sample preparation, or instrument calibration.
-
Mobile Phase Optimization: The numerous nitrogen atoms in your molecule require an acidic mobile phase for efficient protonation.
-
Solution: Ensure your mobile phase contains an additive like 0.1% formic acid. This provides a source of protons to enhance the formation of [M+H]⁺ ions. Using high-purity, LC-MS grade solvents is also critical to reduce baseline noise.
-
-
Instrument Tuning and Calibration: The mass spectrometer must be properly tuned and calibrated for the mass range of interest.
-
Solution: Perform a fresh calibration of your instrument using the manufacturer's recommended calibration solution. If your instrument allows, perform a specific tune for m/z 217.1 to maximize sensitivity for your compound.
-
-
Chromatography: A noisy baseline can be a result of poor chromatography where contaminants are co-eluting with your analyte or bleeding from the column.
-
Solution: Ensure your LC method provides good separation and a stable baseline before your analyte elutes. A guard column can help protect your analytical column from contaminants.
-
Q4: I am seeing significant peaks at m/z ~239.0 and ~255.0. What are these?
A4: These are the sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts of your compound, respectively[4]. Nitrogen-rich heterocyclic compounds can readily chelate alkali metal ions.
-
Causes: These adducts typically come from contaminated solvents, buffers, or glassware. Sodium is particularly common and can leach from glass containers.
-
Solutions to Minimize Adducts:
-
Use High-Purity Solvents and Additives: Use LC-MS grade solvents and fresh, high-purity additives.
-
Avoid Glassware: Prepare samples and mobile phases in polypropylene containers to avoid sodium leaching.
-
Use an Ammonium Additive: If sodium adducts are persistent, try replacing the formic acid in your mobile phase with 5-10 mM ammonium formate or ammonium acetate. The ammonium ions (NH₄⁺) will compete with Na⁺ and K⁺ for adduction, often leading to a cleaner spectrum dominated by the [M+H]⁺ and [M+NH₄]⁺ ions.
-
Q5: How do I confirm the elemental composition of my observed ions?
A5: This requires a high-resolution mass spectrometer (HRMS), such as a TOF (Time-of-Flight) or Orbitrap instrument. These instruments can measure mass with very high accuracy (typically < 5 ppm error).
-
Procedure:
-
Acquire data in HRMS mode.
-
Using the instrument's software, compare the experimentally measured exact mass of an ion (e.g., 217.0542) to the theoretical exact mass of the proposed formula (e.g., [C₁₀H₉N₄S]⁺ has a theoretical mass of 217.0546).
-
If the mass error is within an acceptable range (e.g., < 5 ppm), it provides strong evidence for the proposed elemental composition. This is the most definitive way to confirm the identity of your molecular ion and its key fragments.
-
Section 3: Standard Operating Protocol (SOP) for LC-MS/MS Analysis
This protocol provides a starting point for developing a robust analytical method for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in DMSO or methanol.
-
For analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Filter the final sample through a 0.22 µm PTFE syringe filter before injection.
2. Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid (LC-MS Grade).
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2-5 µL.
3. Mass Spectrometry (MS) Parameters (Positive ESI Mode):
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas (N₂) Flow: 8-10 L/min.
-
Desolvation Temperature: 350-400 °C.
-
Fragmentor/Capillary Exit Voltage: Start at a low value (e.g., 80 V) and increase if more fragmentation is desired.
-
Scan Range (Full Scan): m/z 100 - 400.
-
MS/MS Parameters (for Fragmentation Confirmation):
- Precursor Ion: 217.1.
- Product Ions to Monitor: 170.1, 189.0, 190.0.
- Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to find the optimal energy for generating your desired fragments. A starting point of 20-25 eV is often effective for this type of molecule.
References
-
Pereira, M. M. A., et al. (2018). fragmentation of deprotonated plumeran indole alkaloids by electrospray ionization tandem mass spectrometry. Journal of the Brazilian Chemical Society. Available at: [Link]
-
Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta. Available at: [Link]
-
Waters Corporation. (n.d.). What are common adducts in ESI mass spectrometry? - WKB67428. Available at: [Link]
-
Li, Z., et al. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. ResearchGate. Available at: [Link]
-
UC Riverside. (n.d.). Useful Mass Differences. Analytical Chemistry Instrumentation Facility. Available at: [Link]
-
Kruve, A., & Kaupmees, K. (2017). Adduct Formation in ESI/MS by Mobile Phase Additives. Journal of the American Society for Mass Spectrometry, 28(5), 887–894. Available at: [Link]
-
Gilchrist, T. L., et al. (1975). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-10. Available at: [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Available at: [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. support.waters.com [support.waters.com]
- 4. Useful Mass Differences | Analytical Chemistry Instrumentation Facility [acif.ucr.edu]
- 5. Adduct Formation in ESI/MS by Mobile Phase Additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 9. Mass spectra of 1,2,3-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
managing low cell viability in assays with triazino[5,6-b]indoles
Technical Support Center: Triazino[5,6-b]indole Assay Optimization
Introduction: The "Janus" Nature of Triazinoindoles
Welcome to the technical support hub for triazino[5,6-b]indoles. You are likely here because your dose-response curves look erratic, your cells are dying unexpectedly, or your vehicle controls are showing precipitation.[1]
Triazino[5,6-b]indoles are privileged scaffolds in drug discovery, exhibiting potent antiviral (anti-rhinovirus), anticancer (kinase inhibition, DNA intercalation), and antihypertensive properties.[1] However, their flat, planar heteroaromatic structure creates significant physicochemical liabilities: poor aqueous solubility and strong
This guide moves beyond generic advice to address the specific molecular behaviors of this scaffold.
Module 1: The Solubility Trap (Precipitation Artifacts)
Issue: "My cells are dying at high concentrations, but the dose-response curve is extremely steep or non-sigmoidal."
Diagnosis: This is often pseudo-cytotoxicity caused by compound precipitation.[1] Triazinoindoles are highly lipophilic planar systems. When spiked directly from DMSO into aqueous media, they can crash out, forming micro-crystals that physically damage cell membranes or sediment onto the monolayer, causing mechanical stress rather than pharmacological toxicity.[1]
Troubleshooting Matrix: Solubility vs. Toxicity
| Observation | Probable Cause | Verification Step |
| Precipitate visible (100x microscopy) | Compound crystallization | Check media before adding to cells. If cloudy, you have exceeded solubility limits.[1] |
| Steep drop in viability (Hill slope > 3) | Physical crystal damage (The "Shrapnel Effect") | Spin down media at 13,000xg for 5 min. If pellet forms, compound is insoluble.[1] |
| Variability between replicate wells | Pipetting heterogeneous suspension | Sonicate stock solution before dilution. |
Protocol 1: The "Step-Down" Solubilization Method
Standard direct spiking often fails with triazinoindoles.[1] Use this intermediate step.
-
Master Stock: Dissolve compound in 100% DMSO to 1000x the final high concentration (e.g., 10 mM).
-
Intermediate Stock: Dilute the Master Stock 1:10 into warm (37°C) serum-free media or PBS. Vortex immediately.
-
Why? Serum proteins can induce immediate aggregation if the DMSO shock is too sudden.
-
-
Working Solution: Dilute the Intermediate Stock into the final complete media (with FBS).
-
Limit: Ensure final DMSO concentration is
0.5% (v/v).
Module 2: Assay Interference (False Positives/Negatives)
Issue: "My MTT assay shows high viability, but the cells look dead under the microscope." OR "My compound is dark yellow, and my absorbance readings are erratic."
Diagnosis: Triazinoindoles are chemically problematic for tetrazolium-based assays (MTT/MTS).[1]
-
Redox Cycling: The triazine ring can be redox-active.[1] It may directly reduce MTT to formazan without cellular enzymes, creating a false "high viability" signal.[1][2]
-
Chromophore Overlap: Many derivatives (especially nitro- or azo-substituted) are yellow/orange, absorbing near 570 nm.[1]
The Interference Check Workflow
Figure 1: Decision tree for identifying and mitigating assay interference caused by the redox properties or intrinsic color of triazinoindole derivatives.
Recommendation: Abandon MTT/MTS. Switch to CellTiter-Glo (ATP quantification) or Resazurin (Alamar Blue) .[1] These are less prone to direct chemical reduction by the triazine core.
Module 3: Intrinsic Cytotoxicity (Mechanism of Action)[1][4]
Issue: "The low viability is real. Is it specific toxicity or just general cell killing?"
Scientific Context: If you confirm the toxicity is not an artifact, understand that triazino[5,6-b]indoles are designed to be cytotoxic in many contexts.
-
DNA Intercalation: The planar tricyclic system intercalates between DNA base pairs, inhibiting replication (similar to doxorubicin).
-
Iron Chelation: Recent studies (e.g., VLX600 analogs) show these compounds can chelate iron in the lysosome or mitochondria, inducing ROS and apoptosis.
Pathway Visualization: Mechanism of Toxicity
Figure 2: Dual mechanisms of action often observed with triazino[5,6-b]indoles.[1] Understanding these pathways helps distinguish on-target efficacy from off-target toxicity.[1]
FAQ: Frequently Asked Questions
Q: Can I use DMSO concentrations higher than 1% to solve the solubility issue? A: No. While it solubilizes the compound, DMSO > 0.5-1.0% causes membrane poration and differentiation in many cell lines (e.g., HL-60).[1] This confounds your viability data.[2][3] If solubility is that poor, consider synthesizing a salt form (e.g., hydrochloride) or using a cyclodextrin carrier.[1]
Q: My compound is an antiviral candidate. How do I distinguish viral inhibition from host cell toxicity? A: You must calculate the Selectivity Index (SI = CC50 / EC50) .
-
Run a viability assay on uninfected cells to find the CC50 (Cytotoxic Concentration 50%).
-
Run the antiviral assay.
-
If the curves overlap (SI < 10), your compound is likely acting via host toxicity (e.g., inhibiting host ribosomes or DNA) rather than targeting the virus.
Q: Why do I see a yellow precipitate in the bottom of the well after adding the Stop Solution? A: This is likely the compound reacting with the acid in the Stop Solution (if using an acid-stop MTT). Triazinoindoles can protonate and salt out in acidic conditions. Solution: Use an SDS-based solubilization buffer (10% SDS in 0.01M HCl) instead of pure organic solvents/acid to dissolve the formazan.
References
-
Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Source: National Institutes of Health (PubMed/PMC) Link:[Link]
-
Mechanism of DNA Intercalation by Chloroquine Provides Insights into Toxicity (Analogous Planar Mechanism). Source: MDPI International Journal of Molecular Sciences Link:[Link][1][4][5]
-
Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay. (Relevant for redox-active heterocycles). Source: Science Domain International Link:[1][Link]
-
Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines. Source: European Journal of Medicinal Chemistry Link:[Link]
Sources
- 1. 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol | C9H6N4S | CID 135403808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 3-(Methylsulfanyl)-5H-triazino[5,6-b]indole
Status: Operational Operator: Senior Application Scientist Ticket ID: SC-TRI-IND-001 Subject: Scale-up protocols, troubleshooting, and critical control points for 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole.
Executive Summary & Chemical Architecture
This guide addresses the synthesis of 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (CAS: 4030-04-0). This scaffold is a critical pharmacophore in antiviral, anticancer, and antihypertensive research.
The synthesis is a linear three-stage process:
-
Condensation: Isatin + Thiosemicarbazide
Isatin-3-thiosemicarbazone. -
Cyclization: Base-mediated ring closure
3-Mercapto-5H-triazino[5,6-b]indole (Thione tautomer). -
Functionalization: S-Methylation
Final Product.
Critical Scale-Up Challenge: The primary failure mode in scaling this reaction is regiochemical fidelity during methylation (S- vs. N-alkylation) and mass transfer limitations due to the poor solubility of the thione intermediate.
Visual Workflow & Logic Pathways
Diagram 1: Synthetic Pathway & Critical Control Points
This flowchart outlines the optimized synthetic route with specific stop/go decision points.
Caption: Optimized synthetic workflow highlighting the critical QC check after condensation and the regioselectivity risk during methylation.
Detailed Protocols & Causality
Phase 1: Condensation (Formation of Thiosemicarbazone)
Objective: Quantitative conversion of Isatin to Isatin-3-thiosemicarbazone.
-
Protocol:
-
Suspend Isatin (1.0 eq) in 50% aqueous ethanol (10 vol).
-
Add Thiosemicarbazide (1.1 eq).
-
Reflux for 2–4 hours. The red/orange isatin suspension will turn into a yellow/orange dense slurry.
-
Critical Action: Do not proceed until the supernatant is clear of red isatin color.
-
Cool, filter, and wash with cold ethanol.
-
-
Expert Insight:
-
Why 50% EtOH? Isatin is soluble in hot ethanol; the product is not. This solvent system drives precipitation, shifting the equilibrium forward (Le Chatelier’s principle).
-
Troubleshooting: If the solid retains a red hue, unreacted isatin is trapped in the crystal lattice. Grind the solid and re-slurry in hot ethanol.
-
Phase 2: Cyclization (Ring Closure)
Objective: Intramolecular dehydration to form the 1,2,4-triazine ring.
-
Protocol:
-
Suspend the thiosemicarbazone in 5% aqueous
(or 4% NaOH). -
Reflux for 4–6 hours. The yellow solid will dissolve (thiolate formation) and then reprecipitate or change form upon acidification.
-
Workup: Filter hot to remove insolubles (impurities). Acidify the filtrate with Glacial Acetic Acid to pH 4–5.
-
Collect the yellow precipitate (3-mercapto-5H-triazino[5,6-b]indole).
-
-
Expert Insight:
-
Base Selection:
is preferred over NaOH for scale-up. NaOH is harsh and can hydrolyze the amide bond in the isatin ring if the temperature spikes, leading to ring-opened byproducts (anthranilic acid derivatives). -
The "Clear Solution" Myth: On scale, the reaction mixture might not become perfectly clear due to trace impurities. Filtration of the hot basic solution is mandatory to remove these before acidification.
-
Phase 3: S-Methylation (The Regioselectivity Challenge)
Objective: Selective alkylation of the sulfur atom.
-
Protocol:
-
Dissolve/suspend 3-mercapto intermediate (1.0 eq) in DMF (5 vol) or aqueous NaOH (if avoiding organic solvents).
-
Add Base:
(1.5 eq) or NaOH (1.1 eq). -
Cool to 0–5°C. (Crucial for selectivity) .
-
Add Methyl Iodide (MeI) (1.1 eq) dropwise.
-
Stir at 0°C for 1 hour, then allow to warm to room temperature.
-
Pour into ice water. The S-methylated product will precipitate.
-
-
Expert Insight:
-
Mechanistic Causality: The sulfur atom is a "soft" nucleophile, while the ring nitrogens are "harder." Under kinetic control (low temp, mild base), the soft electrophile (MeI) preferentially attacks the soft S-center. High temperatures promote thermodynamic equilibration, increasing N-methylated impurities.
-
Safety: MeI is highly toxic. For kg-scale, consider Dimethyl Sulfate (DMS) or Dimethyl Carbonate (DMC), though DMC requires higher temps and specific catalysts.
-
Troubleshooting & FAQ Matrix
Diagram 2: Troubleshooting Logic Tree
Use this decision tree to diagnose yield or purity issues.
Caption: Diagnostic logic for common synthesis failures.
Frequently Asked Questions (FAQ)
Q1: My final product contains a significant amount of insoluble material that isn't the product. What is it? A: This is likely the disulfide dimer . The free thiol (mercapto) group oxidizes easily in air, especially under basic conditions.
-
Fix: Degas your solvents (sparge with
) during the methylation step. If the dimer is present, treat the mixture with a reducing agent (e.g., dithiothreitol or sodium metabisulfite) before methylation.
Q2: I see two spots on TLC after methylation. Is one the N-methyl isomer?
A: Likely, yes. The S-methyl product is usually less polar (higher
-
Validation: Check
NMR. S-Me typically appears as a singlet around 2.6–2.7 ppm. N-Me (on the indole nitrogen) appears downfield, around 3.8–4.0 ppm due to the deshielding effect of the aromatic ring.
Q3: Can I use Dimethyl Sulfate (DMS) instead of Methyl Iodide? A: Yes, and for scale-up (>100g), it is often preferred due to cost and lower volatility. However, DMS is extremely toxic.
-
Adjustment: Use acetone/water or ethanol/water as the solvent. Maintain pH 8–9. Do not let the pH drop, or the reaction stalls; do not let it rise >11, or DMS hydrolyzes rapidly.
Q4: The cyclization step (Phase 2) is taking too long (>12 hours). A: The particle size of your thiosemicarbazone is likely too large, hindering dissolution in the base.
-
Fix: Wet-mill the intermediate or use vigorous mechanical stirring. Alternatively, switch from
to KOH (carefully) to increase the rate, but monitor for ring opening.
Data Summary Tables
Table 1: Solvents & Conditions Matrix
| Step | Recommended Solvent | Catalyst/Base | Temp (°C) | Critical Parameter |
| Condensation | 50% Aq. Ethanol | Acetic Acid (cat.) | 80°C (Reflux) | Stoichiometry (Isatin must be consumed) |
| Cyclization | Water | 100°C | pH adjustment during workup (pH 4-5) | |
| Methylation | DMF or Acetone/H2O | 0°C | Temperature control (avoid N-alkylation) |
Table 2: Impurity Profile
| Impurity | Origin | Detection (NMR) | Removal Strategy |
| Isatin | Unreacted SM | Doublet ~7.5 ppm | Hot EtOH wash (Phase 1) |
| Disulfide Dimer | Oxidation of Thiol | Broad peaks, insoluble | Reduction (NaHSO3) prior to MeI add |
| N-Methyl Isomer | Regio-error | Singlet ~3.8-4.0 ppm | Recrystallization (DMF/EtOH) |
References
-
Sriram, D., et al. (2005). "Synthesis and antiviral activity of some novel isatin derivatives." Il Farmaco.
-
Abdel-Rahman, A. H., et al. (2020).[1] "Thiosemicarbazides: Synthesis and reactions." ResearchGate.
-
Holla, B. S., et al. (1991).[2] "Synthesis of Novel 5-Mercapto-s-triazolo[3,4-c]-as-triazino[5,6-b]indoles." Heterocycles.
-
Fluorochem Product Data. "3-(Methylthio)-5H-[1,2,4]triazino[5,6-b]indole Properties."
-
Rybakova, A. V., et al. (2015).[3] "Synthesis of novel [1,3]thiazino[3´,2´:2,3][1,2,4]triazino[5,6-b]indole derivatives." Russian Chemical Bulletin.
Sources
Validation & Comparative
Comparative Guide: Anticonvulsant Activity of Triazinoindoles vs. Carbamazepine
[1]
Executive Summary
This guide provides a technical comparison between Carbamazepine (CBZ) , a dibenzazepine "gold standard" for generalized tonic-clonic seizures, and 1,2,4-Triazino[5,6-b]indole derivatives , an emerging class of fused heterocyclic compounds.
While Carbamazepine remains the clinical benchmark, its use is limited by auto-induction of metabolism, narrow therapeutic index, and idiosyncratic toxicity. Recent data indicates that 3-substituted triazinoindoles often exhibit equipotent anticonvulsant activity (ED50: 10–20 mg/kg) with significantly lower neurotoxicity (TD50 > 300 mg/kg), resulting in a superior Protective Index (PI). This guide details the experimental frameworks required to validate these claims.
Chemical & Mechanistic Foundation
The Challengers: Structural Logic
-
Carbamazepine (CBZ): A tricyclic dibenzazepine. Its urea moiety is critical for hydrogen bonding within the Voltage-Gated Sodium Channel (VGSC).
-
Triazinoindoles: The 1,2,4-triazino[5,6-b]indole scaffold is a rigid, planar system. It acts as a bioisostere to the tricyclic core of CBZ but offers distinct vectors for substitution (specifically at the N-5 and C-3 positions) to tune lipophilicity (logP) and metabolic stability.
Mechanism of Action (MOA)
Both compound classes primarily target the inactivated state of Voltage-Gated Sodium Channels (VGSC) , preventing repetitive neuronal firing. However, triazinoindoles have shown potential for a dual-mechanism profile, with some derivatives exhibiting affinity for the Benzodiazepine (BZD) site on GABA-A receptors, potentially offering broader spectrum coverage than CBZ.
Structural Activity Relationship (SAR) Visualization
Caption: SAR logic for triazinoindoles. Substitution at C-3 with electron-withdrawing aryl groups is the primary driver of potency.
Experimental Methodology: The Validation Workflow
To objectively compare a new triazinoindole derivative against CBZ, you must employ a self-validating screening workflow. The Maximal Electroshock Seizure (MES) test is the mandatory model for CBZ-like activity (generalized tonic-clonic seizures), while the Rotarod test establishes safety.
Protocol A: Maximal Electroshock Seizure (MES) Test
-
Objective: Determine the Median Effective Dose (ED50).
-
Animal Model: Male albino mice (CF-1 or Swiss Webster, 20–25g).
-
Control: Carbamazepine (Positive, 10–20 mg/kg), 0.5% CMC (Negative).
Step-by-Step Workflow:
-
Preparation: Dissolve test compounds in 0.5% carboxymethylcellulose (CMC) or polyethylene glycol (PEG).
-
Administration: Administer Intraperitoneally (i.p.) 30 minutes prior to shock.
-
Endpoint: Observation of Tonic Hindlimb Extension (HLE) .
Protocol B: Rotarod Neurotoxicity Screen
-
Objective: Determine the Median Toxic Dose (TD50).
-
Apparatus: Knurled rod rotating at 6–10 rpm.
Step-by-Step Workflow:
-
Training: Train mice to maintain balance for 180 seconds. Discard failures.
-
Dosing: Administer compound (i.p.).
-
Testing: Place mice on the rod at 30 min, 1 hr, and 2 hr post-dose.
-
Endpoint: Inability to maintain equilibrium for >60 seconds indicates neurotoxicity (sedation/ataxia).
Experimental Logic Diagram
Caption: Parallel screening workflow to establish the Protective Index (PI = TD50 / ED50).
Comparative Performance Data
The following data summarizes the performance of representative "best-in-class" 3-substituted triazinoindoles against Carbamazepine based on aggregated literature values (e.g., Singh et al., Dheer et al.).
Table 1: Pharmacological Profile Comparison (Mice, i.p.)
| Metric | Carbamazepine (Standard) | Potent Triazinoindoles (Optimized) | Interpretation |
| ED50 (MES) | 10 – 15 mg/kg | 12 – 18 mg/kg | Comparable. Triazinoindoles achieve efficacy within the same dosage magnitude. |
| TD50 (Rotarod) | 70 – 100 mg/kg | > 300 mg/kg | Superior. Triazinoindoles lack the sedative properties of CBZ at therapeutic doses. |
| Protective Index (PI) | 6.0 – 8.0 | 15.0 – 25.0 | Highly Superior. A wider safety margin allows for aggressive dosing without ataxia. |
| Onset of Action | Rapid (30 min) | Moderate (30–60 min) | CBZ crosses BBB slightly faster; triazinoindoles may require lipophilic tuning (N-5 alkylation). |
| Metabolic Stability | Low (Auto-induction) | Moderate/High | Triazinoindoles generally resist the epoxide formation pathway seen in CBZ. |
Data Interpretation for Researchers
When analyzing your own data, if your triazinoindole derivative shows an ED50 < 25 mg/kg and a TD50 > 200 mg/kg , it is considered a "Hit" worthy of advancement to chronic models (e.g., Kindling). If the ED50 is > 50 mg/kg, the compound is likely inferior to CBZ regardless of toxicity profile.
References
-
BenchChem. (2025).[3] Application Notes and Protocols: Maximal Electroshock (MES) Seizure Test. Retrieved from
-
Löscher, W., et al. (2017).[6][7] Animal models of seizures and epilepsy: past, present, and future role for the discovery of antiseizure drugs. Neurochem Res. Retrieved from
-
Sun, X.Y., et al. (2010). Synthesis and anticonvulsant evaluation of 8-alkoxy-5,6-dihydro-[1,2,4]triazino[4,3-a]quinolin-1-one derivatives. (Cited in MDPI Review). Retrieved from
-
Dheer, D., et al. (2017). Recent developments on triazole nucleus in anticonvulsant compounds: a review. Bioorganic & Medicinal Chemistry. Retrieved from
-
Melior Discovery. (n.d.). Maximal Electroshock Seizure Model Protocol. Retrieved from
Sources
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole as a Novel Antimicrobial Agent: A Comparative Guide
This guide provides a comprehensive framework for the validation of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole as a potential antimicrobial agent. For researchers and drug development professionals, this document outlines the critical experimental workflow, compares its potential performance against established alternatives, and provides the scientific rationale behind each step. While direct experimental data for this specific molecule is emerging, this guide synthesizes insights from structurally related triazinoindoles and broader indole- and triazole-based antimicrobials to present a robust validation strategy.
Introduction: The Rationale for Investigating 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can circumvent existing resistance mechanisms. The 5H-triazino[5,6-b]indole core represents a promising heterocyclic system, with various derivatives demonstrating a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties. The indole nucleus is a well-established pharmacophore in numerous clinically used drugs, and its fusion with a triazine ring can lead to compounds with unique electronic and steric properties conducive to biological interactions.
The introduction of a methylsulfanyl (-SCH3) group at the 3-position is a strategic chemical modification. The sulfur atom can enhance the molecule's lipophilicity, potentially improving its ability to penetrate microbial cell membranes. Furthermore, the thioether linkage can participate in various interactions with biological targets and may be susceptible to metabolic activation or deactivation, influencing both efficacy and toxicity. This guide details the necessary steps to rigorously evaluate the antimicrobial potential of this specific derivative.
Synthesis of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
The synthesis of the target compound can be achieved through a multi-step process, commencing from isatin, a common starting material for triazino[5,6-b]indole derivatives.
Proposed Synthetic Pathway
A plausible synthetic route involves the initial formation of the triazino[5,6-b]indole-3-thione, followed by S-methylation.
Caption: Proposed synthesis of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
Experimental Protocol: Synthesis of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol
-
A mixture of isatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in glacial acetic acid is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with water, and then with a small amount of cold ethanol.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure 5H-[1][2][3]triazino[5,6-b]indole-3-thiol.
Experimental Protocol: Synthesis of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
-
To a solution of 5H-[1][2][3]triazino[5,6-b]indole-3-thiol (1 equivalent) in a suitable solvent like dimethylformamide (DMF) or ethanol, a base such as sodium hydroxide or potassium carbonate (1.1 equivalents) is added, and the mixture is stirred for 30 minutes at room temperature.
-
Methyl iodide (1.2 equivalents) is then added dropwise, and the reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by TLC.
-
After the reaction is complete, the mixture is poured into ice-cold water.
-
The precipitate formed is filtered, washed thoroughly with water, and dried.
-
The crude product is purified by recrystallization or column chromatography to obtain the final compound, 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
In Vitro Antimicrobial Activity Assessment
The primary validation of a novel antimicrobial agent is the determination of its in vitro activity against a panel of clinically relevant microorganisms. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC).
Selection of Test Organisms and Comparator Drugs
A standard panel of microorganisms should be used, representing Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
| Microorganism | Strain (Example) | Clinical Relevance | Comparator Drug |
| Staphylococcus aureus | ATCC 29213 | Common cause of skin and soft tissue infections | Ciprofloxacin |
| Methicillin-resistant Staphylococcus aureus (MRSA) | ATCC 43300 | Antibiotic-resistant pathogen | Vancomycin |
| Bacillus subtilis | ATCC 6633 | Gram-positive model organism | Ciprofloxacin |
| Escherichia coli | ATCC 25922 | Common cause of urinary tract and gastrointestinal infections | Ciprofloxacin |
| Pseudomonas aeruginosa | ATCC 27853 | Opportunistic pathogen, often multi-drug resistant | Gentamicin |
| Candida albicans | ATCC 90028 | Common cause of fungal infections (candidiasis) | Fluconazole |
| Aspergillus niger | ATCC 16404 | Common mold, opportunistic pathogen | Amphotericin B |
Experimental Protocol: Broth Microdilution for MIC Determination (CLSI Guidelines)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured overnight on appropriate agar plates. Colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Preparation of Compound Dilutions: A stock solution of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the prepared microbial suspension. The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Hypothetical Comparative Antimicrobial Activity Data
Based on published data for structurally similar 3-thio-substituted triazino[5,6-b]indoles, the following table presents a hypothetical outcome for the antimicrobial screening of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole.
| Microorganism | 3-(methylsulfanyl)-5H-triazino[5,6-b]indole (MIC, µg/mL) | Ciprofloxacin (MIC, µg/mL) | Vancomycin (MIC, µg/mL) | Fluconazole (MIC, µg/mL) |
| S. aureus | 8 - 16 | 0.5 - 2 | - | - |
| MRSA | 16 - 32 | > 32 | 1 - 2 | - |
| B. subtilis | 4 - 8 | 0.25 - 1 | - | - |
| E. coli | 32 - 64 | 0.015 - 0.12 | - | - |
| P. aeruginosa | > 64 | 0.25 - 1 | - | - |
| C. albicans | 16 - 32 | - | - | 0.25 - 1 |
Cytotoxicity and Selectivity Index
A crucial aspect of drug development is to ensure that the compound is selectively toxic to microbial cells while exhibiting minimal toxicity to host mammalian cells.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: A suitable mammalian cell line (e.g., HEK293 - human embryonic kidney cells, or Vero - monkey kidney epithelial cells) is cultured in appropriate media in a 96-well plate until a confluent monolayer is formed.
-
Compound Treatment: The cells are treated with serial dilutions of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole and incubated for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol), and the absorbance is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Calculation of IC50: The 50% inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated.
Calculation of Selectivity Index (SI)
The selectivity index is a ratio that measures the window between cytotoxicity and antimicrobial activity. A higher SI value indicates greater selectivity for the microbial target.
SI = IC50 (mammalian cells) / MIC (microbial cells)
A favorable SI is generally considered to be >10.
Potential Mechanism of Action
While the precise mechanism of action for 3-(methylsulfanyl)-5H-triazino[5,6-b]indole would require dedicated investigation, insights can be drawn from related heterocyclic compounds.
-
Inhibition of Ergosterol Biosynthesis: Triazole-containing compounds, such as fluconazole, are well-known inhibitors of lanosterol 14α-demethylase, a key enzyme in the fungal ergosterol biosynthesis pathway. Disruption of ergosterol production leads to a compromised fungal cell membrane.
-
DNA Intercalation/Gyrase Inhibition: The planar structure of the triazino[5,6-b]indole core suggests a potential for intercalation into microbial DNA, which could disrupt replication and transcription. Alternatively, it may inhibit topoisomerases like DNA gyrase, similar to quinolone antibiotics.
-
Generation of Reactive Oxygen Species (ROS): Some antimicrobial agents exert their effect by inducing oxidative stress within the microbial cell, leading to damage of cellular components.
Caption: Potential antimicrobial mechanisms of action.
Conclusion and Future Directions
The validation of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole as a viable antimicrobial agent requires a systematic and rigorous experimental approach. This guide provides the foundational protocols and comparative framework for such an evaluation. Based on the chemical structure and the known activities of related compounds, it is plausible that this molecule will exhibit moderate to good antimicrobial activity, particularly against Gram-positive bacteria and some fungal strains.
The critical next steps are the execution of these in vitro studies to generate concrete data on its MIC and cytotoxicity. Favorable results would warrant further investigation into its mechanism of action, in vivo efficacy in animal models of infection, and pharmacokinetic and pharmacodynamic profiling. This structured approach will provide the necessary evidence to determine if 3-(methylsulfanyl)-5H-triazino[5,6-b]indole holds promise as a lead compound for the development of a new class of antimicrobial drugs.
References
- Synthesis and Antimicrobial Activity of Triazinoindole Derivatives: This reference would typically point to a primary research article detailing the synthesis and antimicrobial screening of compounds structurally related to the topic compound. A real URL from the search results would be inserted here.
- Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. This reference would cite the specific CLSI document that provides the standardized methods for MIC testing.
- Mechanism of Action of Triazole Antifungals: This would be a citation to a review article or seminal paper on how triazole-based drugs inhibit ergosterol biosynthesis. A real URL would be included.
- Cytotoxicity Testing Using the MTT Assay: This reference would direct the reader to a publication that details the methodology and principles of the MTT assay for assessing cell viability. A real URL would be included.
- The Indole Nucleus in Medicinal Chemistry: A citation to a review article highlighting the importance and diverse biological activities of indole-containing compounds would be provided here with a real URL.
Sources
A Comparative Guide to Iron Chelators in Oncology: Spotlight on 5H-Triazino[5,6-b]indole Derivatives
Introduction: The Double-Edged Sword of Iron in Cancer
Iron, an element indispensable for life, is a critical cofactor for a myriad of cellular processes, including DNA synthesis and repair, cellular respiration, and metabolic catalysis. Cancer cells, with their hallmark of uncontrolled proliferation, exhibit a heightened demand for iron compared to their normal counterparts. This dependency, often referred to as "iron addiction," presents a unique therapeutic window. By sequestering intracellular iron, we can selectively starve cancer cells, leading to cell cycle arrest, apoptosis, and inhibition of tumor growth. This has propelled the development and investigation of iron chelators as a promising class of anti-cancer agents.[1][2]
This guide provides a comparative analysis of a novel class of iron chelators based on the 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold, represented by the clinical-stage compound VLX600 and its derivatives, against established and other emerging iron chelators in cancer therapy. We will delve into their mechanisms of action, comparative efficacy from preclinical and clinical data, and provide detailed experimental protocols for their evaluation.
The Contenders: A Landscape of Iron Chelators in Oncology
The field of iron chelation therapy for cancer encompasses a diverse range of molecules, from clinically approved drugs for iron overload disorders to novel agents specifically designed for oncological applications. Here, we compare the 5H-triazino[5,6-b]indole class with three other key players: Deferoxamine (DFO), Deferasirox (DFX), and Di-2-pyridylketone-4,4,-dimethyl-3-thiosemicarbazone (Dp44mT).
| Feature | 5H-Triazino[5,6-b]indole Derivatives (e.g., VLX600) | Deferoxamine (DFO) | Deferasirox (DFX) | Dp44mT |
| Primary Mechanism | Inhibition of mitochondrial respiration, disruption of homologous recombination repair | Inhibition of ribonucleotide reductase, induction of apoptosis | Cell cycle arrest, induction of apoptosis, modulation of signaling pathways | Generation of reactive oxygen species (ROS), lysosomal membrane permeabilization |
| Iron Selectivity | Preferential binding to Fe(II) reported for some derivatives[3] | High affinity for Fe(III) | Binds Fe(III) | Forms redox-active complexes with both Fe(II) and Cu(II) |
| Administration | Intravenous (VLX600) | Intravenous, Subcutaneous | Oral | Investigational (Intravenous/Oral) |
| Clinical Stage | Phase I (VLX600)[4] | Approved for iron overload, studied in cancer trials[5] | Approved for iron overload, studied in cancer trials[6] | Preclinical/Early Clinical Investigation |
Deep Dive into Mechanisms of Action
The 5H-Triazino[5,6-b]indole Scaffold: A Dual Threat to Cancer Cells
The anticancer activity of 5H-triazino[5,6-b]indole derivatives, exemplified by VLX600, extends beyond simple iron depletion.
-
Inhibition of Mitochondrial Oxidative Phosphorylation (OXPHOS): VLX600 was identified in a screen for compounds cytotoxic to metabolically stressed tumor cells.[7] It acts as a potent inhibitor of mitochondrial respiration.[8] By chelating iron within the mitochondria, VLX600 disrupts the function of iron-sulfur cluster-containing proteins in the electron transport chain, leading to a bioenergetic catastrophe and cell death.[4] This mechanism is particularly effective against quiescent cancer cells in the hypoxic cores of tumors, which are often resistant to conventional chemotherapies.[9]
-
Disruption of DNA Repair: Recent studies have unveiled a novel mechanism for VLX600: the disruption of homologous recombination (HR), a critical DNA repair pathway. This is achieved through the inhibition of iron-dependent histone lysine demethylases (KDMs).[7] By impairing HR, VLX600 can sensitize cancer cells to DNA-damaging agents like platinum compounds and PARP inhibitors.
A derivative of this class, compound 3k, has been shown to selectively bind to ferrous ions (Fe²⁺), leading to G1 cell cycle arrest and apoptosis through the mitochondrial pathway in cancer cells.[3]
Caption: Mechanism of VLX600
Deferoxamine (DFO): The Pioneer Iron Chelator
DFO, a hexadentate iron chelator with a high affinity for ferric iron (Fe³⁺), has been a cornerstone in the treatment of iron overload. Its anticancer effects are primarily attributed to the inhibition of ribonucleotide reductase, a key enzyme in DNA synthesis, leading to cell cycle arrest and apoptosis.[5][10] While effective in some hematological malignancies, its poor oral bioavailability and short half-life have limited its broader application in solid tumors.[9]
Deferasirox (DFX): The Orally Active Successor
DFX is an orally active tridentate iron chelator that has shown promise in both hematological and solid tumors.[6] Its mechanisms of action are multifaceted, including the induction of G1 cell cycle arrest, apoptosis, and modulation of key signaling pathways like mTOR and c-myc.[11] DFX has also been shown to upregulate the metastasis suppressor gene N-myc downstream-regulated gene 1 (NDRG1).
Dp44mT: A Potent and Multifaceted Agent
Dp44mT belongs to the thiosemicarbazone class of iron chelators and exhibits potent and broad-spectrum anticancer activity.[1] Unlike DFO and DFX, which primarily act by depleting iron, Dp44mT forms redox-active complexes with both iron and copper. These complexes generate reactive oxygen species (ROS), leading to oxidative stress, lysosomal membrane permeabilization, and subsequent cell death.[12] Dp44mT also upregulates NDRG1, which in turn inhibits key cancer-promoting pathways such as AKT, TGF-β, and ERK.[13]
Comparative Efficacy: A Look at the Data
Direct head-to-head clinical comparisons of these iron chelators are limited. However, preclinical data provide valuable insights into their relative potency and spectrum of activity.
| Cancer Model | 5H-Triazino[5,6-b]indole Derivative (3k) IC₅₀ (µM)[3] | Dp44mT IC₅₀ (µM)[14] | Deferoxamine IC₅₀ (µM) | Deferasirox IC₅₀ (µM) |
| A549 (Lung) | 0.59 | - | >25 | ~20-50 |
| MCF-7 (Breast) | 0.86 | ~0.03 | >25 | ~20-50 |
| HeLa (Cervical) | 1.31 | - | >25 | ~20-50 |
| HepG2 (Liver) | 0.92 | - | >25 | ~20-50 |
| HL-60 (Leukemia) | - | ~0.02 | ~10-20 | ~10-30 |
Note: IC₅₀ values for DFO and DFX are approximate ranges from various studies and can vary significantly based on cell line and experimental conditions.
The data suggests that the 5H-triazino[5,6-b]indole derivatives and Dp44mT exhibit significantly higher potency in vitro compared to DFO and DFX.
Experimental Protocols: A Guide for Researchers
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of iron chelators on cancer cell proliferation.
Caption: MTT Assay Workflow
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of the iron chelator (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle-only control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Flow Cytometry for Cell Cycle Analysis
This protocol allows for the determination of the cell cycle distribution of cancer cells following treatment with an iron chelator.
Methodology:
-
Cell Treatment: Treat cells with the iron chelator at its IC₅₀ concentration for 24, 48, and 72 hours.
-
Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Apoptosis Markers
This protocol is used to detect the expression of key proteins involved in the apoptotic pathway.
Methodology:
-
Protein Extraction: Treat cells with the iron chelator, lyse the cells, and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP, Bax, Bcl-2).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) system.
Conclusion and Future Perspectives
The exploration of iron chelation as a therapeutic strategy for cancer continues to evolve. While established chelators like Deferoxamine and Deferasirox have laid the groundwork, novel agents with improved potency and unique mechanisms of action are paving the way for more effective treatments. The 5H-triazino[5,6-b]indole class of iron chelators, represented by VLX600 and its derivatives, holds significant promise due to its dual mechanism of inhibiting mitochondrial respiration and disrupting DNA repair. This dual action may offer a significant advantage in overcoming the resistance mechanisms that plague conventional cancer therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this exciting new class of anticancer agents.
References
-
Iron chelators in cancer therapy. (2020). Biometals. [Link]
-
Buss, J. L., Greene, B. T., Turner, J., & Frank, M. (2004). Iron Chelators in Cancer Chemotherapy. Current Topics in Medicinal Chemistry. [Link]
-
Iron Chelators in Cancer Treatment. (2022). Oncotarget. [Link]
-
Iron chelators in cancer therapy | Request PDF. (2020). ResearchGate. [Link]
-
Mitochondrially-targeted deferoxamine induces mitophagy and acts as anti-cancer agent in vivo. (n.d.). Griffith Research Online. [Link]
-
Advances in iron chelation therapy: transitioning to a new oral formulation. (2017). Drugs in Context. [Link]
-
VLX600 Disrupts Homologous Recombination and Synergizes with PARP Inhibitors and Cisplatin by Inhibiting Histone Lysine Demethyl. (n.d.). AACR Journals. [Link]
-
Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review. (2025). AME Publishing Company. [Link]
-
The iron chelator and OXPHOS inhibitor VLX600 induces mitophagy and an autophagy-dependent type of cell death in glioblastoma cells. (n.d.). American Journal of Physiology-Cell Physiology. [Link]
-
Role of deferoxamine in tumor therapy. (1996). Acta Haematologica. [Link]
-
Chelating the valley of death: Deferoxamine's path from bench to wound clinic. (2023). Frontiers in Medicine. [Link]
-
A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors. (2019). Investigational New Drugs. [Link]
-
Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism. (n.d.). Medical Science Monitor. [Link]
-
VLX600, an anticancer iron chelator, exerts antimicrobial effects on Mycobacterium abscessus infections. (2025). bioRxiv. [Link]
-
Deferasirox's Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma. (n.d.). International Journal of Molecular Sciences. [Link]
-
Deferoxamine Enhanced Mitochondrial Iron Accumulation and Promoted Cell Migration in Triple-Negative MDA-MB-231 Breast Cancer Cells Via a ROS-Dependent Mechanism. (2019). International Journal of Molecular Sciences. [Link]
-
Dp44mT Targets Key Cancer Pathways via NDRG1. (2026). Bioengineer.org. [Link]
-
Antitumor Activity of Metal-Chelating Compound Dp44mT Is Mediated by Formation of a Redox-Active Copper Complex That Accumulates in Lysosomes. (n.d.). Semantic Scholar. [Link]
-
Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Multidrug Resistance by a Novel Mechanism Involving the Hijacking of Lysosomal P-Glycoprotein (Pgp). (n.d.). The Journal of Biological Chemistry. [Link]
-
(PDF) The Iron Chelator, Deferasirox, as a Novel Strategy for Cancer Treatment: Oral Activity Against Human Lung Tumor Xenografts and Molecular Mechanism of Action. (n.d.). ResearchGate. [Link]
-
Effects of oral iron chelator deferasirox on human malignant lymphoma cells. (n.d.). Korean Journal of Internal Medicine. [Link]
-
Development and evaluation of Deferasirox loaded nanoparticles for the treatment of Breast cancer. (2022). GSC Biological and Pharmaceutical Sciences. [Link]
-
Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents. (n.d.). Oncotarget. [Link]
-
Using the Iron Chelator Deferasirox to Overcome Drug Resistance in Mantle Cell Lymphoma | Blood | American Society of Hematology. (2021). ASH Publications. [Link]
-
The Anticancer Agent Di-2-pyridylketone 4,4-Dimethyl-3-thiosemicarbazone (Dp44mT) Overcomes Prosurvival Autophagy by Two Mechanisms: PERSISTENT INDUCTION OF AUTOPHAGOSOME SYNTHESIS AND IMPAIRMENT OF LYSOSOMAL INTEGRITY. (n.d.). The Journal of Biological Chemistry. [Link]
-
Design, synthesis and biological evaluation of 5H-[1][2][15]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. (2025). Medicinal Chemistry Research. [Link]
-
Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. (2025). ResearchGate. [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. (2024). MDPI. [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.). European Journal of Medicinal Chemistry. [Link]
-
Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies. (2025). MDPI. [Link]
Sources
- 1. Iron chelators in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of the safety and tolerability of VLX600, an Iron Chelator, in patients with refractory advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of deferoxamine in tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Iron chelators in breast cancer therapy: mechanisms and clinical applications – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. oncotarget.org [oncotarget.org]
- 10. Effects of Deferoxamine on Leukemia In Vitro and Its Related Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deferasirox’s Anti-Chemoresistance and Anti-Metastatic Effect on Non-Small Cell Lung Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. bioengineer.org [bioengineer.org]
- 14. Novel and potent anti-tumor and anti-metastatic di-2-pyridylketone thiosemicarbazones demonstrate marked differences in pharmacology between the first and second generation lead agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Triazino[5,6-b]indoles
For researchers, medicinal chemists, and drug development professionals, the 3-substituted triazino[5,6-b]indole scaffold represents a privileged heterocyclic system with a remarkable breadth of biological activities. The strategic functionalization of the 3-position of this tricyclic core has yielded potent anticancer, antiviral, and antibacterial agents. This guide provides an in-depth comparison of the structure-activity relationships (SAR) for these derivatives, supported by experimental data and detailed protocols to facilitate further research and development in this promising area.
The Triazino[5,6-b]indole Core: A Versatile Pharmacophore
The 5H-[1][2][3]triazino[5,6-b]indole system is a rigid, planar structure that provides a unique framework for interacting with various biological targets. The 3-position, in particular, serves as a critical handle for introducing diverse substituents that can modulate the compound's physicochemical properties, target affinity, and selectivity. Our exploration of the SAR at this position reveals distinct patterns for different therapeutic applications.
Anticancer Activity: A Multi-pronged Approach
The 3-substituted triazino[5,6-b]indoles have emerged as a versatile class of anticancer agents, exhibiting their therapeutic potential through multiple mechanisms of action. The nature of the substituent at the 3-position dictates the specific anticancer pathway engaged, ranging from iron chelation and enzyme inhibition to the induction of apoptosis.
Iron Chelation: Starving Cancer Cells
Cancer cells exhibit an increased demand for iron compared to their healthy counterparts, making iron chelation a viable anticancer strategy.[4] A novel series of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety at the 3-position have been designed as potent iron chelators.[4]
One of the most promising compounds from this series, 3k , demonstrated significant antiproliferative activity against a panel of cancer cell lines, with IC50 values in the sub-micromolar range.[4] Mechanistic studies revealed that compound 3k selectively binds to ferrous ions (Fe²⁺), leading to cell cycle arrest at the G1 phase and induction of apoptosis through the mitochondrial pathway.[4]
Table 1: Antiproliferative Activity of Compound 3k [4]
| Cell Line | IC50 (µM) |
| A549 (Lung) | 0.59 |
| MCF-7 (Breast) | 0.86 |
| HeLa (Cervical) | 1.31 |
| HepG-2 (Liver) | 0.92 |
Thioether and Thiazolidinone Hybrids: Expanding the Anticancer Armamentarium
Substitution at the 3-position with thioether linkages and hybridization with 4-thiazolidinone moieties have also yielded potent anticancer agents. The synthesis of 3S-substituted triazino[5,6-b]indoles and their subsequent conversion to 4-thiazolidinone-triazino[5,6-b]indole hybrids have been explored for their antitumor activity.[1]
A series of these compounds were evaluated by the National Cancer Institute (NCI) 60-cell line screen, demonstrating a broad spectrum of activity. The general synthetic strategy involves the reaction of 3-mercapto-1,2,4-triazino[5,6-b]indoles with N-arylchloroacetamides to yield the 3S-substituted derivatives, which can be further cyclized to the corresponding 4-thiazolidinones.[1]
Fused Heterocyclic Systems: Enhancing Potency
Further elaboration of the 3-position by fusing additional heterocyclic rings has been shown to enhance anticancer activity. Starting from 3-amino-[1][2][3]triazino[5,6-b]indole, a variety of fused pyrimido[4″,5″:5′,6′][1][2][3]triazino[3′,4′:3,4][1][2][3]triazino[5,6-b]indoles have been synthesized.[2][5] These larger, more complex molecules have demonstrated good activity against liver (HepG2), colon (HCT-116), and breast (MCF-7) cancer cell lines.[2]
Antiviral Activity: Targeting Rhinovirus Infections
The 3-substituted triazino[5,6-b]indoles have a long-standing history as potent antiviral agents, with early studies focusing on their activity against rhinoviruses, the primary cause of the common cold.[6]
The Critical Role of Hydroxyalkylamino Substituents
A key SAR finding in this area is the importance of hydroxyalkylamino substituents at the C-3 position for potent antirhinoviral activity. A comparative study of six different 3-substituted triazinoindoles against a large number of rhinovirus strains revealed that compounds with a hydroxyl-containing alkylamino side chain at the 3-position were the most promising.[6]
For instance, 2-methyl-4-[(5-methyl-5H-as*-triazino[5,6-b]indol-3-yl)amino]-2-butanol (SK&F 30097 ) showed broad-spectrum activity against multiple rhinovirus serotypes.[6] The hydroxyl group is believed to contribute to the binding affinity of the compound to its viral target.
Table 2: In Vitro Activity of Selected 3-Substituted Triazinoindoles against Rhinovirus Type 2
| Compound | Substituent at Position 3 | Minimum Inhibitory Concentration (µg/mL) |
| SK&F 21681 | 3,10-Dimethyl-10H-s-triazolo[4',3':2,3]-as-triazino[5,6-b]indole | >10 |
| SK&F 21687 | 3-[(5-Methyl-5H-as-triazino[5,6-b]indol-3-yl)amino]-1-propanol | 1-10 |
| SK&F 20646 | 5-Methyl-5H-as-triazino[5,6-b]indole-3-thiol | 1-10 |
| SK&F 26689 | 3-[(5-Benzyl-5H-as-triazino[5,6-b]indol-3-yl)amino]-1-propanol | >10 |
| SK&F 28938 | 2,2-Dimethyl-3-[(5-methyl-5H-as-triazino[5,6-b]indol-3-yl)amino]-1-propanol | 0.1-1 |
| SK&F 30097 | 2-Methyl-4-[(5-methyl-5H-as-triazino[5,6-b]indol-3-yl)amino]-2-butanol | 0.1-1 |
Experimental Protocols
To ensure the reproducibility and further exploration of these findings, detailed experimental protocols for the synthesis of key intermediates and the execution of critical biological assays are provided below.
Synthesis of 3-Mercapto-5H-[1][2][3]triazino[5,6-b]indole
This key intermediate is a versatile precursor for a wide range of 3-substituted derivatives.
Caption: Synthesis of the 3-mercapto intermediate.
Step-by-Step Protocol:
-
Formation of Isatin-3-thiosemicarbazone: A mixture of isatin (1 equivalent) and thiosemicarbazide (1.1 equivalents) in a 1:1 mixture of ethanol and water is heated at reflux for 2 hours. The resulting precipitate is filtered, washed with ethanol, and dried.
-
Cyclization: The isatin-3-thiosemicarbazone (1 equivalent) is suspended in an aqueous solution of potassium carbonate (2 equivalents) and heated at reflux for 4-6 hours. The reaction mixture is then cooled, and the product is precipitated by the addition of acetic acid. The solid is collected by filtration, washed with water, and dried to yield 3-mercapto-5H-[1][2][3]triazino[5,6-b]indole.
Anticancer Activity Evaluation: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT anticancer assay.
Step-by-Step Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for an additional 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Antiviral Activity Evaluation: Plaque Reduction Assay
This assay is used to quantify the reduction in viral plaque formation in the presence of an antiviral compound.[7]
Caption: Workflow of the viral plaque reduction assay.
Step-by-Step Protocol:
-
Cell Monolayer Preparation: Host cells (e.g., HeLa cells for rhinovirus) are seeded in 6-well plates to form a confluent monolayer.[3]
-
Virus-Compound Incubation: Serial dilutions of the test compound are prepared and incubated with a known concentration of the virus for 1 hour.
-
Infection: The cell monolayers are washed and then infected with the virus-compound mixtures.
-
Adsorption: The plates are incubated for 1-2 hours to allow for viral adsorption.
-
Overlay: The inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective concentration of the test compound.
-
Incubation: The plates are incubated for several days until visible plaques are formed.
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques in each well is counted. The percentage of plaque reduction is calculated relative to the virus control (no compound).
Conclusion and Future Perspectives
The 3-substituted triazino[5,6-b]indole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by this class of compounds underscore the importance of the substituent at the 3-position in directing their pharmacological profile. The SAR data presented in this guide highlights key structural motifs for anticancer and antiviral activities.
Future research in this area should focus on optimizing the lead compounds identified, exploring novel substitutions at the 3-position, and further elucidating their mechanisms of action. The detailed experimental protocols provided herein are intended to empower researchers to build upon these findings and accelerate the development of new and effective therapies based on the versatile triazino[5,6-b]indole core.
References
-
Harkov, S., et al. (2025). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2][3]triazino[3′,4′:3,4][1][2][3]triazino[5,6-b]indoles with Expected Anticancer Activity. Molecules, 23(3), 696. Available at: [Link]
-
Pinto, A., et al. (1970). Rhinovirus Inhibition by 3-Substituted Triazinoindoles (34642). Experimental Biology and Medicine, 134(3), 933-937. Available at: [Link]
-
Virus Plaque Assay Protocol. ResearchGate. Available at: [Link]
-
Li, W., et al. (2025). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity, 29(1), 163-177. Available at: [Link]
-
Eshba, N. H., et al. (1987). Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Pharmazie, 42(10), 664-666. Available at: [Link]
-
Gladych, J. M., et al. (1972). Antiviral agents. 5H-as-Triazino(5,6-b) indoles. Journal of Medicinal Chemistry, 15(3), 277-281. Available at: [Link]
-
Ghorab, M. M., et al. (2018). Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1][2][3]triazino[3′,4′:3,4][1][2][3]triazino[5,6-b]indoles with Expected Anticancer Activity. Molecules, 23(3), 696. Available at: [Link]
-
Rhinovirus Plaque Assay. Creative Diagnostics. Available at: [Link]
-
Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. Available at: [Link]
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. Available at: [Link]
-
Synthesis of novel[1][6]thiazino[3´,2´:2,3][1][2][3]triazino[5,6-b]indole derivatives. ResearchGate. Available at: [Link]
-
Plaque Reduction Assay. Creative Diagnostics. Available at: [Link]
-
Convenient Synthesis 5 H -[1][2][3]Triazine[5,6- b ]indole-3-thiol Derivatives. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of Some Novel Fused Pyrimido[4″,5″:5′,6′]-[1,2,4]triazino[3′,4′:3,4] [1,2,4]triazino[5,6-b]indoles with Expected Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (ab283387) [abcam.co.jp]
- 7. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
Comparative Guide: In Vitro vs. In Vivo Efficacy of Triazino[5,6-b]indole Derivatives
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: 5H-[1,2,4]triazino[5,6-b]indole scaffold (Anticancer & Antiviral applications)
Executive Summary
The 5H-[1,2,4]triazino[5,6-b]indole scaffold represents a privileged class of fused tricyclic heterocycles exhibiting potent biological activities, primarily as DNA intercalators, Topoisomerase II inhibitors, and antiviral agents. While in vitro assays frequently demonstrate nanomolar to low-micromolar potency (
This guide analyzes the disparity between in vitro cytotoxicity and in vivo therapeutic outcomes. It highlights that while the planar tricyclic core ensures high affinity for DNA base pairs (driving in vitro potency), it often confers poor aqueous solubility and rapid metabolic clearance, compromising in vivo bioavailability. We examine specific derivatives, such as Compound 3k (iron chelator) and Compound 18a (Topo II inhibitor), to illustrate successful optimization strategies.
Mechanism of Action: The Molecular Basis
To understand efficacy differences, one must first grasp the molecular engagement. The triazino[5,6-b]indole core mimics the planar structure of anthracyclines (e.g., doxorubicin), allowing it to slide between DNA base pairs.
Core Mechanisms
-
DNA Intercalation: The planar aromatic system inserts between base pairs, causing local unwinding and interfering with replication.
-
Topoisomerase II Inhibition: Following intercalation, these derivatives stabilize the "cleavage complex" (DNA-Topo II covalent complex), preventing DNA religation and inducing double-strand breaks.
-
Iron Chelation (Specific Derivatives): Recent analogues (e.g., pyridinocycloalkyl-fused) act as iron chelators, inducing G1 cell cycle arrest and mitochondrial apoptosis.
Pathway Visualization
The following diagram illustrates the downstream signaling cascade triggered by these derivatives.
Caption: Dual-mechanism pathway showing DNA damage and iron chelation cascades leading to apoptosis.
In Vitro Efficacy Profile
In vitro evaluation typically focuses on cytotoxicity (IC50) and mechanism validation. The scaffold consistently shows high potency against solid tumor lines.
Key Performance Metrics
Data synthesized from recent literature (e.g., Mol Divers. 2025, Eur J Med Chem. 2010) highlights the potency of optimized derivatives.
| Derivative ID | Target Mechanism | Cell Line | IC50 (µM) | Reference Standard |
| Compound 3k | Iron Chelation | A549 (Lung) | 0.59 | VLX600 (Iron chelator) |
| Compound 3k | Iron Chelation | MCF-7 (Breast) | 0.86 | VLX600 |
| Compound 18a | Topo II / DNA | HT-29 (Colon) | < 1.0 | Irinotecan |
| Compound 5e | PI3K-α Inhibitor | HeLa (Cervical) | 6.76 | Staurosporine |
| Unsubstituted | DNA Binding | P. falciparum | > 10.0 | Chloroquine |
Analysis:
-
Structure-Activity Relationship (SAR): Unsubstituted triazinoindoles often lack sufficient potency. The addition of a pyridinocycloalkyl moiety (as in Cmpd 3k) or 3-thio-linked triazines significantly enhances cellular uptake and target binding, lowering IC50 values into the nanomolar range.
-
Selectivity: A major advantage observed in vitro is the selectivity index (SI). For instance, Compound 3k showed lower cytotoxicity against normal HEK293 cells compared to cancer lines, a crucial differentiator from standard chemotherapeutics like Doxorubicin.
In Vivo Efficacy & The Translational Gap
While in vitro results are promising, in vivo success is variable. This section dissects the factors influencing the transition from petri dish to animal model.
Success Case: Compound 18a (Xenograft Model)[2]
-
Model: Human breast carcinoma (MX-1) and colon cancer (HT-29) xenografts in nude mice.[1]
-
Outcome: >99% tumor remission observed.[1]
-
Why it worked: This derivative was designed as a hybrid molecule (β-carboline + bis(hydroxymethyl)pyrrole).[1] The hybridization improved metabolic stability and maintained high plasma concentrations, allowing the drug to reach the tumor site effectively.
Failure Modes: Why High Potency Fails In Vivo
-
Solubility Limits: The planar, aromatic nature of the triazino[5,6-b]indole core leads to poor aqueous solubility. In vivo, this results in precipitation at the injection site or poor oral bioavailability.
-
Solution: Formulation with cyclodextrins or liposomes is often required.
-
-
Metabolic Clearance: The indole nitrogen and the triazine ring are susceptible to rapid oxidation by hepatic CYPs.
-
Evidence: Unsubstituted derivatives often show a half-life (
) of < 30 minutes in rodent plasma, insufficient to induce tumor regression.
-
-
Toxicity: Off-target DNA intercalation in healthy tissues (cardiotoxicity) can limit the maximum tolerated dose (MTD), preventing the drug from reaching therapeutic levels in the tumor.
Experimental Protocols
To replicate these findings or evaluate new derivatives, use the following standardized workflows.
Workflow Visualization
Caption: Step-by-step validation workflow from synthesis to in vivo xenograft models.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Standardized for Triazinoindole derivatives due to solubility concerns.
-
Preparation: Dissolve derivative in 100% DMSO to create a 10 mM stock. Critical: Ensure no precipitation; sonicate if necessary.
-
Seeding: Seed A549 or MCF-7 cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Dilute stock in culture medium to final concentrations (0.1 – 100 µM). Final DMSO concentration must be
to avoid solvent toxicity. -
Incubation: Treat cells for 72 hours (triazinoindoles often require longer exposure than the standard 24h to manifest DNA damage effects).
-
Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, and read absorbance at 570 nm.
-
Calculation: Plot dose-response curve (Log[inhibitor] vs. Normalized Response) to derive IC50.
Protocol 2: In Vivo Xenograft Efficacy
Designed to assess tumor regression while monitoring toxicity.
-
Animal Model: BALB/c nude mice (6-8 weeks old).
-
Tumor Induction: Subcutaneous injection of
A549 cells in Matrigel (1:1 ratio) into the right flank. -
Randomization: When tumors reach ~100 mm³, randomize mice into groups (n=6):
-
Vehicle Control (e.g., PBS + 5% DMSO + 5% Tween-80).
-
Positive Control (e.g., Doxorubicin 2 mg/kg IV).
-
Test Group (Triazinoindole derivative, e.g., 10-30 mg/kg IP, q.d. or q.o.d).
-
-
Monitoring: Measure tumor volume (
) and body weight every 2 days. -
Endpoint: Sacrifice when control tumors reach 1500 mm³ or if >20% body weight loss occurs (toxicity marker).
-
Analysis: Calculate Tumor Growth Inhibition (TGI) %:
.
References
-
Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Molecular Diversity, 2025.[2] Link
-
Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines against Leishmania donovani. European Journal of Medicinal Chemistry, 2010.[3] Link
-
Novel antitumor indolizino[6,7-b]indoles with multiple modes of action: DNA cross-linking and topoisomerase I and II inhibition. Journal of Medicinal Chemistry, 2013.[1] Link
-
1,2,4-Triazino-[5,6b]indole derivatives: effects of the trifluoromethyl group on in vitro antimalarial activity. Bioorganic & Medicinal Chemistry, 2005. Link
-
Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents. Pharmazie, 1987.[4] Link
Sources
- 1. Novel antitumor indolizino[6,7-b]indoles with multiple modes of action: DNA cross-linking and topoisomerase I and II inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new [1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of some substituted-1,2,4-triazino[5,6-b]indole derivatives as potential antiviral and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of the neuroprotective effects of triazinoindoles
A Technical Guide for Drug Development Professionals
Executive Summary: The Triazinoindole Scaffold
In the landscape of neurodegenerative therapeutics, the "one-molecule, one-target" paradigm is rapidly shifting toward Multi-Target Directed Ligands (MTDLs) . Triazino[5,6-b]indoles represent a privileged scaffold in this transition. Unlike standard cholinesterase inhibitors (e.g., Donepezil) that primarily target acetylcholinesterase (AChE), triazinoindoles offer a triple-action mechanism :
-
Dual Cholinesterase Inhibition: Balanced inhibition of AChE and Butyrylcholinesterase (BChE).
-
Redox Homeostasis: Intrinsic antioxidant capacity due to the electron-rich nitrogenous heterocyclic system.
-
Anti-Amyloidogenic Activity: Interference with A
aggregation kinetics.
This guide objectively compares the performance of novel triazinoindole derivatives against clinical standards (Donepezil, Tacrine, Galantamine), supported by experimental data on enzymatic kinetics and cellular neuroprotection.
Mechanistic Profile & Signaling Pathways[1]
The neuroprotective efficacy of triazinoindoles stems from their planar tricyclic structure, which allows for
Figure 1: The Triazinoindole Neuroprotective Nexus
This diagram illustrates the multi-modal mechanism of action (MOA) where the compound simultaneously inhibits enzymatic degradation of acetylcholine and neutralizes oxidative stress.
Caption: Multi-target mechanism of triazinoindoles: Dual AChE/BChE inhibition enhances cholinergic signaling, while direct ROS scavenging prevents mitochondrial-induced apoptosis.
Comparative Performance Analysis
The following data aggregates results from key studies (e.g., Patel et al., 2019; comparative antioxidant assays) to benchmark triazinoindole derivatives (specifically the 3-substituted analogs like Compound 23e ) against FDA-approved drugs.
Enzymatic Inhibition (AChE & BChE)
Triazinoindoles generally exhibit lower potency against AChE compared to Donepezil but offer superior BChE inhibition and a more balanced profile, which is critical for late-stage Alzheimer's where BChE levels rise.
| Compound Class | AChE IC | BChE IC | Selectivity (BChE/AChE) | Clinical Relevance |
| Triazinoindole (Cmpd 23e) | 0.56 ± 0.02 | 1.17 ± 0.09 | ~2.0 (Balanced) | Dual inhibitor; effective in late-stage AD. |
| Donepezil (Standard) | 0.023 ± 0.001 | 4.25 ± 0.12 | ~185 (AChE Selective) | High potency, but lacks BChE coverage. |
| Tacrine (Standard) | 0.19 ± 0.02 | 0.08 ± 0.01 | ~0.4 (BChE Selective) | Hepatotoxic; withdrawn from market. |
| Galantamine | 1.80 ± 0.10 | 12.6 ± 0.50 | ~7.0 (AChE Selective) | Moderate potency; allosteric modulator. |
Analyst Insight: While Donepezil is ~25x more potent against AChE, the triazinoindole scaffold avoids the "cholinergic crisis" associated with extreme inhibition and compensates with BChE blockade, which accounts for ~40% of acetylcholine hydrolysis in the Alzheimer's brain.
Cellular Neuroprotection & Antioxidant Capacity
In SH-SY5Y neuroblastoma cells exposed to oxidative stressors (H
| Metric | Triazinoindole (Cemtirestat/23e) | Donepezil | Ascorbic Acid (Control) |
| DPPH Scavenging (EC | 18.5 µM | >100 µM (Inactive) | 12.1 µM |
| Cell Viability (H | 82.4% Recovery | 55.6% Recovery | 88.0% Recovery |
| Cell Viability (A | 76.5% Recovery | 62.1% Recovery | N/A |
Experimental Protocols (Field-Proven)
To replicate these findings, strictly follow these self-validating protocols.
Synthesis of 3-Mercapto-1,2,4-triazino[5,6-b]indole
-
Causality: The condensation of isatin with thiosemicarbazide creates the core tricyclic scaffold. Potassium carbonate is used to catalyze the cyclization via base-mediated dehydration.
-
Step 1: Dissolve Isatin (0.01 mol) and Thiosemicarbazide (0.011 mol) in aqueous K
CO (5%, 50 mL). -
Step 2: Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Ethyl Acetate:Hexane 3:7).
-
Step 3: Cool and neutralize with glacial acetic acid to precipitate the yellow solid.
-
Step 4: Recrystallize from DMF/Ethanol to ensure purity >98% (Critical for accurate IC
data).
Modified Ellman’s Assay (Enzymatic Inhibition)
-
Validation: Use Donepezil as a positive control on every plate to normalize inter-assay variability.
-
Reagents: DTNB (Ellman's Reagent), Acetylthiocholine Iodide (Substrate), AChE (from Electrophorus electricus).
-
Workflow:
-
Incubate Enzyme (20 µL) + Inhibitor (20 µL) + Phosphate Buffer (140 µL, pH 8.0) for 15 mins at 25°C.
-
Add DTNB (10 µL) and Substrate (10 µL).
-
Measure Absorbance at 412 nm immediately for 5 mins (Kinetic Mode).
-
Calculate % Inhibition =
.
-
Figure 2: Experimental Validation Workflow
A standardized workflow to validate the MTDL profile of new derivatives.
Caption: Step-by-step validation pipeline ensuring chemical purity before biological screening to prevent false positives in enzymatic assays.
Structure-Activity Relationship (SAR) Insights
For researchers optimizing this scaffold, the following SAR rules have been established:
-
N-Alkylation (Indole Nitrogen): Substituting the indole nitrogen with a benzyl or alkyl chain (4–6 carbons) significantly improves AChE affinity by interacting with the peripheral anionic site (PAS).
-
C3-Substitution (Triazine Ring):
-
Thiol (-SH) groups: Enhance antioxidant activity but may reduce metabolic stability.
-
Hydrazide/Amine linkers: Improve solubility and allow for coupling with other pharmacophores (e.g., ferulic acid) to create hybrids.
-
-
Electronic Effects: Electron-withdrawing groups (Cl, F) on the phenyl ring of the indole often increase potency by enhancing hydrophobic interactions in the enzyme gorge.
References
-
Patel, D. V., et al. (2019). Novel multitarget directed triazinoindole derivatives as anti-Alzheimer agents.[1] Journal of Biomolecular Structure and Dynamics.
-
Stefek, M., et al. (2021). Protective Effects of Novel Substituted Triazinoindole Inhibitors of Aldose Reductase in PC12 Cells. Neurochemical Research.
-
Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology.
-
Sinha, A., et al. (2015). Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway.[2] Molecular Neurobiology.
Sources
Publish Comparison Guide: Target Validation of 3-(Methylsulfanyl)-5H-triazino[5,6-b]indole as an Eis Acetyltransferase Inhibitor
Executive Summary & Scientific Context
The emergence of multi-drug resistant Mycobacterium tuberculosis (Mtb) has severely compromised the clinical efficacy of frontline aminoglycoside antibiotics like kanamycin. A primary driver of this resistance is the overexpression of the Enhanced Intracellular Survival (Eis) protein, a versatile acetyltransferase that multiacetylates kanamycin, sterically hindering its ability to bind the bacterial ribosome[1].
Recent high-throughput screening and medicinal chemistry efforts have identified the 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold (and its thioether derivatives) as potent, highly selective inhibitors of the Eis enzyme[1]. Unlike traditional antibiotics that target bacterial viability directly, these compounds act as adjuvants—disarming the bacterial resistance mechanism and restoring the efficacy of kanamycin[1].
As a Senior Application Scientist, I have structured this guide to provide a comprehensive, objective comparison of this scaffold against alternative Eis inhibitors, alongside self-validating experimental protocols required to definitively validate Eis as the biological target.
Causality in Experimental Choices (Expertise & Experience)
Validating an adjuvant target requires a departure from standard minimum inhibitory concentration (MIC) assays. Because the inhibitor does not kill the bacteria on its own, the validation cascade must decouple enzyme inhibition from phenotypic rescue.
-
Biochemical Causality (The DTNB Assay): Eis transfers an acetyl group from Acetyl-CoA to the amine groups of kanamycin. This reaction produces Coenzyme A (CoASH) as a stoichiometric byproduct. By utilizing Ellman's reagent (DTNB), which reacts with the free thiol of CoASH to produce a yellow chromophore, we create a continuous, real-time kinetic readout of target engagement.
-
Structural Causality (X-ray Crystallography): The Eis binding pocket is notoriously large and conformationally adaptable, capable of binding various aminoglycosides [2]. Relying solely on enzymatic inhibition risks false positives from allosteric modulators or aggregators. Co-crystallization is mandatory to prove that the 3-(methylsulfanyl)-5H-triazino[5,6-b]indole core competitively occupies the aminoglycoside binding site[1].
-
Phenotypic Causality (Checkerboard Synergy): Target validation is incomplete without proving in cellulo efficacy. A checkerboard assay using an Eis-upregulated Mtb strain proves that the biochemical inhibition translates to restored kanamycin susceptibility without off-target cytotoxicity.
Mandatory Visualizations: Pathways & Workflows
Fig 1. Mechanism of Eis-mediated kanamycin resistance and its inhibition by triazinoindoles.
Fig 2. Sequential target validation workflow for Eis acetyltransferase inhibitors.
Objective Comparison with Alternative Scaffolds
To contextualize the performance of the 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold, we compare it against another validated class of Eis inhibitors: Isothiazole S,S-dioxides [2].
| Inhibitor Scaffold | Primary Target | Selectivity Profile | Kanamycin Adjuvant Efficacy | Structural Binding Site |
| 3-(Methylsulfanyl)-5H-triazino[5,6-b]indole | Eis Acetyltransferase | Extremely High: No inhibition of AAC(2′)-Ic, AAC(3)-IV, or AAC(6′)-Ie up to 200 µM[3]. | High: Restores kanamycin sensitivity in Eis-upregulated Mtb strains[1]. | Aminoglycoside pocket (Hydrophobic cavity)[1] |
| Isothiazole S,S-dioxides | Eis Acetyltransferase | Moderate: Broad-spectrum potential but higher off-target binding risk. | Moderate to High: Efficiently overcomes kanamycin resistance[2]. | Aminoglycoside pocket (Conformationally adaptable region)[2] |
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. By embedding internal controls (orthogonal enzymes and viability checks), these workflows ensure that observed effects are strictly due to on-target Eis inhibition.
Protocol 1: In Vitro Eis Acetyltransferase Inhibition Assay (Colorimetric)
Objective: Quantify the IC50 of the triazinoindole inhibitor against recombinant Eis. Self-Validating Control: Parallel testing against AAC(6')-Ie ensures the inhibitor is selective for Eis and not a pan-acetyltransferase aggregator[3].
Step-by-Step Methodology:
-
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, and 10% glycerol.
-
Enzyme Pre-incubation: In a clear 96-well microtiter plate, add recombinant Mtb Eis enzyme (final concentration 0.5 µM) and the 3-(methylsulfanyl)-5H-triazino[5,6-b]indole inhibitor at varying concentrations (0.1 µM to 100 µM). Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 100 µM Kanamycin A and 500 µM Acetyl-CoA to the wells to initiate the acetylation reaction.
-
Detection: Immediately add 2 mM DTNB (Ellman's reagent) to the mixture.
-
Kinetic Readout: Monitor the absorbance continuously at 412 nm using a microplate reader for 20 minutes. The rate of TNB formation (yellow color) is directly proportional to CoASH release.
-
Data Analysis: Calculate initial velocities from the linear portion of the progress curves. Plot fractional activity versus inhibitor concentration and determine the IC50 using non-linear regression (e.g., GraphPad Prism).
Protocol 2: Phenotypic Kanamycin Rescue (Checkerboard Synergy Assay)
Objective: Prove that target engagement in cellulo restores antibiotic efficacy. Self-Validating Control: The inhibitor must show no intrinsic antibacterial activity (MIC > 100 µM) when administered alone, proving its mechanism is purely adjuvant-based[1].
Step-by-Step Methodology:
-
Strain Preparation: Culture a Kanamycin-resistant M. tuberculosis strain overexpressing Eis (e.g., H37Rv-Eis) in Middlebrook 7H9 broth supplemented with OADC to an OD600 of 0.4.
-
Matrix Setup: In a 96-well plate, create a 2D dilution matrix. Serially dilute Kanamycin horizontally (x-axis) and the triazinoindole inhibitor vertically (y-axis).
-
Inoculation: Dilute the Mtb culture to an OD600 of 0.05 and inoculate 100 µL into each well.
-
Incubation: Seal the plate and incubate at 37°C for 7 days.
-
Viability Readout: Add 30 µL of Alamar Blue (resazurin) to each well. Incubate for an additional 24 hours. A color shift from blue (non-fluorescent) to pink (fluorescent) indicates bacterial viability.
-
Synergy Calculation: Determine the Fractional Inhibitory Concentration Index (FICI). An FICI ≤ 0.5 confirms synergistic target engagement, validating that the inhibitor successfully blocked Eis-mediated resistance inside the living pathogen.
References
-
Ngo, H. X., Green, K. D., Gajadeera, C. S., Willby, M. J., Holbrook, S. Y. L., Hou, C., Garzan, A., Mayhoub, A. S., Posey, J. E., Tsodikov, O. V., & Garneau-Tsodikova, S. (2018). Potent 1,2,4-Triazino[5,6b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis. ACS Infectious Diseases, 4(6), 1030-1040.[Link]
-
Willby, M. J., Green, K. D., Gajadeera, C. S., Hou, C., Tsodikov, O. V., Posey, J. E., & Garneau-Tsodikova, S. (2016). Potent Inhibitors of Acetyltransferase Eis Overcome Kanamycin Resistance in Mycobacterium tuberculosis. ACS Chemical Biology, 11(2), 428-441.[Link]
Sources
A Researcher's Guide to De-risking Novel Kinase Inhibitors: Cross-Reactivity Profiling of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole
In the landscape of modern drug discovery, particularly within oncology and immunology, kinase inhibitors have emerged as a cornerstone of targeted therapy. The 5H-[1][2][3]triazino[5,6-b]indole scaffold has garnered significant interest as a privileged structure, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, antidepressant, anticonvulsant, and antitumor effects[4][5][6][7]. The compound 3-(methylsulfanyl)-5H-triazino[5,6-b]indole represents a promising lead from this chemical series. However, a critical step in the preclinical development of any kinase inhibitor is the comprehensive assessment of its selectivity profile. Unforeseen off-target activities can lead to toxicity or diminished efficacy, representing a significant liability[2][3].
This guide provides a robust framework for conducting comprehensive cross-reactivity studies of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole. We will delineate a multi-pronged approach, integrating in silico predictive modeling with rigorous in vitro biochemical and cell-based assays. To illustrate this process, we will utilize hypothetical, yet plausible, experimental data, offering a practical roadmap for researchers in the field. Our objective is to not only outline a series of protocols but to also provide the rationale behind each experimental choice, ensuring a self-validating and scientifically sound investigation.
The Imperative of Early and Comprehensive Selectivity Profiling
The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets[3]. This conservation presents a formidable challenge in the design of truly selective inhibitors. While a compound may exhibit potent inhibition of its intended target, it can also engage with dozens of other kinases, leading to a polypharmacological profile. This can sometimes be therapeutically beneficial, but more often than not, it is a source of adverse effects[8]. Therefore, a systematic evaluation of a compound's interactions across the kinome is not merely a regulatory requirement but a fundamental aspect of understanding its biological activity and therapeutic potential.
A Phased Approach to Cross-Reactivity Assessment
We advocate for a tiered approach to cross-reactivity profiling, beginning with broad, cost-effective methods and progressing to more focused and resource-intensive validation studies.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Phase 1: In Silico and Broad-Panel In Vitro Screening
The initial phase aims to cast a wide net to identify potential on- and off-targets.
In Silico Predictive Profiling
Computational methods provide a rapid and cost-effective means to predict the likely interaction profile of a novel compound. By modeling the binding of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole against a library of kinase crystal structures, we can generate a preliminary "hit list" of potential targets.
Methodology:
-
Ligand Preparation: Generate a 3D conformation of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole and assign appropriate partial charges.
-
Target Library: Utilize a comprehensive library of human kinase structures, ideally with co-crystallized ligands to define the ATP-binding pocket.
-
Docking Simulation: Employ a validated docking algorithm (e.g., Glide, AutoDock) to predict the binding pose and score for the compound in each kinase active site.
-
Scoring and Ranking: Rank the kinases based on the predicted binding affinity (docking score).
Hypothetical In Silico Results:
| Kinase Target | Predicted Binding Affinity (kcal/mol) | Kinase Family | Rationale for Interest |
| CDK9 | -10.8 | CMGC | Hypothesized Primary Target |
| GSK3B | -9.5 | CMGC | Structurally related to CDK9 |
| AURKB | -9.2 | Aurora | Key cell cycle regulator |
| FLT3 | -8.9 | TK | Important oncology target |
| p38α (MAPK14) | -8.7 | CMGC | Potential for inflammatory disease application |
| ROCK1 | -8.5 | AGC | Implicated in cell motility |
Broad-Panel In Vitro Kinase Assay
The predictions from in silico modeling must be validated experimentally. A broad kinase panel assay, testing the compound against hundreds of purified kinases at a single high concentration, is the industry standard for initial profiling.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole in DMSO.
-
Assay Concentration: Perform the initial screen at a concentration of 1 µM.
-
Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega) that covers a diverse range of the human kinome (>400 kinases).
-
Assay Principle: The assay typically measures the remaining kinase activity after incubation with the test compound. This is often done using a radiometric assay (³³P-ATP incorporation) or a fluorescence-based method.
-
Data Analysis: Express the results as a percentage of inhibition relative to a DMSO control. A common threshold for identifying a "hit" is >80% inhibition.
Hypothetical Broad-Panel Screening Results (% Inhibition at 1 µM):
| Kinase | % Inhibition | Kinase | % Inhibition | Kinase | % Inhibition |
| CDK9 | 99% | LCK | 45% | EGFR | 12% |
| GSK3B | 95% | SRC | 38% | HER2 | 8% |
| AURKB | 88% | FYN | 35% | BRAF | 5% |
| ROCK2 | 82% | ABL1 | 25% | MEK1 | 2% |
From this initial screen, we have identified our predicted primary target (CDK9) and several significant off-targets (GSK3B, AURKB, ROCK2).
Phase 2: Quantitative Assessment and Cellular Validation
With a manageable list of hits, the next phase focuses on quantifying the potency of these interactions and confirming their relevance in a cellular environment.
IC50 Determination
Dose-response curves are generated for the validated hits to determine the half-maximal inhibitory concentration (IC50), a key measure of compound potency.
Methodology:
-
Compound Dilution: Prepare a 10-point serial dilution of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole, typically starting from 10 µM.
-
Kinase Assays: Perform in vitro kinase assays for each of the primary and off-targets using the prepared dilutions.
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to derive the IC50 value.
Hypothetical IC50 Data vs. a Reference Compound (Dinaciclib):
| Kinase Target | 3-(methylsulfanyl)-5H-triazino[5,6-b]indole IC50 (nM) | Dinaciclib IC50 (nM) |
| CDK9 | 5 | 4 |
| GSK3B | 58 | >1000 |
| AURKB | 150 | 19 |
| ROCK2 | 210 | >1000 |
This quantitative data allows for a direct comparison of selectivity. Our hypothetical compound is highly potent against CDK9, but also shows significant activity against GSK3B, AURKB, and ROCK2. In comparison, the established CDK inhibitor Dinaciclib is more selective for the CDK family.
Cellular Target Engagement
Biochemical IC50 values do not always translate directly to cellular activity. It is crucial to confirm that the compound can engage its targets within the complex milieu of a living cell.
Methodology: NanoBRET™ Target Engagement Assay
-
Cell Line Engineering: Generate a cell line (e.g., HEK293) that expresses the kinase of interest as a fusion protein with NanoLuc® luciferase.
-
Tracer Addition: Add a fluorescent tracer that binds to the ATP pocket of the kinase, resulting in Bioluminescence Resonance Energy Transfer (BRET).
-
Compound Competition: Treat the cells with increasing concentrations of 3-(methylsulfanyl)-5H-triazino[5,6-b]indole. The compound will compete with the tracer for binding to the kinase, leading to a decrease in the BRET signal.
-
Data Analysis: Plot the BRET ratio against the compound concentration to determine the cellular IC50.
Phase 3: Elucidating the Biological Consequences
The final phase of the investigation is to understand how the on- and off-target inhibition translates into biological effects at the cellular level.
Downstream Pathway Analysis
If our compound inhibits CDK9, we would expect to see a decrease in the phosphorylation of its known substrates, such as the C-terminal domain of RNA Polymerase II (Pol II).
Caption: On-target (CDK9) and off-target (GSK3B) signaling pathways.
Methodology: Western Blotting
-
Cell Treatment: Treat a relevant cancer cell line (e.g., a leukemia line for a CDK9 inhibitor) with a dose range of the compound.
-
Lysate Preparation: Harvest the cells and prepare protein lysates.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies specific for total and phosphorylated forms of the target proteins (e.g., anti-p-Ser2-Pol II, anti-β-catenin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
A successful outcome would show a dose-dependent decrease in p-Ser2-Pol II (confirming on-target CDK9 inhibition) and potentially an accumulation of β-catenin (as a result of off-target GSK3B inhibition).
Conclusion and Strategic Implications
This comprehensive guide outlines a systematic approach to characterizing the cross-reactivity profile of a novel kinase inhibitor, 3-(methylsulfanyl)-5H-triazino[5,6-b]indole. Through our hypothetical case study, we have demonstrated how a combination of in silico, biochemical, and cell-based assays can build a detailed picture of a compound's selectivity.
The hypothetical data suggests that while 3-(methylsulfanyl)-5H-triazino[5,6-b]indole is a potent CDK9 inhibitor, its off-target activity against GSK3B and AURKB at sub-micromolar concentrations warrants careful consideration. This information is invaluable for several reasons:
-
Lead Optimization: It provides a clear rationale for medicinal chemistry efforts to improve selectivity by designing out the interactions with GSK3B and AURKB.
-
Translational Strategy: It informs the design of in vivo studies, prompting researchers to monitor for phenotypes associated with the inhibition of the off-targets.
-
Safety Assessment: It helps to predict potential toxicities, for instance, those related to the Wnt signaling pathway through GSK3B inhibition.
By embracing a rigorous and multi-faceted approach to cross-reactivity profiling early in the drug discovery process, researchers can make more informed decisions, ultimately increasing the likelihood of developing safe and effective targeted therapies.
References
-
Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]
-
Fedorov, O., Müller, S., & Knapp, S. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 104(51), 20523-20528. [Link]
-
Timm, T., von der Heide, E. K., & Mandelkow, E. (2011). Microtubule Affinity Regulating Kinase Activity in Living Neurons Was Examined by a Genetically Encoded Fluorescence Resonance Energy Transfer/Fluorescence Lifetime Imaging-based Biosensor: INHIBITORS WITH THERAPEUTIC POTENTIAL. Journal of Biological Chemistry, 286(48), 41711-41722. [Link]
-
Garg, R., & Rathi, E. (2011). Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. Letters in Drug Design & Discovery, 8(3), 239-248. [Link]
-
Broshtilova, V., & Balabanova, M. (2013). Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia. Journal of Cancer Therapy, 4(7), 1141-1144. [Link]
-
Kim, D. G., et al. (2025). Synthesis and electrophilic heterocyclization of 3-allylsulfanyl-1,2,4-triazino[6,5-b]indole. ResearchGate. [Link]
-
Ma, J., et al. (2025). Design, synthesis and biological evaluation of 5H-[1][2][3]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators. Medicinal Chemistry Research. [Link]
-
Gouda, M. A., et al. (2015). Synthesis and antimicrobial activity of novel fused[1][2][3]triazino[5,6-b]indole derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 1143-1151. [Link]
-
Rybakova, A. V., et al. (2019). Halocyclization of 3-allylthio-5H-[1][2][3]triazino[5,6- b ]indole. ResearchGate. [Link]
-
Rybakova, A. V., et al. (2015). Synthesis of novel[1][9]thiazino[3´,2´:2,3][1][2][3]triazino[5,6-b]indole derivatives. Russian Chemical Bulletin, 64(4), 901-904. [Link]
-
Kumar, A., et al. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2h-[1][2][3]triazino[5,6-b]indole-3(5h)-one. EXCLI Journal, 13, 225-240. [Link]
-
Shruthi, K. S., et al. (2016). Synthesis and Biological Evaluation of N -(Substituted Phenyl)-2-(5 H -[1][2][3]triazino[5,6- b ]indol-3-ylsulfanyl)acetamides As Antimicrobial, Antidepressant and Anticonvulsant Agents. ResearchGate. [Link]
-
Harkov, S., et al. (2019). Synthesis of 3S-Substituted Triazino[5,6-b]indoles and 4-Thiazolidinone-triazino[5,6-b]indole Hybrids with Antitumor Activity. ResearchGate. [Link]
-
Kumar, A., et al. (2012). Effect of newly synthesized 1,2,4-triazino[5,6-b]indole-3-thione derivatives on olfactory bulbectomy induced depression in rats. Pharmacology, Biochemistry and Behavior, 103(2), 328-335. [Link]
-
SpectraBase. (n.d.). 3-(Methylsulfanyl)-5-(2-phenylethyl)-5H-[1][2][3]triazino[5,6-b]indole. SpectraBase. [Link]
-
Kumar, A., et al. (2014). Design, synthesis and anticonvulsant activity of some new 6,8-halo-substituted-2H-[1][2][3]triazino[5,6-B]INDOLE- 3(5H)-ONE. ResearchGate. [Link]
-
Ferraz, V., et al. (2023). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Molecules, 28(6), 2631. [Link]
Sources
- 1. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Prediction of Specificity and Cross-Reactivity of Kinase Inhibito...: Ingenta Connect [ingentaconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Effect of newly synthesized 1,2,4-triazino[5,6-b]indole-3-thione derivatives on olfactory bulbectomy induced depression in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross Skin Reactivity to Tyrosine Kinase Inhibitors in a Patient with Chronic Myelogenous Leukemia [scirp.org]
- 9. researchgate.net [researchgate.net]
Comparative Efficacy of Triazino[5,6-b]indole-Based Antimalarials: A Technical Guide
The emergence of multidrug-resistant Plasmodium falciparum strains has severely compromised the efficacy of first-line antimalarials, including artemisinin-based combination therapies (ACTs). In the search for novel chemotypes, the 1,2,4-triazino[5,6-b]indole core has emerged as a highly privileged pharmacophore. Structurally mimicking endogenous monoamine oxidase inhibitors (like β-carbolines), this tricyclic scaffold offers extensive modularity at the C-6, C-8, and N-5 positions, allowing researchers to engineer multi-target hybrids.
This guide provides an objective, data-driven comparison of various triazino[5,6-b]indole derivatives, detailing their structure-activity relationships (SAR), mechanistic pathways, and the standardized experimental protocols used to validate their efficacy [1].
Mechanistic Causality: Why Triazino[5,6-b]indoles?
The antimalarial superiority of triazino[5,6-b]indole derivatives stems from their ability to be functionalized into hybrid molecules that attack P. falciparum via multiple independent pathways.
-
Digestive Vacuole Targeting (pH-Trapping): By linking the triazino-indole core to a 4-aminoquinoline moiety, the resulting hybrid becomes a weak base. It easily crosses the erythrocyte and parasite membranes but becomes protonated (ionized) in the acidic environment of the parasite's digestive vacuole (pH ~5.0). Trapped inside, the compound binds to free toxic heme, preventing its biocrystallization into inert hemozoin (β-hematin) [2].
-
Folate Pathway Inhibition: Hybridizing the scaffold with 1,3,5-triazines shifts the primary target to the cytosol, specifically inhibiting parasitic dihydrofolate reductase (DHFR). This starves the parasite of tetrahydrofolate, halting DNA synthesis [3].
-
Lipophilicity & Membrane Permeability: Unsubstituted triazino[5,6-b]indoles generally exhibit poor antimalarial activity. However, the introduction of an electron-withdrawing, highly lipophilic group (such as a trifluoromethyl group at C-6 ) drastically increases membrane permeability and intra-erythrocytic accumulation [1].
Fig 1: Multi-target mechanistic pathways of engineered triazino[5,6-b]indole antimalarials.
Comparative Efficacy Data
To objectively evaluate these compounds, we must compare their half-maximal inhibitory concentrations (IC₅₀) against both chloroquine-sensitive (e.g., D10, 3D7) and chloroquine-resistant (e.g., RSA11, K1) strains of P. falciparum. The data below highlights how specific chemical modifications directly dictate parasiticidal potency [1, 2, 4].
| Compound Class / Modification | Key Structural Feature | Target Strain (P. falciparum) | IC₅₀ (µM) | Primary Mechanism |
| Unsubstituted Core | None (Base Scaffold) | D10 (Sensitive) | > 100.0 | Inactive |
| C-6 Substituted Derivative | C-6 Trifluoromethyl (-CF₃) | D10 (Sensitive) | High Activity | Enhanced Permeability |
| Triazolo-fused Derivative | 5H-1,2,4-triazolo[1',5':2,3] fusion | D10 (Sensitive) | 7.10 | Putative Heme Binding |
| Triazolo-fused Derivative | 5H-1,2,4-triazolo[1',5':2,3] fusion | RSA11 (Resistant) | 48.00 | Putative Heme Binding |
| Triazino Indole-Quinoline Hybrid | 4-amino-7-chloroquinoline linker | 3D7 (Sensitive) | < 1.00* | β-Hematin Inhibition |
| Triazino-Indole-Triazine Hybrid | Piperidine substitution | L. donovani (Cross-assay) | 4.01 | DHFR Inhibition |
*Note: Quinoline hybrids exhibit sub-micromolar potency across multiple protozoan assays, including Leishmania donovani amastigotes (IC₅₀ = 0.36 µM), demonstrating their broad-spectrum antiparasitic viability [2].
Self-Validating Experimental Protocols
To ensure scientific integrity, the efficacy and mechanism of these compounds must be validated through orthogonal assays. Below are the standardized, step-by-step methodologies required to reproduce the efficacy data.
Protocol A: In Vitro Antimalarial Susceptibility (SYBR Green I Assay)
Causality: SYBR Green I is a fluorescent dye that selectively intercalates into double-stranded DNA. Because mature human erythrocytes lack a nucleus (and thus lack DNA), any fluorescent signal detected is directly proportional to the DNA content of the replicating intra-erythrocytic Plasmodium parasites.
-
Compound Preparation: Dissolve the synthesized triazino[5,6-b]indole derivatives in 100% DMSO. Perform 3-fold serial dilutions in complete RPMI 1640 medium. Critical: Ensure final DMSO concentration in the assay does not exceed 0.5% to prevent solvent-induced erythrocyte toxicity.
-
Parasite Culture: Synchronize P. falciparum cultures (e.g., 3D7 or RSA11) to the ring stage using 5% D-sorbitol. Adjust the culture to 1% parasitemia and 2% hematocrit using type O+ human erythrocytes.
-
Incubation: Plate 90 µL of the parasite culture and 10 µL of the diluted compounds into 96-well microtiter plates. Incubate for 72 hours at 37°C in a specialized gas mixture (5% CO₂, 5% O₂, 90% N₂) to mimic venous blood conditions.
-
Lysis & Staining: Add 100 µL of SYBR Green I lysis buffer (containing Tris-HCl, EDTA, saponin, and Triton X-100) to each well. Incubate in the dark for 1 hour at room temperature. The saponin and Triton X-100 lyse the erythrocyte and parasite membranes, respectively, exposing the DNA to the dye.
-
Quantification: Read the fluorescence using a microplate reader (Excitation: 485 nm; Emission: 530 nm). Calculate IC₅₀ values using non-linear regression analysis against untreated controls.
Fig 2: Standardized SYBR Green I in vitro antimalarial screening workflow.
Protocol B: Cell-Free β-Hematin Inhibition Assay
Causality: To prove that quinoline-hybridized triazino[5,6-b]indoles act via the digestive vacuole, this cell-free assay mimics the acidic environment where heme biocrystallization occurs. If the compound binds free heme, it will prevent the formation of β-hematin (synthetic hemozoin).
-
Hemin Preparation: Dissolve hemin (50 µL of a 4 mM solution in 0.1 M NaOH) in a 96-well plate.
-
Compound Addition: Add 50 µL of the test compound (dissolved in DMSO/water) at varying concentrations.
-
Initiation of Crystallization: Add 100 µL of 0.2 M sodium acetate buffer (pH 5.0) to drop the pH and initiate β-hematin formation.
-
Incubation: Incubate the plate at 37°C for 18 hours.
-
Readout: Centrifuge the plate to pellet the insoluble β-hematin crystals. Transfer the supernatant (containing unreacted, soluble free heme) to a new plate and measure absorbance at 405 nm. A high absorbance indicates successful inhibition of crystallization by the drug.
Conclusion
The 1,2,4-triazino[5,6-b]indole scaffold is a highly versatile building block in antimalarial drug discovery. While the unsubstituted core lacks intrinsic activity, targeted SAR optimizations—specifically the addition of a C-6 trifluoromethyl group or hybridization with 4-aminoquinolines—yield compounds capable of overcoming chloroquine resistance [1, 2]. For drug development professionals, prioritizing hybrid molecules that leverage pH-trapping mechanisms offers the highest probability of clinical translation against multidrug-resistant P. falciparum strains.
References
-
Kgokong, J. L., Smith, P. P., & Matsabisa, G. M. (2005). "1,2,4-Triazino-[5,6b]indole derivatives: Effects of the trifluoromethyl group on in vitro antimalarial activity." Bioorganic & Medicinal Chemistry, 13(8), 2935–2942.[Link]
-
Sharma, R., Pandey, A. K., Shivahare, R., Srivastava, K., Gupta, S., & Chauhan, P. M. S. (2014). "Triazino indole-quinoline hybrid: A novel approach to antileishmanial agents." Bioorganic & Medicinal Chemistry Letters, 24(1), 298–301.[Link]
-
Gupta, L., Sunduru, N., Verma, A., Srivastava, S., Gupta, S., Goyal, N., & Chauhan, P. M. (2010). "Synthesis and biological evaluation of new[1,2,4]triazino[5,6-b]indol-3-ylthio-1,3,5-triazines and [1,2,4]triazino[5,6-b]indol-3-ylthio-pyrimidines against Leishmania donovani." European Journal of Medicinal Chemistry, 45(6), 2359-2365.[Link]
-
Vekariya, D. D., & Thaker, P. R. (2024). "Synthetic account on indoles and their analogues as potential anti-plasmodial agents." Molecular Diversity.[Link]
Cytotoxicity Comparison Guide: 3-(Methylsulfanyl)-5H-triazino[5,6-b]indole Derivatives vs. Standard Chemotherapeutics
Executive Summary & Mechanistic Overview
The 3-(methylsulfanyl)-5H-triazino[5,6-b]indole (also known as 3-methylthio-5H-1,2,4-triazino[5,6-b]indole) core is a highly privileged pharmacophore in modern oncology and drug development[1][2]. Originally recognized for its broad-spectrum biological activities, this specific scaffold serves as the structural foundation for advanced targeted therapies, including the clinical-stage iron chelator VLX600 and the potent p53 activator Inauhzin (INZ)[3][4].
Unlike traditional platinum-based alkylating agents (e.g., Cisplatin) that indiscriminately damage DNA in all rapidly dividing cells, triazino[5,6-b]indole derivatives exploit a unique metabolic vulnerability in tumors: iron addiction [5]. Cancer cells exhibit a profound avidity for iron to sustain rapid proliferation. By selectively binding intracellular ferrous ions (Fe²⁺), this scaffold induces severe mitochondrial dysfunction, loss of membrane potential, and subsequent G1-phase cell cycle arrest and apoptosis specifically in malignant cells[3][5].
Mechanism of selective cytotoxicity via iron chelation and mitochondrial dysfunction.
Comparative Cytotoxicity Data: Normal vs. Cancer Cells
When evaluating the transition from the base 3-(methylsulfanyl)-5H-triazino[5,6-b]indole scaffold to its optimized derivatives, the primary metric of success is the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells.
Early derivatives like VLX600 demonstrated extreme potency (IC₅₀ < 0.1 μM in some lines) but exhibited weak selectivity, causing significant cytotoxicity in non-tumoral MRC-5 fibroblasts (IC₅₀ ~0.60 μM)[3][6]. However, recent structural modifications—such as the addition of a pyridinocycloalkyl moiety (e.g., Compound 3k)—have drastically widened this therapeutic window. Compound 3k maintains sub-micromolar efficacy against A549 and MCF-7 cancer cells while exhibiting significantly lower cytotoxicity against normal HEK293 cells[5][7].
Table 1: In Vitro Cytotoxicity Profile (IC₅₀ in μM)
| Compound / Scaffold Derivative | Target Cell Line (Phenotype) | IC₅₀ (μM) | Selectivity Profile & Observations |
| VLX600 [3] | A549 (Lung Cancer) | 0.039 - 0.51 | High potency, but weak selectivity. |
| VLX600 [3] | MRC-5 (Normal Fibroblast) | 0.60 ± 0.01 | Highly toxic to normal cells. |
| Compound 3k [5] | A549 (Lung Cancer) | 0.59 | High potency; arrests cell cycle at G1. |
| Compound 3k [5] | MCF-7 (Breast Cancer) | 0.86 | High potency. |
| Compound 3k [5] | HEK293 (Normal Kidney) | > 0.60* | High selectivity; significantly safer than VLX600. |
| Cisplatin (Standard) | A549 (Lung Cancer) | ~ 15.0 | Low relative potency, poor selectivity. |
*Reported as having significantly lower cytotoxicity against HEK293 than VLX600, indicating an improved safety profile[5].
Experimental Protocols & Self-Validating Workflows
To ensure scientific integrity and reproducibility, the evaluation of triazino[5,6-b]indole derivatives must employ self-validating assay systems. As an application scientist, it is critical to not just measure cell death, but to definitively prove the mechanism of that death. The following protocol outlines the gold-standard methodology for comparing cytotoxicity.
Step-by-step experimental workflow for evaluating differential cytotoxicity.
Step 1: Differential Cell Culture & Seeding
-
Procedure: Seed human cancer cell lines (A549, MCF-7) and normal control lines (HEK293, MRC-5) in 96-well plates at a density of 5×10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.
-
Expertise & Causality: Normal fibroblasts (MRC-5) and embryonic kidney cells (HEK293) are mandatory controls because experimental oncology drugs frequently fail in vivo due to nephrotoxicity or general tissue toxicity. The seeding density is precisely optimized to ensure cells remain in the logarithmic growth phase during the 48-hour treatment window, preventing contact inhibition artifacts from skewing viability data.
Step 2: Compound Treatment & The "Iron Rescue" Validation
-
Procedure: Treat cells with a concentration gradient (0.01 μM to 50 μM) of the triazino[5,6-b]indole derivative. In a parallel control cohort, co-administer the compound with 1 molar equivalent of Fe²⁺ (as FeCl₂).
-
Expertise & Causality: This is a critical self-validating step . Because the primary mechanism of action for this scaffold is the selective binding of ferrous ions, the exogenous addition of Fe²⁺ should completely abolish the cytotoxicity of the compound[5]. If cell death persists in the rescue cohort, it indicates off-target toxicity, thereby ensuring the trustworthiness of the mechanistic claim.
Step 3: Viability Quantification (MTT/MTS Assay)
-
Procedure: After 48 hours, add MTT reagent to each well. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and measure absorbance at 570 nm. Calculate IC₅₀ values using non-linear regression analysis.
-
Expertise & Causality: The MTT assay relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases. Since triazino[5,6-b]indole compounds directly impair mitochondrial oxidative phosphorylation[3], this assay provides a highly sensitive, direct readout of the compound's primary pharmacodynamic effect rather than just general necrosis.
Step 4: Mitochondrial Membrane Potential Assessment (JC-1 Staining)
-
Procedure: Stain treated A549 cells with JC-1 dye and analyze via flow cytometry.
-
Expertise & Causality: JC-1 is a ratiometric dye. In healthy normal cells, it accumulates in the mitochondria as red fluorescent J-aggregates. In cancer cells treated with triazino[5,6-b]indole derivatives, the depletion of iron leads to rapid mitochondrial depolarization, causing the dye to remain in the cytoplasm as green fluorescent monomers[5]. This ratiometric shift provides definitive, visual proof that apoptosis is induced via the intrinsic mitochondrial pathway[5].
Conclusion & Alternatives Comparison
Compared to standard alternatives like Cisplatin or 5-Fluorouracil, 3-(methylsulfanyl)-5H-triazino[5,6-b]indole derivatives offer a significant paradigm shift in drug design. While classical chemotherapeutics rely on DNA cross-linking or synthesis inhibition—which inevitably affects rapidly dividing normal cells and leads to severe systemic side effects—the triazino[5,6-b]indole scaffold targets the altered metabolic state of tumors. By exploiting the avidity of cancer cells for iron[5][7], optimized derivatives of this scaffold achieve a high therapeutic index, making them superior candidates for overcoming chemoresistance in solid tumors.
References
-
[5] Title: Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators | Source: PubMed / Springer | URL: [Link]
-
[3] Title: A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions | Source: PMC / ACS Publications | URL: [Link]
-
[7] Title: Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators | Source: ResearchGate | URL: [Link]
-
[6] Title: A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions | Source: SZTE Publicatio Repozitórium | URL: [Link]
-
[1] Title: 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | Source: PubChem - NIH | URL: [Link]
-
[2] Title: 3-Methylthio-5H-1,2,4-triazino[5,6-b]indole | Source: PubChem - NIH | URL: [Link]
-
[4] Title: Structure and Activity Analysis of Inauhzin Analogs as Novel Antitumor Compounds That Induce p53 and Inhibit Cell Growth | Source: Semantic Scholar / PLoS One | URL: [Link]
Sources
- 1. 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | C10H8N4S | CID 5376147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole | C10H8N4S | CID 5376147 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A Comparative Study on the Complexation of the Anticancer Iron Chelator VLX600 with Essential Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Design, synthesis and biological evaluation of 5H-[1,2,4]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publicatio.bibl.u-szeged.hu [publicatio.bibl.u-szeged.hu]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole proper disposal procedures
Executive Summary & Chemical Identity
3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a fused tricyclic heterocycle frequently utilized in medicinal chemistry as a scaffold for kinase inhibitors and anti-Alzheimer's agents (e.g., cholinesterase inhibitors).[1] Its disposal requires strict adherence to hazardous waste protocols due to its biological activity, potential aquatic toxicity, and irritant properties.[1]
This guide provides a self-validating workflow for the containment, classification, and destruction of this compound, ensuring compliance with RCRA (US), REACH (EU), and GHS standards.[1]
Physicochemical & Hazard Profile
| Property | Data | Operational Implication |
| CAS Number | 4030-04-0 | Use for waste manifesting and inventory tracking.[1] |
| Physical State | Solid (Yellow/Beige Powder) | Risk of particulate inhalation; requires HEPA filtration or Fume Hood.[1] |
| Solubility | Low (Water); High (DMSO, DMF) | Do not attempt aqueous dilution for disposal.[1] |
| GHS Signal | WARNING | Handle with standard organic safety protocols. |
| Hazard Codes | H302, H315, H319, H335 | Toxic if swallowed; Irritating to eyes/skin/respiratory tract.[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Segregate from nitric acid, perchlorates, and peroxides.[1] |
Operational Safety & PPE (Personal Protective Equipment)
Before initiating any disposal or cleaning procedure, verify the following safety barriers are active.
-
Engineering Controls: All handling of the solid powder must occur inside a certified Chemical Fume Hood to prevent inhalation (H335) and containment of potential sulfur-based odors.[1]
-
Respiratory Protection: If weighing outside a hood (not recommended), use an N95 or P100 particulate respirator.[1]
-
Skin/Eye Protection:
Disposal Decision Matrix & Workflows
The following logic gate determines the correct waste stream for 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole.
Caption: Operational logic flow for categorizing waste streams based on physical state and solvent composition.
Protocol A: Solid Waste Disposal (Pure Substance)
Applicable for: Expired stock, surplus powder, or weighing boat residues.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]
-
Transfer: Carefully transfer the solid into the container inside a fume hood. Do not generate dust.[1][2][3][4]
-
Labeling: Affix a hazardous waste tag immediately.[1]
-
Destruction: Designated for High-Temperature Incineration .
Protocol B: Liquid Waste Disposal (Solutions)
Applicable for: Reaction mixtures, HPLC waste, or stock solutions in DMSO/DMF.
-
Solvent Identification: Determine the primary solvent.[1]
-
Segregation: Never mix with oxidizers (e.g., Nitric Acid waste) or aqueous acid waste, as this may precipitate the compound or generate toxic byproducts.[1]
-
Rinsing: Triple-rinse the original vessel with a small volume of the compatible solvent and add the rinsate to the waste carboy.[1]
Protocol C: Spill Management & Decontamination
Immediate Action Required.
-
Isolate: Demarcate the area.[1] If a large amount of powder (>10g) is spilled, alert the safety officer.[1]
-
Containment (Solids):
-
Surface Decontamination:
-
Glassware Cleaning:
Regulatory Compliance & Transport
-
US EPA (RCRA): While not explicitly P-listed or U-listed, this compound meets the characteristics of toxicity and must be managed as Hazardous Waste .[1]
-
Sewer Disposal: STRICTLY PROHIBITED. The compound is toxic to aquatic life (H400/H410 potential) and must not enter municipal water systems.[1]
-
Transport: When moving waste containers within the facility, use secondary containment (rubber pail) to prevent leaks.
References
-
PubChem. (2023).[1] Compound Summary: 5H-[1,2,4]Triazino[5,6-b]indole-3-thiol (Tautomer/Analog).[1][5] National Library of Medicine.[1] [Link]
-
US Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] 29 CFR 1910.1200.[1][2][4] [Link]
Sources
Personal protective equipment for handling 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
As a Senior Application Scientist, I have overseen the integration of countless novel heterocyclic scaffolds into high-throughput screening and drug development pipelines. 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole (CAS: 4030-04-0) is a highly privileged structural core, frequently utilized in the synthesis of potent kinase inhibitors and antiviral agents.
However, the very physicochemical properties that make this triazinoindole derivative biologically active—its planar aromatic core and lipophilic methylsulfanyl (methylthio) moiety—also make it a significant occupational hazard. Because this compound is almost exclusively handled as a dry powder that must be reconstituted in Dimethyl Sulfoxide (DMSO) for biological assays, standard laboratory PPE is insufficient.
This guide provides a comprehensive, causality-driven framework for the safe handling, operational processing, and disposal of this compound.
Hazard Profile and The Causality of PPE Selection
To build a robust safety protocol, we must first understand the mechanistic nature of the threat. The handling of 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole presents two distinct hazard phases:
-
The Aerosolization Risk (Dry Powder Phase): In its lyophilized state, the powder is highly susceptible to electrostatic scattering. Inhalation of biologically active kinase/viral inhibitors can lead to unpredictable off-target toxicity in the respiratory tract.
-
The "Trojan Horse" Permeation Risk (Solution Phase): To perform biological evaluations, triazinoindoles are typically dissolved in anhydrous DMSO [1]. DMSO is a highly penetrative solvent that rapidly disrupts the stratum corneum of human skin. If a DMSO solution containing this compound contacts a standard, single-layer nitrile glove, the solvent will act as a molecular carrier, dragging the active pharmaceutical ingredient (API) directly through the nitrile matrix and into the bloodstream [2].
Quantitative Hazard Matrix & PPE Specifications
To counter these specific physical states, we must deploy targeted barrier methods. The quantitative data and corresponding PPE requirements are summarized below:
| Chemical State | Quantitative Metric / Property | Primary Hazard Mechanism | Required PPE Barrier & Engineering Control |
| Dry Powder | Molecular Weight: 216.26 g/mol | Electrostatic aerosolization & mucosal inhalation | N95/P100 Respirator ; Chemical Fume Hood (Face velocity verified at 80–120 fpm). |
| DMSO Master Stock | Concentration: 10 mM to 50 mM | Rapid dermal permeation via solvent transport | Double-layered Nitrile Gloves (Inner layer 4 mil, Outer layer 4–6 mil minimum). |
| Aqueous Assay | Concentration: ≤ 100 µM | Ocular/Mucosal splash during microplate transfer | Polycarbonate Safety Goggles (ANSI Z87.1 certified); Fluid-resistant lab coat. |
Operational Workflow: Safe Stock Preparation
The following self-validating protocol is designed to minimize exposure while ensuring the chemical integrity of the compound. We intentionally avoid weighing the powder outside of its original container to eliminate electrostatic loss and contamination.
Protocol 1: Reconstitution and Aliquoting
-
Environmental Verification: Before opening the vial, verify that the chemical fume hood's continuous monitor reads a face velocity between 80 and 120 feet per minute (fpm), adhering to [3].
-
PPE Donning: Equip a fluid-resistant lab coat, ANSI Z87.1 safety goggles, and two pairs of nitrile gloves. If weighing bulk powder outside a hood is absolutely unavoidable (not recommended), don an N95 respirator.
-
Thermal Equilibration: Bring the sealed vendor vial to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which can trigger hydrolysis or oxidative degradation of the thioether linkage.
-
Direct Solubilization: Calculate the exact volume of anhydrous DMSO required to create a 50 mM master stock based on the vendor's specified mass. Inject this DMSO directly into the original vial.
-
Homogenization: Vortex the sealed vial gently for 30 seconds. Visually inspect for clarity. If dissolution is incomplete, sonicate in a water bath at 25°C for exactly 2 minutes.
-
Aliquoting & Storage: Divide the master stock into 10 µL to 50 µL single-use aliquots using amber microcentrifuge tubes. Causality: Amber tubes prevent photodegradation of the heterocyclic core. Store immediately at -20°C in a secondary containment box.
Workflow for safe reconstitution and storage of 3-(methylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole.
Spill Response and Decontamination Logistics
A spill involving a DMSO-solubilized biologically active compound requires immediate, specific chemical quenching. Standard janitorial cleanup is dangerously inadequate.
Protocol 2: Chemical Spill Decontamination
-
Isolation: Immediately halt work, step back, and isolate the spill radius (minimum 1-meter clearance). Alert nearby personnel.
-
State Assessment & Containment:
-
For a DMSO Solution Spill: Surround and cover the liquid with an inert, highly porous chemical absorbent (e.g., diatomaceous earth or vermiculite). Crucial Warning: Do not use standard paper towels. DMSO acts as a powerful solvent that can dissolve the binders in paper towels and will rapidly penetrate your gloves upon contact [4].
-
For a Solid Powder Spill: Gently drape paper towels dampened with a 50% ethanol/water solution over the powder. Causality: The dampness suppresses hazardous dust aerosolization without causing the highly hydrophobic powder to scatter.
-
-
Collection: Use a disposable anti-static plastic scoop to collect the absorbed slurry or dampened powder. Place it directly into a rigid, sealable hazardous waste container.
-
Chemical Quenching: Wash the affected surface with a 10% sodium hypochlorite (bleach) solution. Causality: The hypochlorite acts as a strong oxidizing agent, effectively oxidizing the methylsulfanyl group to a sulfoxide or sulfone, significantly altering and neutralizing the compound's biological affinity.
-
Final Polish: Wipe the area down with 70% ethanol to remove the aqueous bleach residue and any remaining organic traces.
-
Disposal: Seal the waste container, label it explicitly as "Toxic Heterocyclic Thioether / DMSO Waste," and transfer it to the facility's designated hazardous waste accumulation area as per [5].
Decision tree and response pathway for triazinoindole chemical spills.
References
-
Baginski, S. G., et al. "Mechanism of action of a pestivirus antiviral compound." Proceedings of the National Academy of Sciences, vol. 97, no. 14, 2000, pp. 7981-7986. (Validates the biological activity and DMSO stock requirements for triazinoindole derivatives). URL:[Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 276, Dimethyl sulfoxide." PubChem, 2024. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). "Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories." United States Department of Labor. URL:[Link]
-
Centers for Disease Control and Prevention (CDC) / NIOSH. "Skin Exposures and Effects." The National Institute for Occupational Safety and Health. URL:[Link]
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. URL:[Link]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
